Diisooctyl phthalate
Description
Diisooctyl phthalate is a phthalate ester and a diester.
Diop is a natural product found in Lythrum salicaria and Streptomyces parvulus with data available.
Properties
IUPAC Name |
bis(6-methylheptyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |
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InChI Key |
IJFPVINAQGWBRJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
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Molecular Formula |
C24H38O4, Array | |
| Record name | DI-ISOOCTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID50873226 | |
| Record name | Bis(6-methylheptyl) phthalate | |
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Molecular Weight |
390.6 g/mol | |
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Physical Description |
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |
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Boiling Point |
1288 °F at 760 mmHg (USCG, 1999), 370 °C | |
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Flash Point |
450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |
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Solubility |
... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |
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Density |
0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |
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Vapor Pressure |
0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Nearly colorless, viscous liquid | |
CAS No. |
27554-26-3, 131-20-4, 71097-28-4 | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |
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| Record name | Bis(6-methylheptyl) phthalate | |
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| Record name | ISOOCTYL PHTHALATE | |
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Melting Point |
-4 °C /From Table/, -45 °C | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Diisooctyl Phthalate (B1215562)
Abstract
Diisooctyl phthalate (DIOP) is a high-molecular-weight phthalate ester predominantly utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its widespread use in consumer and industrial products necessitates a thorough understanding of its chemical and physical characteristics for risk assessment, regulatory compliance, and the development of safer alternatives. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of DIOP, detailed experimental protocols for their determination, and a summary of its metabolic fate.
Chemical Identity
This compound is the diester of phthalic acid and isooctanol.[1] It is important to note that commercial DIOP is often a complex mixture of isomers due to the various isomers present in the isooctanol used during its manufacture.[2][3]
| Identifier | Value |
| IUPAC Name | bis(6-methylheptyl) benzene-1,2-dicarboxylate[4] |
| CAS Number | 27554-26-3[2][4][5] |
| Molecular Formula | C₂₄H₃₈O₄[2][4] |
| Molecular Weight | 390.56 g/mol [2] |
| Synonyms | DIOP, Di-iso-octyl phthalate, Isooctyl phthalate[4] |
Physical Properties
DIOP is a nearly colorless, viscous, oily liquid with a mild ester-like odor.[1][4][5] It is denser than water and exhibits very low solubility in aqueous solutions while being soluble in most organic solvents.[1][2][5] This solubility profile is a key aspect of its function as a plasticizer.[1]
| Property | Value |
| Melting Point | -4 °C to -50 °C |
| Boiling Point | 235 °C to 370 °C at 760 mmHg[6] |
| Density | 0.980 - 0.986 g/cm³ at 20°C[3][7] |
| Vapor Pressure | 5.5 x 10⁻⁶ mmHg at 25°C[4] |
| Water Solubility | 0.09 mg/L at 25°C |
| Flash Point | 227 °C to 232 °C (closed cup)[5][6] |
| Refractive Index | 1.486 at 20°C[2] |
| logP (Octanol/Water Partition Coefficient) | 7.73 - 8.5 (estimated)[3][8] |
| Viscosity | 83 cP at 20°C[4] |
Chemical Properties
DIOP is stable under normal conditions.[9] It can react exothermically with strong acids and is incompatible with strong oxidizing agents.[2][6]
| Property | Description |
| Reactivity | Reacts with strong oxidants.[6][10] Exothermically reacts with acids to form isooctyl alcohol and phthalic acid.[2] |
| Decomposition | When heated to decomposition, it emits irritating fumes.[10] |
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination (Thiele Tube Method)
The Thiele tube method is a common technique for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently and uniformly heated, which creates a convection current, ensuring an even temperature distribution throughout the oil.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This provides the melting point range. For a pure substance, this range is typically narrow.
Boiling Point Determination (Distillation Method)
For a liquid with a relatively high boiling point like DIOP, the simple distillation method can be employed.
-
Apparatus Setup: A distillation flask is filled with a small volume of the liquid (e.g., 5 mL) and a few boiling chips to ensure smooth boiling. A condenser is attached to the flask, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
-
Heating: The distillation flask is heated gently.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as it condenses and is collected. The highest steady temperature observed is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Water Solubility Determination (Shake-Flask Method)
This method is suitable for determining the solubility of sparingly soluble substances like DIOP in water.
-
Sample Preparation: An excess amount of the substance is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The mixture is allowed to stand, and the undissolved portion is separated from the aqueous solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for Physical Property Determination
Caption: General experimental workflow for determining the physical properties of an organic compound.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound in the human body.
Structure-Property Relationship of this compound
References
- 1. Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles | MDPI [mdpi.com]
- 2. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Manufacturing of Diisooctyl Phthalate (DIOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1][2] Its chemical structure consists of a benzene (B151609) ring with two ester side chains in the ortho position.[1] DIOP is a colorless, viscous, oily liquid with a faint odor and is insoluble in water but soluble in organic solvents.[2][3] The technical grade purity of DIOP is typically 99% or greater.[4] This guide provides a comprehensive overview of the synthesis and manufacturing of DIOP, focusing on the core chemical processes, experimental protocols, and key production parameters for a scientific and research-oriented audience.
Core Synthesis: Esterification
The industrial synthesis of diisooctyl phthalate is achieved through the Fischer esterification of phthalic anhydride (B1165640) with isooctyl alcohol (or more broadly, C8 oxo-alcohols).[1][5] The reaction proceeds in two main steps: a rapid, non-catalytic formation of a monoester intermediate, followed by a slower, reversible, and rate-controlling second esterification to form the diester (DIOP).[5][6]
The overall reaction is as follows:
C₆H₄(CO)₂O + 2 C₈H₁₇OH → C₆H₄(COOC₈H₁₇)₂ + H₂O (Phthalic Anhydride + Isooctyl Alcohol → this compound + Water)
To drive the equilibrium towards the formation of the diester product, it is essential to use an excess of the alcohol and continuously remove the water produced during the reaction.[6][7]
Reaction Kinetics
The synthesis of DIOP involves the initial rapid formation of mono-(2-ethylhexyl) phthalate (MEHP) from phthalic anhydride and 2-ethylhexanol.[5] The subsequent esterification of MEHP to DIOP is the reversible and rate-determining step of the process.[5] Kinetic studies of the second reaction, catalyzed by tetrabutyl titanate, have established a model where both the forward and reverse reactions are treated as second-order.[5] For the forward reaction (MEHP to DIOP), the activation energy has been determined to be 83.49 kJ/mol with a pre-exponential factor of 1.75×10⁷ kg/(mol ·min).[5]
Manufacturing Process
The commercial production of DIOP is typically conducted in a closed system, which can be operated as either a batch or a continuous process.[1][8] The overall manufacturing workflow encompasses the initial reaction followed by a series of purification steps to achieve the desired high-purity product.
A generalized workflow for the manufacturing of this compound is illustrated below:
Experimental Protocols
This section details laboratory-scale synthesis procedures for this compound, providing specific parameters for reactants, catalysts, and reaction conditions.
Protocol 1: Synthesis using a Composite Catalyst
This protocol is adapted from a patented laboratory procedure demonstrating high conversion and yield.[9]
Materials:
-
Phthalic anhydride: 50 grams
-
Isooctyl alcohol
-
Composite Catalyst: Potassium bisulfate, tetrabutylammonium (B224687) bromide, and polyethylene (B3416737) glycol in a weight ratio of 10:0.5:0.1.
Equipment:
-
250 ml three-neck flask
-
Mechanical stirrer
-
Water separator (e.g., Dean-Stark apparatus)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Charge the 250 ml three-neck flask with 50 grams of phthalic anhydride.
-
Add isooctyl alcohol in a molar ratio of 2.4 times the molar amount of phthalic anhydride.
-
Add 2.0 grams of the composite catalyst (potassium bisulfate:tetrabutylammonium bromide:polyethylene glycol = 10:0.5:0.1 by weight).
-
Assemble the flask with the stirrer, water separator, and reflux condenser.
-
Heat the mixture to boiling and maintain reflux for 1 hour. Water produced during the esterification will be collected in the water separator.
-
After the reaction is complete, cool the mixture.
-
The product can be purified through conventional methods such as neutralization of the acidic catalyst, washing, and vacuum distillation to remove excess alcohol and other impurities.
-
Analyze the product using gas chromatography to determine the conversion rate and yield.
Expected Results:
Protocol 2: Synthesis using Concentrated Sulfuric Acid
This protocol describes a method using a traditional strong acid catalyst.[7]
Materials:
-
Phthalic anhydride
-
Isooctyl alcohol (in excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Alkaline solution (e.g., sodium hydroxide) for neutralization
-
Activated carbon for decolorization
Equipment:
-
Reaction kettle with stirrer and heating system
-
Apparatus for washing and layering (e.g., separatory funnel)
-
Vacuum distillation or supergravity bed for alcohol recovery
-
Plate-and-frame filter press
Procedure:
-
Add phthalic anhydride and a surplus of isooctyl alcohol to the reaction kettle. The excess alcohol also acts as a water-carrying agent.
-
Add concentrated sulfuric acid as the catalyst, typically 0.2% to 0.5% by weight of the isooctyl alcohol.[7]
-
Heat the reaction mixture to a temperature between 130°C and 230°C.[7] The reaction is typically carried out for 16-20 hours.[7]
-
Upon completion, cool the mixture and neutralize the sulfuric acid catalyst and any unreacted phthalic anhydride with an alkaline solution.
-
Allow the mixture to stand and separate into layers.
-
Wash the organic layer (lower ester layer) several times with clear water.
-
Recover the excess isooctyl alcohol from the ester layer by heating under reduced pressure.
-
Add activated carbon to the crude DIOP to decolorize the product.
-
Filter the mixture using a plate-and-frame filter press to obtain the final product.
Data on Synthesis Parameters and Outcomes
The efficiency of DIOP synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various sources to allow for comparison.
Table 1: Comparison of Catalysts and Reaction Conditions for Phthalate Ester Synthesis
| Catalyst | Reactants | Molar Ratio (PA:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Composite (Potassium bisulfate, etc.) | Phthalic Anhydride, Isooctyl Alcohol | 1:2.4 | Boiling | 1 | 99.1% Conversion, 97.8% Yield | [9] |
| Sulfated Zirconia (SZr) | Phthalic Acid, n-Octanol | 1:2 | 160 | 6 | 88% Conversion, 93% Selectivity | [10] |
| Concentrated H₂SO₄ | Phthalic Anhydride, Isooctyl Alcohol | - | 130-230 | 16-20 | 99.3% Yield | [7] |
| Titanate | Phthalic Anhydride, Isooctyl Alcohol | - | 190-235 | - | >99.5% Conversion | [8][11] |
| Acidic Ionic Liquid | Phthalic Anhydride, Alcohol | - | - | - | 98% Conversion | [12] |
| Functionalized Dicationic Ionic Liquids | Phthalic Anhydride, n-Butanol | - | - | - | up to 98.8% Yield | [13] |
| Tetra-n-butyltitanate (TnBT) | Phthalic Anhydride, 2-Ethylhexanol | - | - | 2 | 98% Conversion | [14] |
| Aluminum oxide/Sodium hydroxide | Phthalic Anhydride, 2-Ethylhexanol | - | - | 3 | 98% Conversion | [14] |
Table 2: Physicochemical Properties of this compound (DIOP)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈O₄ | [4] |
| Molecular Weight | 390.62 g/mol | [4] |
| Appearance | Colorless to light yellow, viscous, oily liquid | [2][3] |
| Odor | Slight, mild ester odor | [3] |
| Melting Point | -45°C to -50°C | [1] |
| Boiling Point | 370°C | [1] |
| Density | 0.980-0.986 g/cm³ at 20°C | [1][3] |
| Vapor Pressure | 5.5 x 10⁻⁶ mm Hg at 25°C | [3] |
| Water Solubility | Insoluble | [3] |
| Purity (Technical Grade) | ≥99% | [1][4] |
Visualization of the Synthesis Pathway
The synthesis of DIOP from phthalic anhydride and isooctyl alcohol can be visualized as a two-step esterification process.
Conclusion
The synthesis and manufacturing of this compound are well-established industrial processes centered around the acid-catalyzed esterification of phthalic anhydride with isooctyl alcohol. Key to achieving high yields and purity is the effective management of reaction equilibrium through the removal of water and the use of excess alcohol, followed by a robust multi-step purification process. While traditional acid catalysts like sulfuric acid are effective, modern approaches increasingly utilize titanates and various heterogeneous or reusable catalysts to improve efficiency and reduce environmental impact. The detailed protocols and comparative data presented in this guide offer a foundational understanding for researchers and professionals involved in the synthesis, development, and analysis of phthalate esters.
References
- 1. cpsc.gov [cpsc.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]
- 8. CN102295564B - Continuous production process for DOP (Dioctyl Phthalate) - Google Patents [patents.google.com]
- 9. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mohebbaspar.com [mohebbaspar.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. tsijournals.com [tsijournals.com]
Diisooctyl Phthalate (CAS No. 27554-26-3): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diisooctyl Phthalate (B1215562) (DIOP), CAS number 27554-26-3, a widely used plasticizer. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, summarizing its chemical properties, toxicological profile, environmental fate, and analytical methodologies.
Physicochemical Properties
Diisooctyl phthalate is a colorless to pale yellow, viscous liquid with a slight odor.[1][2][3] It belongs to the phthalate ester family of organic compounds and is characterized by its high molecular weight and low volatility.[2] Its primary application is as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] DIOP is insoluble in water but soluble in most organic solvents, including aliphatic and aromatic hydrocarbons.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27554-26-3 | [1][2] |
| Molecular Formula | C₂₄H₃₈O₄ | [2] |
| Molecular Weight | 390.6 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid | [1][2] |
| Boiling Point | 370 °C | [4] |
| Melting Point | -50 °C | [5] |
| Density | 0.983 - 0.99 g/mL at 20-25 °C | [3] |
| Vapor Pressure | <10 Pa at 20°C | |
| Flash Point | 227 °C (closed cup) | [4] |
| Water Solubility | Insoluble | [1][3] |
| Octanol/Water Partition Coefficient (log Pow) | 3-4 (estimated) | |
| Refractive Index | 1.486 at 20 °C | [5] |
Toxicological Profile
The toxicological data for this compound indicates low acute toxicity. However, there are concerns regarding its potential for reproductive toxicity with repeated exposure.
Acute Toxicity
DIOP exhibits low acute oral and dermal toxicity in animal studies. The oral LD50 in mice has been reported to be greater than 26,000 mg/kg and 2,769 mg/kg in another study.[6][7] Dermal LD50s in rabbits were found to be greater than 3,160 mg/kg.[8]
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Source(s) |
| LD50 | Mouse | Oral | > 26,000 mg/kg | [6] |
| LD50 | Mouse | Oral | 2769 mg/kg | [7][8] |
| LD50 | Rat | Oral | > 22,000 mg/kg | [8] |
| LD50 | Rabbit | Dermal | > 3,160 mg/kg | [8] |
Irritation and Sensitization
DIOP is reported to cause minimal to mild skin irritation in rabbits.[8] One study noted severe dermal irritation at high doses in rabbits.[8] It is reportedly not an eye irritant in rabbits, though detailed data is limited. Based on data from other phthalates, DIOP is not expected to be a skin sensitizer.
Chronic Toxicity and Carcinogenicity
Reproductive and Developmental Toxicity
There is evidence to suggest that DIOP may have adverse effects on reproduction and development. According to the harmonized classification and labelling approved by the European Union, this substance may damage fertility and the unborn child.[9] Phthalate esters, in general, are known to act as endocrine disruptors and can decrease fetal testis testosterone (B1683101) production.[10] Exposure to high doses of some high molecular weight phthalate esters has been associated with an increased frequency of skeletal variations in developmental studies.
Caption: Logical relationship of DIOP's potential health effects.
A recent study demonstrated that DIOP exposure leads to cell apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) and toxicity in Caenorhabditis elegans by increasing oxidative stress.[11] The study found that DIOP significantly decreased the viability of HUVECs, correlated with elevated levels of reactive oxygen species (ROS), and induced cell cycle arrest.[11]
Metabolism and Toxicokinetics
Following ingestion in humans, DIOP is metabolized and cleared rapidly. The primary metabolic pathway involves hydrolysis to its monoester, monoisooctyl phthalate (MIOP), which is then excreted in the urine.[10] The ester groups can also undergo oxidation.[10] Near complete excretion in urine and feces was observed within 4 to 21 days in studies with rats, dogs, and pigs. No significant tissue accumulation has been found in experimental animals, although a small amount may be distributed to fat.
Caption: Simplified metabolic pathway of this compound.
Environmental Fate and Ecotoxicity
Phthalates like DIOP can undergo relatively rapid biodegradation, particularly under aerobic conditions.[12] However, abiotic degradation processes such as hydrolysis are slow.[12] Photolysis is a more significant degradation pathway for phthalates, though it can also be a slow process in aquatic environments at a neutral pH.[12] The biodegradation pathway for phthalates generally consists of primary biodegradation from the diester to the monoester, then to phthalic acid, and ultimately to CO2 and/or CH4.[13] Based on empirical and modeled data, medium-chain phthalates are considered to have a low to moderate potential for bioaccumulation and biomagnification.[12]
Analytical Methodology
The detection and quantification of this compound, often in complex matrices like environmental or biological samples, typically involve chromatographic techniques. A common approach is the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
Experimental Protocol: General Workflow for Phthalate Analysis in Wastewater and Biosolids
A rapid and robust method for the determination of 35 phthalates, including DIOP, in influent, effluent, and biosolids from wastewater treatment plants has been developed.[14] The general workflow is as follows:
-
Sample Preparation:
-
Extraction and Cleanup:
-
Analysis:
-
The final extract is concentrated and analyzed by LC-MS/MS. The use of a scrubbing column before the injection port can help remove phthalate residues from the mobile phase, reducing background interference.[14]
-
Caption: General workflow for phthalate analysis in environmental samples.
References
- 1. This compound(DIOP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]
- 2. CAS 27554-26-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 27554-26-3 [chemicalbook.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound, 27554-26-3 [thegoodscentscompany.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound CAS#: 27554-26-3 [m.chemicalbook.com]
- 8. cpsc.gov [cpsc.gov]
- 9. echa.europa.eu [echa.europa.eu]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0251353) [hmdb.ca]
- 11. This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State of the Science Report - Part 1 - Canada.ca [canada.ca]
- 13. epa.gov [epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. This compound | 27554-26-3 | CBA55426 | Biosynth [biosynth.com]
The Core Mechanism of Action of Diisooctyl Phthalate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of commercial and industrial products. Growing concerns over the endocrine-disrupting potential of phthalates necessitate a thorough understanding of their mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge regarding the biological effects of DIOP, with a focus on its molecular interactions and the signaling pathways it modulates. While data specific to DIOP are limited in some areas, this guide synthesizes available information and draws parallels from structurally similar and well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP), to provide a cohesive understanding of its toxicological profile. This document covers the metabolism of DIOP, its effects on key nuclear receptors including Peroxisome Proliferator-Activated Receptors (PPARs) and the Androgen Receptor (AR), its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and its observed toxicological endpoints. Detailed experimental protocols for key assays and quantitative data are presented to support further research in this field.
Introduction
Diisooctyl phthalate (DIOP) belongs to the class of high molecular weight phthalate esters (HMWPEs). Due to their low volatility and high permanence, HMWPEs are extensively used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Human exposure to DIOP can occur through ingestion, inhalation, and dermal contact with products containing this plasticizer. Upon entering the body, DIOP is metabolized into its monoester, monoisooctyl phthalate (MIOP), and subsequently into various oxidized metabolites, which are considered the primary bioactive forms.
The primary toxicological concerns associated with DIOP and other phthalates revolve around their endocrine-disrupting properties, particularly their anti-androgenic effects, which can lead to reproductive and developmental abnormalities. This guide delves into the molecular mechanisms that underpin these toxicological outcomes.
Metabolism of this compound
The biological activity of DIOP is largely dependent on its metabolism. The initial and most critical step is the hydrolysis of the diester to its monoester metabolite.
-
Phase I Metabolism: In the gastrointestinal tract and various tissues, esterases hydrolyze one of the ester bonds of DIOP to form monoisooctyl phthalate (MIOP) and 2-ethylhexanol. MIOP is considered to be a primary toxicologically active metabolite. Further oxidation of the alkyl side chain of MIOP can occur, leading to the formation of various secondary metabolites.
-
Phase II Metabolism: The monoester and its oxidized metabolites can then undergo glucuronidation, which increases their water solubility and facilitates their excretion in the urine.
The bulk of ingested DIOP is eliminated in the urine as its monoester and other metabolites within the first 24 hours of exposure.[1]
Figure 1: Metabolic pathway of this compound (DIOP).
Core Mechanisms of Action and Signaling Pathways
The biological effects of DIOP and its metabolites are multifaceted, stemming from their ability to interact with several key cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Phthalates, particularly their monoester metabolites, are known activators of PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. While direct quantitative data for DIOP's interaction with all PPAR isoforms is limited, it has been identified as a partial PPARγ agonist. The general mechanism of PPAR activation by phthalate monoesters is well-established.
-
Mechanism of Activation: The monoester metabolite of a phthalate (e.g., MIOP) binds to the ligand-binding domain (LBD) of a PPAR isoform (PPARα, PPARγ, or PPARδ/β). This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of PPARα is primarily associated with the regulation of lipid metabolism in the liver, while PPARγ is a master regulator of adipogenesis.
Figure 2: Generalized signaling pathway of PPAR activation by a phthalate monoester.
Anti-Androgenic Activity
One of the most significant toxicological effects of DIOP is its anti-androgenic activity, leading to disruptions in male reproductive development. This effect is primarily attributed to the inhibition of testosterone (B1683101) synthesis rather than direct competition for the androgen receptor (AR).
-
Inhibition of Steroidogenesis: In utero exposure to DIOP in rats has been shown to reduce fetal testicular testosterone levels.[2] This is a common mechanism for many phthalates, which are known to downregulate the expression of genes involved in cholesterol transport and steroidogenesis in Leydig cells of the testes. Key genes affected include the Star (Steroidogenic Acute Regulatory Protein) gene and genes encoding enzymes of the cytochrome P450 family (e.g., CYP11A1, CYP17A1).
While some phthalates and their metabolites have been shown to act as weak antagonists of the androgen receptor, the primary mechanism of their anti-androgenic effects is the disruption of hormone production.
Figure 3: Mechanism of DIOP-induced anti-androgenicity via inhibition of steroidogenesis.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants, including dioxins and polycyclic aromatic hydrocarbons. Some studies have suggested that certain phthalates, such as DEHP, can activate the AhR signaling pathway. While direct evidence for DIOP is lacking, this pathway represents a potential mechanism of action.
-
Mechanism of Activation: Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. This leads to the increased expression of genes encoding metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1).
Activation of the AhR pathway can lead to a variety of cellular responses, including altered cell growth and differentiation, and can contribute to the toxic effects of xenobiotics.
Figure 4: Generalized signaling pathway of AhR activation by a xenobiotic.
Quantitative Data
Quantitative data on the biological effects of DIOP are limited. The following tables summarize the available dose-response data from in vivo studies and provide comparative data for other relevant phthalates where DIOP-specific information is unavailable.
Table 1: In Vivo Developmental and Reproductive Toxicity of DIOP in Rats
| Endpoint | Species | Dosing Regimen | NOAEL (g/kg/day) | LOAEL (g/kg/day) | Observed Effects at LOAEL | Reference |
| Fetal Weight Reduction | Rat | Gavage, GD 6-20 | 0.1 | 0.5 | Significant reduction in fetal body weight. | [2] |
| Fetal Malformations | Rat | Gavage, GD 6-20 | 0.5 | 1 | Increased incidence of malpositioned testes. | [2] |
| Reduced Fetal Testicular Testosterone | Rat | Gavage, GD 12-19 | < 0.1 | 0.1 | Significant reduction in testicular testosterone levels. | [2] |
| Postnatal Reproductive Abnormalities | Rat | Gavage, GD 12-21 | 0.1 | 0.5 | Hypospadias, non-scrotal testes, hypospermatogenesis. | [2] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; GD: Gestational Day
Table 2: In Vitro Receptor Activation by Phthalate Monoesters (Comparative Data)
| Compound | Receptor | Species | Assay Type | EC50 / IC50 (µM) | Effect | Reference |
| DIOP | PPARγ | - | - | Partial Agonist | Activation | - |
| MEHP | PPARα | Mouse | Reporter Gene | 0.6 | Activation | [3][4] |
| MEHP | PPARα | Human | Reporter Gene | 3.2 | Activation | [3][4] |
| MEHP | PPARγ | Mouse | Reporter Gene | 10.1 | Activation | [3][4] |
| MEHP | PPARγ | Human | Reporter Gene | 6.2 | Activation | [3][4] |
| DBP | AR | Human | Reporter Gene | - | Antagonism | [5] |
| DEHP | AR | Human | Reporter Gene | > 100 | Weak Antagonism | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DIOP's mechanism of action.
In Vivo Developmental Toxicity Study in Rats
This protocol is based on the OECD Test Guideline 414 for prenatal developmental toxicity studies.
Figure 5: Experimental workflow for a rat developmental toxicity study.
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Dose Groups: At least three dose levels of DIOP and a concurrent vehicle control group (e.g., corn oil). Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not mortality, and a low dose that is expected to produce no adverse effects.
-
Administration: DIOP is administered daily by oral gavage from gestational day (GD) 6 to 20.
-
Maternal Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the gestation period.
-
Terminal Sacrifice: On GD 21, pregnant females are euthanized, and a Cesarean section is performed.
-
Uterine Examination: The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
-
Fetal Examination: Live fetuses are weighed and examined for external, visceral, and skeletal malformations. A subset of fetuses may be used for specific analyses, such as the determination of testicular testosterone levels.
-
Data Analysis: The incidence of malformations, fetal body weight, and other parameters are statistically compared between the treatment and control groups.
Nuclear Receptor Activation Reporter Gene Assay
This protocol describes a general method for assessing the ability of a compound to activate a nuclear receptor, such as PPARγ.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) that does not endogenously express the receptor of interest to high levels.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., human PPARγ) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: Cells are transiently transfected with the three plasmids using a suitable transfection reagent.
-
Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., MIOP) or a known agonist (positive control) for 24-48 hours.
-
Lysis and Reporter Assay: Cells are lysed, and the luciferase and control reporter activities are measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compound. An EC50 value (the concentration that produces 50% of the maximal response) can be determined by fitting the dose-response data to a sigmoidal curve.
Quantification of Phthalate Metabolites in Urine by HPLC-MS/MS
This protocol outlines a general method for the analysis of phthalate metabolites in urine.
-
Sample Preparation:
-
An internal standard mixture (containing isotopically labeled analogs of the target metabolites) is added to a urine sample.
-
The sample is then treated with β-glucuronidase to deconjugate the glucuronidated metabolites.
-
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes. The analytes are then eluted with an appropriate solvent.
-
HPLC-MS/MS Analysis:
-
The eluate is injected into a high-performance liquid chromatography (HPLC) system for separation of the different metabolites.
-
The separated metabolites are then detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.
Conclusion
The mechanism of action of this compound in biological systems is complex and involves interactions with multiple cellular pathways. The primary concern with DIOP exposure is its anti-androgenic activity, which is mediated primarily through the disruption of testicular steroidogenesis. While direct evidence is still emerging, DIOP is also a partial agonist of PPARγ, suggesting a potential role in modulating lipid metabolism and adipogenesis. The involvement of other pathways, such as the aryl hydrocarbon receptor signaling cascade, remains an area for further investigation, with current understanding largely extrapolated from studies on other phthalates.
The quantitative data and experimental protocols provided in this guide serve as a resource for researchers to further elucidate the specific molecular interactions of DIOP and its metabolites. A more comprehensive understanding of the dose-response relationships and the relative potency of DIOP in activating various signaling pathways is crucial for accurate risk assessment and the development of safer alternatives. Future research should focus on generating more DIOP-specific data, including transcriptomic and proteomic analyses, to provide a more complete picture of its mechanism of action.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Adverse effects of this compound on the male rat reproductive development following prenatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Health Hazards of Di-iso-octyl Phthalate (DIOP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di-iso-octyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used as a plasticizer in various consumer and industrial products. While historically considered to have low acute toxicity, recent studies have raised concerns regarding its potential for cytotoxicity, reproductive and developmental effects, and the induction of oxidative stress. This technical guide provides a comprehensive overview of the current toxicological data on DIOP, including its physicochemical properties, toxicokinetics, and a detailed assessment of its health hazards. Quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key toxicological endpoints are provided. Furthermore, this guide includes mandatory visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms underlying DIOP's toxicity.
Chemical and Physical Properties
DIOP is a complex mixture of isomers, with the primary component being 1,2-Benzenedicarboxylic acid, diisooctyl ester.[1][2] It is a colorless, oily liquid with low water solubility and volatility.
| Property | Value | Reference |
| CAS Number | 27554-26-3 | [1][2] |
| Molecular Formula | C24H38O4 | [1][2] |
| Molecular Weight | 390.62 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 86.00 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Purity | Technical grade: 99%, mixture of C8 isomers, ≤2% dioctyl phthalate | [2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of a substance describes its fate within a biological system and is a critical component of its toxicological assessment.
Absorption
DIOP can be absorbed through oral and dermal routes of exposure.[1] Due to its lipophilic nature, dermal absorption can be significant, especially with prolonged contact. Inhalation exposure is less common due to its low volatility.
Distribution
Following absorption, DIOP is distributed throughout the body. Limited data suggests it can be distributed to body fat.[1]
Metabolism
DIOP is metabolized in the body, in part to its monoester, monooctyl phthalate.[2]
Excretion
DIOP and its metabolites are primarily excreted in the urine and feces. Studies in rats, dogs, and pigs have shown near-complete excretion between 4 and 21 days following dietary administration.[2]
Health Hazards
Acute Toxicity
DIOP exhibits low acute toxicity via oral and dermal routes.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >22,000 mg/kg bw | [1][2] |
| LD50 | Mouse | Oral | >26,000 mg/kg bw | [2] |
| LD50 | Rabbit | Dermal | >3,160 mg/kg bw | [1][2] |
Skin and Eye Irritation
DIOP is considered a slight to severe skin irritant in rabbits, depending on the dose and exposure conditions.[1][2] One study reported that undiluted DIOP did not cause eye irritation in rabbits, though detailed data is lacking.[1][2]
Chronic Toxicity
There is a notable lack of comprehensive studies on the chronic toxicity of DIOP.[1] This data gap prevents the determination of a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) for repeated dose systemic toxicity.[1]
Carcinogenicity
No carcinogenicity studies for DIOP were located.[1] An in vitro cell transformation assay in BALB/3T3 cells did not show a significant number of transformed loci.[1]
Genotoxicity
The genotoxicity of DIOP is considered equivocal based on in vitro bacterial mutation assays.[2] However, its close analogue, di-n-octyl phthalate (DnOP), has tested negative in mutation and DNA damage assays.[2]
Reproductive and Developmental Toxicity
Studies in rats have indicated that prenatal exposure to DIOP can have adverse effects on male reproductive development.[4] Observed effects include an increase in resorptions, reduced fetal weights, malpositioned testes, and at higher doses, hypospadias and hypospermatogenesis in adult offspring.[4] These findings suggest that DIOP may possess antiandrogenic activity.[4] However, a comprehensive assessment of reproductive and developmental toxicity is still lacking.[1]
A recent study using the model organism Caenorhabditis elegans demonstrated that DIOP exposure adversely affects growth, movement, and reproductive fitness.[5]
Human Health Effects
There is limited data on the direct health effects of DIOP on humans. Concerns regarding phthalates are generally associated with their potential to act as endocrine disruptors and affect reproductive and developmental health.[1]
Mechanistic Insights
Recent research has begun to elucidate the molecular mechanisms underlying DIOP's toxicity.
Oxidative Stress
A study in C. elegans and human umbilical vein endothelial cells (HUVECs) demonstrated that DIOP exposure leads to increased levels of reactive oxygen species (ROS), indicating the induction of oxidative stress.[5] This oxidative stress was correlated with cytotoxicity, cell cycle arrest, and apoptosis in HUVECs, and adverse effects on growth, movement, and reproduction in C. elegans.[5]
Caption: Mechanism of DIOP-induced oxidative stress leading to cellular and organismal toxicity.
Signaling Pathway Involvement
The same study implicated the PI3K/AKT and MAPK signaling pathways in the toxic response to DIOP.[5] These pathways are crucial regulators of cell survival, proliferation, and stress responses.
Caption: The PI3K/AKT signaling pathway, potentially modulated by DIOP.
Caption: The MAPK signaling cascade, potentially modulated by DIOP.
Experimental Protocols
The following are summaries of standardized protocols for key toxicological endpoints, based on OECD guidelines. These provide a framework for the design and execution of studies to further characterize the toxicity of DIOP.
Acute Oral Toxicity (OECD TG 423)
-
Principle: A stepwise procedure with the use of a minimum number of animals per step to classify the substance based on its acute oral toxicity.
-
Test Animals: Typically, young adult rats of a single sex (usually females).
-
Procedure:
-
A single animal is dosed at a defined starting dose.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, the next animal is dosed at a higher or lower fixed dose level.
-
The procedure is repeated until the criteria for classification are met.
-
-
Observations: Clinical signs, body weight changes, and gross necropsy of all animals.
Dermal Irritation (OECD TG 404)
-
Principle: Assessment of the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.
-
Test Animals: Albino rabbits.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A single dose of the test substance is applied to the skin under a gauze patch.
-
The patch is removed after a specified exposure period (typically 4 hours).
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring: The severity of skin reactions is scored according to a standardized scale.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
-
Principle: A test to detect gene mutations induced by a chemical. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Procedure:
-
The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal medium lacking the required amino acid.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
-
Principle: An in vitro test to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.
-
Cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent.
-
Chromosomes are prepared and analyzed microscopically for structural aberrations.
-
-
Evaluation: A substance is considered clastogenic if it induces a concentration-dependent increase in the frequency of cells with chromosomal aberrations.
Reproduction/Developmental Toxicity Screening Test (OECD TG 421)
-
Principle: To provide initial information on the possible effects of a substance on reproduction and development.
-
Test Animals: Rats.
-
Procedure:
-
The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations include effects on mating performance, fertility, length of gestation, parturition, and lactation.
-
Offspring are examined for viability, growth, and any developmental abnormalities.
-
-
Endpoints: Includes clinical observations, body weights, food consumption, estrous cycles, sperm parameters, and gross and histopathological examination of reproductive organs.
C. elegans Toxicity Assay Workflow
Caption: Experimental workflow for assessing DIOP toxicity in C. elegans.
Conclusion and Future Directions
The available toxicological data for DIOP indicates low acute toxicity but raises concerns regarding its potential for skin irritation and, more significantly, reproductive and developmental toxicity. The recent implication of oxidative stress and the modulation of the PI3K/AKT and MAPK signaling pathways provide crucial avenues for further mechanistic investigation. There is a clear need for comprehensive chronic toxicity, carcinogenicity, and multi-generational reproductive toxicity studies to fully characterize the risk profile of DIOP. The use of alternative models like C. elegans can provide valuable insights into the molecular mechanisms of toxicity and aid in the prioritization of further in-depth studies. For drug development professionals, understanding the potential for DIOP to induce oxidative stress and interfere with key cellular signaling pathways is critical when considering its use in any formulation or manufacturing process.
References
An In-depth Technical Guide on the Environmental Fate and Transport of Diisooctyl Phthalate (DIOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its widespread use in consumer and industrial products, such as automotive hoses and parts, leads to its potential release into the environment throughout its lifecycle. Understanding the environmental fate and transport of DIOP is crucial for assessing its potential ecological risks and human exposure. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of DIOP, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental methodologies and signaling pathways associated with its biological effects are also presented.
Physicochemical Properties
The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. DIOP is a colorless, oily liquid with a slight ester odor.[1] Key properties of DIOP are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition from the aqueous phase to organic matter in soil, sediment, and biota.[1]
| Property | Value | Reference |
| Chemical Formula | C24H38O4 | |
| Molecular Weight | 390.62 g/mol | |
| Physical State | Oily liquid | |
| Water Solubility | < 0.1 g/L | [1] |
| Vapor Pressure | 1.33 kPa | |
| Log Kow (Octanol-Water Partition Coefficient) | Not available, but estimated to be high | [1] |
| Henry's Law Constant | Not available |
Environmental Fate
Degradation
The persistence of DIOP in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation is a primary mechanism for the removal of DIOP from the environment. Under aerobic conditions, microorganisms can metabolize DIOP, leading to its breakdown. Studies have shown that DIOP is readily biodegradable in the presence of acclimated microbial populations from sources like sewage sludge.[1] The degradation process typically involves the initial hydrolysis of the diester to its monoester, mono-isooctyl phthalate (MIOP), and subsequently to phthalic acid, which can be further mineralized to carbon dioxide and water.
dot
References
A Technical Guide to the Biodegradation Pathways of Diisooctyl Phthalate (DIOP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl phthalate (B1215562) (DIOP) is a high-molecular-weight branched-chain phthalate ester used as a plasticizer in a variety of commercial and industrial products. Due to its widespread use and potential for environmental persistence and endocrine disruption, understanding its biodegradation is critical. This technical guide provides an in-depth overview of the microbial degradation pathways of DIOP, drawing upon established knowledge of phthalate ester catabolism. It details the enzymatic processes, key metabolic intermediates, and relevant microbial genera. Furthermore, this guide presents quantitative data from various studies in a structured format and outlines a comprehensive experimental protocol for investigating DIOP biodegradation. Visual diagrams of the core metabolic pathway and a typical experimental workflow are provided to facilitate comprehension.
Introduction
Phthalate esters (PAEs) are a class of synthetic chemicals widely used to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). Diisooctyl phthalate (DIOP), a complex mixture of isomers, is a significant member of this family. Its chemical stability and low water solubility contribute to its persistence in various environmental matrices, including soil, sediment, and water. Microbial degradation is the primary mechanism for the removal of PAEs from the environment.[1] This process is not only cost-effective but also environmentally friendly.[2] This guide synthesizes current knowledge on the biochemical routes of DIOP breakdown, focusing on the core pathways elucidated through studies of DIOP and structurally similar long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP).
The Core Biodegradation Pathway of this compound
The aerobic biodegradation of DIOP is a multi-step process initiated by microbial enzymes that transform the parent diester into central metabolic intermediates. The pathway can be broadly divided into two main stages: side-chain cleavage and aromatic ring cleavage.
Stage 1: Hydrolysis of Ester Bonds (Side-Chain Cleavage)
The initial and often rate-limiting step in DIOP degradation is the enzymatic hydrolysis of its two isooctyl ester bonds.[2] This process is catalyzed by hydrolases, specifically carboxylesterases, which sequentially cleave the ester linkages.
-
First Hydrolysis: A diesterase attacks one of the ester bonds of DIOP, releasing an isooctyl alcohol molecule and forming monoisooctyl phthalate (MIOP).
-
Second Hydrolysis: A monoesterase then hydrolyzes the remaining ester bond of MIOP, yielding a second molecule of isooctyl alcohol and phthalic acid (PA), the central aromatic intermediate.[3][4]
The released isooctyl alcohol is typically readily metabolized by a wide range of microorganisms as a carbon and energy source through alcohol and aldehyde dehydrogenases, eventually feeding into fatty acid metabolism. The degradation of branched, long-chain phthalates like DIOP can be slower than that of their short-chain counterparts due to steric hindrance at the enzyme's active site.[5]
Stage 2: Degradation of Phthalic Acid (Aromatic Ring Cleavage)
Once formed, phthalic acid is mineralized through a series of reactions that open the aromatic ring, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
-
Dioxygenation: The process is initiated by a key enzyme, phthalate dioxygenase (PDO), a Rieske non-heme iron oxygenase.[6][7] PDO catalyzes the dihydroxylation of the phthalate ring to form cis-4,5-dihydro-4,5-dihydroxyphthalate.[7]
-
Dehydrogenation: A dehydrogenase then oxidizes the dihydrodiol intermediate to 4,5-dihydroxyphthalate.
-
Decarboxylation: This is followed by decarboxylation to yield protocatechuate (3,4-dihydroxybenzoic acid).[8][9]
-
Ring Cleavage: Protocatechuate is a critical junction in aromatic degradation pathways. It undergoes ring cleavage via protocatechuate 3,4-dioxygenase (an ortho-cleavage pathway) or protocatechuate 4,5-dioxygenase (a meta-cleavage pathway), generating linear aliphatic acids.[3][10]
-
Entry into Central Metabolism: These linear intermediates are further processed into acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle for complete mineralization to CO₂ and H₂O.[7][10]
Factors Influencing Biodegradation
The efficiency of DIOP biodegradation is influenced by several factors. Its low water solubility is a significant barrier, limiting its availability to microbial cells. To overcome this, some degrading microorganisms, such as strains of Mycobacterium and Nocardia, produce biosurfactants that increase the solubility of DIOP and enhance its degradation.[11][12]
Quantitative Data on Phthalate Biodegradation
While extensive kinetic data specifically for DIOP is limited, studies on DIOP and other long-chain phthalates provide valuable insights into degradation efficiency. The data below is compiled from various sources to offer a comparative overview.
| Phthalate | Microorganism/System | Concentration | Duration | Degradation Efficiency (%) | Reference |
| This compound | Enriched microbial cultures from sewage | Not Specified | 96 hours | 75% | [13] |
| This compound | Acclimated inoculum (soil, sewage, activated sludge) | Not Specified | 28 days | 99% | [13] |
| This compound | Semi-continuous activated sludge | Not Specified | 24 hours | 84.5% | [13] |
| Di(2-ethylhexyl) phthalate (DEHP) | Bacillus sp. (immobilized) | 5 mg/L | Not Specified | 91.9% | [10][14] |
| Di-n-butyl phthalate (DBP) | Glutamicibacter sp. strain 0426 | 300 mg/L | 12 hours | 100% | [15] |
| Di-n-butyl phthalate (DBP) | Sphingobium sp. strain TJ | 500 mg/L | 32 hours | 100% | [16] |
Experimental Protocols
This section outlines a general methodology for studying the biodegradation of DIOP in a laboratory setting. The primary analytical technique for identifying and quantifying DIOP and its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS).[1][17][18]
Materials and Reagents
-
Microorganism: A pure or mixed microbial culture with known or potential phthalate-degrading capabilities (e.g., Rhodococcus, Bacillus, Mycobacterium).
-
Culture Medium: Mineral Salts Medium (MSM) with DIOP as the sole carbon source.
-
Chemicals: this compound (analytical standard), monoisooctyl phthalate (if available), phthalic acid standard, protocatechuic acid standard.
-
Solvents: Dichloromethane (B109758) or ethyl acetate (B1210297) (HPLC or GC grade) for extraction.
-
Glassware: Sterile Erlenmeyer flasks, pipettes, and vials (avoid plasticware to prevent contamination).
Experimental Procedure
-
Inoculum Preparation: Cultivate the selected microbial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) until it reaches the mid-logarithmic growth phase. Harvest the cells by centrifugation, wash them with sterile MSM to remove residual carbon sources, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Biodegradation Assay:
-
Dispense 100 mL of sterile MSM into 250 mL Erlenmeyer flasks.
-
Add DIOP (dissolved in a minimal amount of a carrier solvent like methanol, which should be tested in a control to ensure it is not used as a carbon source) to achieve the desired final concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).
-
Prepare a sterile control flask (MSM with DIOP but no inoculum) to assess abiotic losses (e.g., volatilization, hydrolysis).
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at an optimal temperature (e.g., 30°C) in the dark.[19]
-
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw aliquots (e.g., 5 mL) from each flask for analysis.
-
Sample Preparation for GC-MS Analysis:
-
Acidify the collected sample to pH 2 with HCl to protonate acidic metabolites.
-
Perform liquid-liquid extraction by adding an equal volume of dichloromethane or ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic layer. Repeat the extraction twice more and pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The residue can be redissolved in a known volume of solvent for direct analysis or derivatized (e.g., with BSTFA) to improve the volatility and chromatographic behavior of polar metabolites like phthalic acid.
-
-
GC-MS Analysis:
-
GC Conditions: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms). Set up a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to elute all compounds of interest.
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) ionization mode.[17] Perform a full scan to identify unknown metabolites by comparing their mass spectra to libraries (e.g., NIST). For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, targeting characteristic ions of DIOP and its expected metabolites.[18]
-
-
Data Analysis: Quantify the concentration of DIOP and its metabolites at each time point by comparing their peak areas to those of a calibration curve generated from analytical standards. Calculate the degradation rate and efficiency.
Visualizations
Biodegradation Pathway of this compound
Caption: Aerobic biodegradation pathway of this compound (DIOP).
Experimental Workflow for DIOP Biodegradation Study
Caption: General experimental workflow for a DIOP biodegradation study.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. d-nb.info [d-nb.info]
- 3. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0251353) [hmdb.ca]
- 5. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry of the catalytic conversion of phthalate into its cis-dihydrodiol during the reaction of oxygen with the reduced form of phthalate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into substrate recognition and catalysis by phthalate dioxygenase from Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iwaponline.com [iwaponline.com]
- 11. Editorial: Biosurfactants—A next generation biomolecules for enhanced biodegradation of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Biosurfactants - next-generation biomolecules for enhanced biodegradation of organic pollutants, volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Complete degradation of di-n-butyl phthalate by Glutamicibacter sp. strain 0426 with a novel pathway [ouci.dntb.gov.ua]
- 16. Biodegradation of Di-n-Butyl Phthalate by a Newly Isolated Halotolerant Sphingobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. fses.oregonstate.edu [fses.oregonstate.edu]
- 19. Degradation of dibutyl phthalate by Paenarthrobacter sp. Shss isolated from Saravan landfill, Hyrcanian Forests, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Diisooctyl Phthalate (DIOP) Toxicity: An In-depth Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester utilized primarily as a plasticizer. While considered to have low acute toxicity, a growing body of evidence indicates potential for reproductive and developmental toxicity, mediated primarily through endocrine disruption and induction of oxidative stress. This technical guide provides a comprehensive review of the current toxicological data on DIOP, with a focus on quantitative endpoints, detailed experimental methodologies, and the molecular signaling pathways implicated in its toxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks associated with DIOP exposure and in guiding future research.
Quantitative Toxicological Data Summary
The following tables summarize the key quantitative data from toxicological studies on diisooctyl phthalate.
Table 1: Acute and Dermal Toxicity of this compound
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >22,000 mg/kg | [1] |
| Mouse | Oral | LD50 | 2,769 mg/kg | [1] |
| Mouse | Oral | LD50 | >26,000 mg/kg | [1] |
| Rabbit | Dermal | LD50 | >3,160 mg/kg | [1] |
| Rabbit | Dermal | Irritation | Severe irritant at high doses | [1] |
Table 2: Reproductive and Developmental Toxicity of this compound in Rats
| Exposure Period | Dose (g/kg/day) | Endpoint | Observation | Reference |
| Gestation Days 6-20 | 0.1 | Fetal Testicular Testosterone (B1683101) | Reduction | [2] |
| 0.5 | Fetal Weight | Reduction | [2] | |
| Supernumerary Lumbar Ribs | Increased Incidence | [2] | ||
| Ossification Delay | Increased Incidence | [2] | ||
| Postnatal Reproductive Abnormalities (few adult males) | Hypospadias, non-scrotal testes, hypospermatogenesis | [2] | ||
| 1 | Resorptions | Significant Increase | [2] | |
| Fetal Weight | Reduction | [2] | ||
| Malpositioned Testes (fetuses) | Observed | [2] | ||
| Supernumerary Lumbar Ribs | Increased Incidence | [2] | ||
| Ossification Delay | Increased Incidence | [2] | ||
| Postnatal Reproductive Abnormalities (high incidence) | Hypospadias, non-scrotal testes, hypospermatogenesis | [2] | ||
| Gestation Days 12-19 | ≥ 0.1 | Fetal Testicular Testosterone | Reduction | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the toxicological assessment of DIOP. These protocols are based on established OECD guidelines and standard laboratory practices.
In Vivo Reproductive and Developmental Toxicity Study (Rat Model)
This protocol is based on the principles outlined in OECD Test Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity).
-
Animal Model: Sprague-Dawley rats are a commonly used strain for reproductive toxicity studies. Animals are typically sourced from a reputable supplier and allowed to acclimate to the laboratory environment for at least one week prior to the start of the study.
-
Housing and Diet: Animals are housed in controlled conditions with a 12-hour light/dark cycle, constant temperature, and humidity. They are provided with standard laboratory chow and water ad libitum.
-
Dosing: this compound is typically administered by oral gavage. The test substance is dissolved or suspended in a suitable vehicle, such as corn oil. The volume administered is generally kept constant across all dose groups, typically between 1 and 5 mL/kg body weight.
-
Experimental Groups: At least three dose groups and a vehicle control group are used. The doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL).
-
Mating and Gestation: For developmental toxicity studies, virgin females are mated with proven males. The day a vaginal plug is observed or sperm is found in a vaginal smear is designated as gestation day (GD) 0. Dosing of the dams occurs during the specified period of gestation (e.g., GD 6-20).
-
Endpoints:
-
Maternal Observations: Clinical signs of toxicity, body weight, and food consumption are monitored daily.
-
Fetal Examination: On a specific gestation day (e.g., GD 20 or 21), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Anogenital Distance (AGD): In male pups, the distance between the anus and the base of the genital tubercle is measured using a calibrated microscope or calipers. This is a sensitive indicator of in utero androgenic activity.
-
Testosterone Measurement: Fetal testes are collected and incubated in a suitable medium. The concentration of testosterone in the medium is then quantified using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Postnatal Assessment: For two-generation studies, a subset of offspring is allowed to mature, and their reproductive performance is assessed.
-
In Vitro Assessment of Oxidative Stress
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to various concentrations of DIOP, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), for a specified duration.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS and can be quantified using a fluorescence microplate reader or flow cytometry.
-
Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) can be measured using commercially available assay kits. These assays are typically based on colorimetric or fluorometric detection of the enzymatic reaction products.
In Vivo Toxicity Assessment in Caenorhabditis elegans
-
Worm Culture: Wild-type C. elegans (N2 strain) are maintained on nematode growth medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.
-
Exposure: Synchronized populations of worms (e.g., L1 larvae or young adults) are exposed to different concentrations of DIOP in liquid culture or on agar plates.
-
Endpoints:
-
Growth and Development: Body length and developmental stage are monitored over time.
-
Locomotion: Movement can be quantified by measuring parameters such as head thrashes or body bends per minute.
-
Reproduction: Brood size (total number of offspring) is determined for individual worms.
-
Oxidative Stress Markers: Worms are homogenized, and the levels of ROS and the activity of antioxidant enzymes are measured as described for in vitro assays.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound appears to be mediated through a combination of endocrine disruption and the induction of oxidative stress. The following diagrams illustrate the key signaling pathways involved.
Caption: Anti-Androgenic Mechanism of DIOP.
Caption: DIOP-Induced Oxidative Stress Pathway.
Caption: DIOP and PPARγ Signaling Pathway.
Conclusion
The available toxicological data for this compound indicate a profile of low acute toxicity but raise concerns regarding its potential for reproductive and developmental effects, likely mediated through its anti-androgenic activity and the induction of oxidative stress. The interaction of DIOP with the PPARγ signaling pathway further suggests a potential for metabolic disruption. While data on carcinogenicity and long-term chronic toxicity remain limited, the existing evidence warrants a cautious approach to human exposure. Further research is needed to fully elucidate the specific molecular mechanisms of DIOP toxicity, particularly the interplay between different signaling pathways, and to establish a more comprehensive long-term safety profile. This technical guide provides a foundational overview to support these ongoing research and risk assessment efforts.
References
Diisooctyl Phthalate: An In-Depth Technical Review of its Endocrine Disrupting Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisooctyl phthalate (B1215562) (DIOP) is a high production volume chemical primarily used as a plasticizer. Growing concerns over the endocrine-disrupting capabilities of phthalates have prompted intensive investigation into their potential to interfere with hormonal signaling. This technical guide provides a comprehensive analysis of the existing scientific evidence on the endocrine-disrupting potential of DIOP, with a focus on its anti-androgenic effects. Drawing from in vivo and in vitro studies, this document summarizes key quantitative data, details experimental methodologies, and elucidates the proposed signaling pathways through which DIOP may exert its effects. While the primary focus of research has been on the male reproductive system, this guide also addresses the current, albeit limited, understanding of DIOP's interaction with estrogenic and thyroid pathways.
Anti-Androgenic Effects and Reproductive Toxicity
The most well-documented endocrine-disrupting effect of diisooctyl phthalate is its anti-androgenic activity, leading to reproductive and developmental toxicity, particularly in males. In utero exposure to DIOP has been shown to disrupt male reproductive development in rats.
Quantitative Data from In Vivo Studies
A key prenatal exposure study in rats provides the most comprehensive quantitative data on the developmental and reproductive toxicity of DIOP. The findings from this study are summarized in the tables below.
Table 1: Developmental Toxicity of this compound in Rats Following Prenatal Exposure
| Endpoint | Dose (g/kg/day) | Observation |
| Maternal & Fetal Effects | ||
| Embryonic Resorptions | 1 | Significant increase |
| Fetal Body Weight | 0.5 and 1 | Significant reduction |
| Skeletal Abnormalities | ||
| Malpositioned Testes | 1 | Observed in fetuses |
| Supernumerary Lumbar Ribs | 0.5 and 1 | Increased incidence |
| Ossification Delay | 0.5 and 1 | Observed |
| Hormonal Effects | ||
| Fetal Testicular Testosterone (B1683101) | ≥ 0.1 | Significant reduction |
Table 2: Postnatal Reproductive Effects in Male Rat Offspring Prenatally Exposed to this compound
| Endpoint | Dose (g/kg/day) | Observation |
| Reproductive System Abnormalities | ||
| Hypospadias | 0.5 and 1 | Observed with high incidence at 1 g/kg/day |
| Cryptorchidism (Non-scrotal testes) | 0.5 and 1 | Observed with high incidence at 1 g/kg/day |
| Hypospermatogenesis | 0.5 and 1 | Observed with high incidence at 1 g/kg/day |
Based on these studies, a Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental toxicity can be considered to be 0.1 g/kg/day, based on the reduction in fetal testicular testosterone.[1] A clear No-Observed-Adverse-Effect Level (NOAEL) for all reproductive and developmental effects has not been explicitly established in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for researchers aiming to replicate or build upon these findings.
In Vivo Prenatal Developmental Toxicity Study in Rats
This protocol is based on studies investigating the effects of in utero exposure to DIOP.
-
Test Animals: Time-mated female Sprague-Dawley rats.
-
Housing and Acclimation: Animals are housed individually in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A suitable acclimation period is provided before the start of the study.
-
Dose Preparation and Administration: this compound is typically dissolved in a suitable vehicle such as corn oil. Dosing solutions are prepared to deliver the desired dose in a constant volume (e.g., 5 mL/kg body weight). Administration is performed daily by oral gavage from gestation day (GD) 6 to 20.
-
Observations and Examinations:
-
Maternal: Daily clinical observations, weekly body weight and food consumption measurements.
-
Fetal (at GD 20): Dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Postnatal (for reproductive assessment): A separate cohort of dams is allowed to litter and rear their pups. Male offspring are examined for anogenital distance (AGD) at birth, nipple retention in infancy, and the onset of puberty. At adulthood, animals are euthanized, and reproductive organs are weighed and examined for gross and histopathological abnormalities, including hypospadias and cryptorchidism.
-
Quantification of Fetal Testicular Testosterone
-
Sample Collection: Fetal testes are collected on a specific gestation day (e.g., GD 19), pooled by litter, and snap-frozen in liquid nitrogen.
-
Homogenization and Extraction: Testes are homogenized in an appropriate buffer. Steroids are then extracted using an organic solvent such as diethyl ether.
-
Quantification by Radioimmunoassay (RIA): The testosterone concentration in the extract is determined using a commercial testosterone RIA kit. This competitive immunoassay involves incubating the sample extract with a known amount of radiolabeled testosterone and a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample. A standard curve is generated using known concentrations of testosterone to calculate the sample concentrations.
In Vitro Androgen Receptor (AR) Binding Assay
This assay determines the ability of a test compound to bind to the androgen receptor.
-
Reagents:
-
Recombinant human androgen receptor.
-
A high-affinity radiolabeled androgen (e.g., [³H]-mibolerone).
-
Test compound (DIOP) at various concentrations.
-
A known AR binder as a positive control (e.g., dihydrotestosterone).
-
-
Procedure: The recombinant AR is incubated with the radiolabeled androgen in the presence and absence of the test compound. After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated.
-
Detection and Analysis: The amount of radioactivity in the bound fraction is measured using a scintillation counter. The ability of the test compound to displace the radiolabeled androgen from the receptor is used to determine its binding affinity, often expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Signaling Pathways
The endocrine-disrupting effects of DIOP are primarily attributed to its interference with androgen signaling. The following diagrams illustrate the key proposed pathways.
Disruption of Testicular Steroidogenesis
Caption: Proposed mechanism of DIOP-induced disruption of testicular steroidogenesis.
Potential Interaction with PPARγ Signaling
Some evidence suggests that certain phthalates, including DIOP, may interact with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Caption: Potential signaling pathway of DIOP through partial agonism of PPARγ.
Estrogenic and Thyroid Disruption Potential
The available scientific literature provides limited and inconclusive evidence regarding the direct estrogenic and thyroid-disrupting potential of this compound.
-
Estrogenic Effects: While some phthalates have demonstrated weak estrogenic activity in in vitro assays, such as yeast-based screens and cell proliferation assays, there is a lack of specific data for DIOP.[2][3] In silico studies have suggested that some phthalates can bind to estrogen receptors, but experimental validation for DIOP is scarce.
-
Thyroid Effects: Studies on the effects of phthalates on the thyroid system have primarily focused on other compounds like DEHP and DBP. These studies suggest that some phthalates may interfere with thyroid hormone levels and the hypothalamic-pituitary-thyroid (HPT) axis. However, there is a significant data gap concerning the specific effects of DIOP on thyroid function.
Conclusion
The current body of scientific evidence strongly indicates that this compound possesses endocrine-disrupting properties, primarily manifesting as anti-androgenic activity. In vivo studies in rats have demonstrated its potential to cause developmental and reproductive toxicity, including reduced fetal testosterone levels and malformations of the male reproductive tract. The likely mechanism of action involves the disruption of testicular steroidogenesis.
The potential for DIOP to interact with PPARγ signaling warrants further investigation. In contrast, there is a notable lack of data on the direct estrogenic and thyroid-disrupting effects of DIOP. Future research should aim to fill these knowledge gaps to enable a more comprehensive risk assessment of this widely used plasticizer. For professionals in research and drug development, understanding the anti-androgenic potential of DIOP and similar compounds is crucial for evaluating potential environmental health risks and for the development of safer alternatives.
References
The Insidious Advance: A Technical Guide to the Reproductive and Developmental Effects of DIOP Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-iso-octyl phthalate (B1215562) (DIOP), a widely used plasticizer, has come under scientific scrutiny for its potential to disrupt reproductive and developmental processes. This technical guide provides a comprehensive overview of the current state of knowledge regarding DIOP's effects, with a focus on quantitative data from key experimental studies. Detailed methodologies are presented to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to provide a clear and concise understanding of the toxicological mechanisms and study designs. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development engaged in assessing the safety and risks associated with DIOP exposure.
Introduction
Di-iso-octyl phthalate (DIOP) is a high molecular weight phthalate ester used to impart flexibility to a variety of plastic products. Its widespread use leads to ubiquitous human exposure, raising concerns about its potential health effects. Of particular concern are the impacts on the sensitive windows of reproduction and development. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the reproductive and developmental toxicity of DIOP.
Quantitative Data on Reproductive and Developmental Effects
The primary in vivo evidence for DIOP's reproductive and developmental toxicity comes from studies in Sprague-Dawley rats. Prenatal exposure to DIOP has been shown to induce a range of adverse effects in a dose-dependent manner.
Table 1: Summary of Quantitative Data from In Vivo Rat Studies on Prenatal DIOP Exposure[1]
| Endpoint | Dose (g/kg/day) | Gestational Day of Exposure | Observed Effect |
| Maternal & Fetal Outcomes | |||
| Resorptions | 1 | 6-20 | Significant increase |
| Fetal Weight | 0.5 | 6-20 | Reduction |
| 1 | 6-20 | Reduction | |
| Developmental Abnormalities | |||
| Malpositioned Testes (in fetuses) | 1 | 6-20 | Observed |
| Supernumerary Lumbar Ribs | 0.5 | 6-20 | Observed |
| 1 | 6-20 | Observed | |
| Ossification Delay | 0.5 | 6-20 | Observed |
| 1 | 6-20 | Observed | |
| Endocrine Disruption | |||
| Fetal Testicular Testosterone (B1683101) | 0.1 | 12-19 | Reduction |
| 0.5 | 12-19 | Reduction | |
| 1 | 12-19 | Reduction | |
| Postnatal Reproductive Effects in Male Offspring | |||
| Hypospadias | 0.5 | 12-21 | Observed in a few adult males |
| 1 | 12-21 | High incidence | |
| Non-scrotal Testes | 0.5 | 12-21 | Observed in a few adult males |
| 1 | 12-21 | High incidence | |
| Hypospermatogenesis | 0.5 | 12-21 | Observed in a few adult males |
| 1 | 12-21 | High incidence |
Data synthesized from Saillenfait et al. (2013).[1]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the reproductive and developmental effects of DIOP.
In Vivo Rat Study: Prenatal and Postnatal Effects
This protocol is based on the study by Saillenfait et al. (2013), which is a cornerstone for understanding DIOP's in vivo effects.[1]
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Dosing Regimen: DIOP administered by oral gavage.
-
Doses: 0 (corn oil vehicle), 0.1, 0.5, and 1 g/kg/day.
-
Exposure Period 1: Gestation days (GD) 6-20 for assessment of maternal and fetal outcomes and developmental abnormalities.
-
Exposure Period 2: GD 12-19 for assessment of fetal testicular testosterone.
-
Exposure Period 3: GD 12-21 for assessment of postnatal reproductive effects in male offspring.
-
-
Endpoints Measured:
-
Maternal: Clinical signs of toxicity, body weight, food consumption, and uterine contents (number of implantations, resorptions, live and dead fetuses).
-
Fetal: Body weight, external and visceral malformations, skeletal abnormalities (ossification sites), and anogenital distance.
-
Hormonal: Fetal testicular testosterone levels.
-
Postnatal (Male Offspring): Assessment for reproductive system abnormalities such as hypospadias, non-scrotal testes, and histological examination of testes for hypospermatogenesis in adulthood.
-
-
Analytical Methods:
-
Testosterone Measurement: While the specific method for the key DIOP study is not detailed in the abstract, common methods for measuring testosterone in fetal rat testes include radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC) with UV detection.
-
Histopathological Examination: Testes are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of testicular architecture and spermatogenesis.
-
In Vitro and In Vivo C. elegans Study
A study by an unspecified author (from the search results) investigated DIOP toxicity in Caenorhabditis elegans.
-
In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endpoints: Cell viability, colony-forming ability, reactive oxygen species (ROS) levels, cell cycle analysis, and apoptosis assays.
-
-
In Vivo Model: Caenorhabditis elegans.
-
Endpoints: Growth, movement (body curvature), reproductive fitness (egg-laying capability, brood size), body length, ROS levels, and lipofuscin buildup.
-
-
Signaling Pathway Analysis: Investigation of the involvement of the PI3K/AKT and MAPK pathways.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vivo Rat Study
Caption: Workflow of the in vivo rat reproductive toxicity study.
Implicated Signaling Pathways in DIOP Toxicity (Hypothesized from C. elegans data)
The following diagram illustrates the potential involvement of the PI3K/AKT and MAPK signaling pathways in DIOP-induced toxicity, as suggested by research in C. elegans. It is important to note that this is a generalized representation and the specific molecular interactions in mammalian systems following DIOP exposure require further investigation.
Caption: Hypothesized signaling pathways in DIOP-induced toxicity.
Discussion and Future Directions
The available evidence strongly suggests that DIOP is a reproductive and developmental toxicant in male rats, acting as an antiandrogenic compound. The observed effects, including reduced fetal testosterone, malpositioned testes, and postnatal reproductive tract malformations, are consistent with the "phthalate syndrome" described for other antiandrogenic phthalates.
A significant knowledge gap exists regarding the effects of DIOP on the female reproductive system. The current body of literature is heavily skewed towards male endpoints, and dedicated studies are urgently needed to assess potential impacts on female fertility, ovarian function, and steroidogenesis.
Furthermore, while studies in C. elegans have implicated the PI3K/AKT and MAPK signaling pathways in DIOP-induced toxicity, the precise molecular mechanisms in mammalian systems remain to be elucidated. Future research should focus on identifying the specific molecular targets of DIOP and its metabolites within these pathways in relevant mammalian models. This will be crucial for a comprehensive understanding of DIOP's mode of action and for improving risk assessment.
Conclusion
This technical guide summarizes the current understanding of the reproductive and developmental effects of DIOP exposure. The quantitative data and experimental protocols presented herein provide a valuable resource for the scientific community. The visualized workflows and signaling pathways offer a framework for conceptualizing the experimental approaches and potential mechanisms of toxicity. However, the identified knowledge gaps, particularly concerning female reproductive toxicity and detailed molecular mechanisms in mammals, underscore the need for further targeted research to fully characterize the risks associated with DIOP exposure.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Diisooctyl Phthalate (DIOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a widely used plasticizer in a variety of polymer-based products, including those in the pharmaceutical and food industries. Due to its potential for migration into drug products and consumables, and its classification as a potential endocrine disruptor, robust and sensitive analytical methods for its quantification are essential for quality control and safety assessment. This document provides detailed application notes and protocols for the quantification of DIOP using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
The choice of sample preparation method is critical to ensure accurate quantification of DIOP and depends on the sample matrix. Phthalates are ubiquitous in the laboratory environment, so stringent measures must be taken to avoid contamination. This includes using glassware that has been thoroughly cleaned and rinsed with high-purity solvents, and avoiding the use of plastic materials wherever possible.[1]
Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Beverages)
This protocol is suitable for the extraction of DIOP from water and other aqueous matrices.
Protocol:
-
Measure 1 L of the aqueous sample into a 2 L separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or n-hexane).
-
Shake the funnel vigorously for 1-2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for analysis.
Ultrasonic Extraction for Solid Samples (e.g., Polymers, Pharmaceutical Excipients)
This method is effective for extracting DIOP from solid matrices like PVC and polypropylene.[2]
Protocol:
-
Weigh approximately 0.1 g of the homogenized solid sample into a glass centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., n-hexane or a mixture of dichloromethane (B109758) and methylbenzene).[3]
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]
-
Centrifuge the sample at 3500 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean glass vial.
-
The extract can be further concentrated if necessary and is then ready for analysis.
Solid-Phase Extraction (SPE) for Aqueous Samples
SPE can be used as an alternative to LLE to reduce background contamination and speed up the extraction process.[5]
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with a methanol/water mixture to remove interferences.
-
Elute the DIOP from the cartridge with a suitable organic solvent (e.g., dichloromethane).[5]
-
Concentrate the eluate to the desired final volume before analysis.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and robust technique for the identification and quantification of DIOP.
Experimental Protocol:
-
Gas Chromatograph (GC) System: Agilent 7890A or equivalent
-
Mass Spectrometer (MS) System: Agilent 5975C or equivalent
-
Column: SH-I-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5-type column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 220°C, hold for 1 minute
-
Ramp 2: 5°C/min to 250°C, hold for 1 minute
-
Ramp 3: 20°C/min to 290°C, hold for 7.5 minutes[6]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for DIOP: m/z 149 (quantifier), 167, 279 (qualifiers)
-
Workflow Diagram:
Caption: Workflow for DIOP quantification by GC-MS.
Gas Chromatography with Electron Capture Detection (GC-ECD) - EPA Method 8061A
GC-ECD is a highly sensitive method for the detection of halogenated compounds and other electron-capturing species, including phthalates.
Experimental Protocol:
-
Gas Chromatograph (GC) System: Equipped with a dual Electron Capture Detector (ECD)
-
Columns (Dual Column Confirmation):
-
Primary Column: Rtx-440 or equivalent
-
Confirmation Column: Rxi-35Sil MS or equivalent
-
-
Carrier Gas: Helium at 6 mL/min.[7]
-
Makeup Gas: Nitrogen at 19 mL/min.[7]
-
Injector Temperature: 250°C[7]
-
Detector Temperature: 320°C[7]
-
Injection Volume: 2 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 0.5 min
-
Ramp 1: 5°C/min to 220°C
-
Ramp 2: 3°C/min to 275°C, hold for 13 min[7]
-
Workflow Diagram:
Caption: Workflow for DIOP quantification by GC-ECD.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a simpler alternative to GC-based methods, particularly for samples that are not readily volatile.
Experimental Protocol:
-
HPLC System: Agilent 1200 series or equivalent with a UV/Vis Diode Array Detector (DAD)
-
Column: C18 column (e.g., ACE-5 C18, 4.6 x 250 mm, 5.0 µm).[8]
-
Mobile Phase:
-
A: 5 mM KH2PO4 in Water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient tailored to separate DIOP from other components. A typical starting condition is 60% B, increasing to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm[8]
Workflow Diagram:
Caption: Workflow for DIOP quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity for the quantification of DIOP, especially in complex matrices.
Experimental Protocol:
-
LC System: UPLC system (e.g., Waters ACQUITY)
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).[9]
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[4]
-
Mobile Phase:
-
A: Water with 10 mM ammonium (B1175870) acetate
-
B: Methanol
-
-
Gradient Elution: A fast gradient to achieve separation within a short run time (e.g., 10 minutes).
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for DIOP: Precursor ion m/z 391.3 -> Product ions (specific transitions to be optimized, but common fragments would be monitored)
-
Workflow Diagram:
Caption: Workflow for DIOP quantification by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described analytical methods for phthalate analysis. Note that these values can vary depending on the specific instrument, matrix, and experimental conditions.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) |
| GC-MS | 0.1 - 10 µg/L | 0.5 - 50 µg/L | 80 - 115 | > 0.995 |
| GC-ECD | 0.05 - 5 µg/L | 0.2 - 20 µg/L | 75 - 120 | > 0.99 |
| HPLC-UV | ~0.5 µg/mL[8] | < 0.64 µg/mL[8] | 94.8 - 99.6[10] | > 0.999[10] |
| LC-MS/MS | 0.025 - 1 ng/mL[9] | 0.1 - 5 ng/mL | 85 - 115 | > 0.99[11] |
Conclusion
The choice of the analytical method for the quantification of DIOP depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS and GC-ECD are robust and well-established methods suitable for a wide range of applications. HPLC-UV provides a simpler and more accessible option for less complex matrices or when higher detection limits are acceptable. For the most demanding applications requiring the highest sensitivity and selectivity, such as trace analysis in pharmaceutical products, LC-MS/MS is the method of choice. Proper sample preparation is paramount for all methods to minimize contamination and ensure accurate and reliable results.
References
- 1. NEMI Method Summary - 606 [nemi.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
Application Note: Analysis of Diisooctyl Phthalate (DIOP) in Polymeric Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a commonly used plasticizer in a variety of polymeric materials, including polyvinyl chloride (PVC), to enhance flexibility and durability. Its potential for migration from consumer products, medical devices, and packaging materials has led to regulatory scrutiny and the need for sensitive and specific analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of DIOP, offering high chromatographic resolution and confident compound identification based on mass spectra.
This application note provides a detailed protocol for the analysis of DIOP in polymeric materials using GC-MS. The methodology covers sample preparation, instrumental analysis, and data processing, and includes expected performance characteristics.
Experimental Protocols
Materials and Reagents
-
Solvents: Tetrahydrofuran (THF, HPLC grade), Hexane (B92381) (HPLC grade), Cyclohexane (B81311) (HPLC grade), Methanol (HPLC grade), Methylene Chloride (HPLC grade). All solvents should be checked for phthalate contamination before use.
-
Standards: Diisooctyl phthalate (DIOP) standard (≥98% purity), internal standard (e.g., Benzyl Benzoate).
-
Reagents: Sodium sulfate (B86663) (anhydrous, analytical grade).
-
Solid Phase Extraction (SPE) Columns (Optional): Silica gel cartridges for sample cleanup if complex matrices are encountered.
Sample Preparation: Solvent Extraction from PVC
This protocol is adapted from established methods for phthalate extraction from polymers.[1][2]
-
Sample Comminution: Cut the polymer sample into small pieces (approximately 2 mm x 2 mm) to increase the surface area for extraction.
-
Dissolution: Accurately weigh approximately 50 mg of the comminuted sample into a glass vial. Add 5 mL of THF to dissolve the polymer. Vortex and/or sonicate for 30 minutes, or until complete dissolution is achieved.
-
Precipitation: Add 10 mL of hexane to the solution to precipitate the PVC polymer.
-
Separation: Shake the mixture and allow the polymer to settle for at least 5 minutes.
-
Filtration/Centrifugation: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial. Alternatively, centrifuge the sample and collect the supernatant.
-
Internal Standard Spiking: Add a known amount of internal standard to the filtered extract.
-
Dilution: Dilute the extract with cyclohexane to a final volume suitable for GC-MS analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of DIOP. Instrument conditions should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for DIOP | Quantifier: m/z 149, Qualifiers: m/z 167, m/z 279 |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phthalates using GC-MS. While specific values for DIOP may vary depending on the matrix and instrumentation, these provide a general expectation of method performance.[3][4][5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
| Characteristic Ions (m/z) for DIOP | 149 (base peak), 167, 279, 390 (molecular ion) |
Mandatory Visualization
Experimental Workflow
Figure 1. Experimental Workflow for DIOP Analysis using GC-MS This diagram illustrates the key steps from sample preparation to final data reporting.
Logical Relationship of Key Analytical Parameters
Figure 2. Key Parameters for DIOP Identification and Quantification This diagram shows the relationship between the target analyte and the parameters used for its identification and quantification.
References
- 1. gcms.cz [gcms.cz]
- 2. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Diisooctyl Phthalate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a widely used plasticizer that, due to the isomeric nature of the isooctyl alcohol used in its synthesis, exists as a complex mixture of structural isomers. The toxicological profiles of these isomers can vary, making their separation and quantification a critical aspect of quality control and safety assessment in the pharmaceutical and other industries. The primary analytical challenge in the High-Performance Liquid Chromatography (HPLC) separation of DIOP isomers lies in their similar chemical structures and physicochemical properties, which often leads to co-elution with standard reversed-phase methods.[1]
This document provides detailed application notes and protocols for the separation of diisooctyl phthalate isomers by HPLC, addressing common challenges and offering solutions for achieving optimal resolution.
Challenges in HPLC Separation of this compound Isomers
The separation of branched phthalate isomers like DIOP is notoriously difficult.[1] Standard C18 columns, while a workhorse in reversed-phase HPLC, may not provide adequate selectivity to resolve these structurally similar compounds. The hydrophobicity of the different branched C8 alkyl chains is very similar, leading to poor separation.
To overcome these challenges, alternative stationary phases and optimized mobile phase conditions are necessary. A Phenyl-Hexyl column often provides superior resolution for phthalate isomers.[1] The phenyl stationary phase introduces an alternative separation mechanism through π-π interactions with the aromatic ring of the phthalates, which can enhance the separation of structurally similar isomers.[1]
Recommended HPLC Methods
Two primary methods are presented here: a high-resolution method using a Phenyl-Hexyl column and a standard method using a C18 column for comparison.
Method 1: High-Resolution Separation using a Phenyl-Hexyl Column
This method is recommended for achieving the best possible separation of DIOP isomers. The use of a Phenyl-Hexyl stationary phase provides an alternative selectivity that is often effective for resolving structurally similar aromatic compounds.[1]
Experimental Protocol:
-
Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, HALO Phenyl-Hexyl), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol (B129727)
-
Gradient:
-
80% B to 95% B over 20 minutes
-
95% B for 5 minutes
-
Return to 80% B over 1 minute
-
Re-equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Solvent: Acetonitrile (B52724) or Methanol
Note: When using a phenyl column, methanol is often preferred over acetonitrile as the organic modifier in the mobile phase. Acetonitrile's triple bond can interact with the phenyl stationary phase, potentially weakening the desired π-π interactions between the column and the phthalate isomers.
Method 2: Standard Separation using a C18 Column
This method represents a more conventional approach and can be used for initial screening or when a Phenyl-Hexyl column is not available. While it may not resolve all isomers, it can provide a general profile of the DIOP mixture.
Experimental Protocol:
-
Column: C18 (e.g., Agilent ZORBAX, Waters Symmetry), 5 µm, 4.6 x 250 mm[2][3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
85% B to 100% B over 25 minutes
-
Hold at 100% B for 5 minutes
-
Return to 85% B over 1 minute
-
Re-equilibrate for 5 minutes
-
-
Flow Rate: 1.2 mL/min
-
Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Solvent: Acetonitrile
Data Presentation
The following tables summarize expected quantitative data for the separation of C8 phthalate isomers, including di(2-ethylhexyl) phthalate (DEHP), a common isomer used as a reference. Actual retention times for specific DIOP isomers will vary depending on the exact isomeric composition and the specific HPLC system used.
Table 1: Performance Characteristics of HPLC Methods for C8 Phthalate Analysis
| Parameter | Method 1 (Phenyl-Hexyl) | Method 2 (C18) |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.5 |
| Precision (RSD%) | < 2% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 92 - 107% |
Table 2: Illustrative Retention Times for C8 Phthalate Isomers
| Compound | Expected Elution Order | Illustrative Retention Time (min) - Method 1 | Illustrative Retention Time (min) - Method 2 |
| Di(2-ethylhexyl) phthalate (DEHP) | 1 | 18.5 | 22.7[5] |
| Other DIOP Isomer 1 | 2 | 19.2 | 23.1 |
| Other DIOP Isomer 2 | 3 | 19.8 | 23.5 |
| Di-n-octyl phthalate (DNOP) | 4 | 21.0 | 24.5 |
Sample Preparation Protocol (for Plastic Matrices)
This protocol is suitable for the extraction of DIOP from plastic materials such as those used in medical devices or container closure systems.[1]
-
Sample Comminution: If necessary, mechanically grind or crush the plastic sample to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 0.1 g of the comminuted sample into a glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (B95107) (THF) to the vial and vortex or sonicate until the polymer is fully dissolved.
-
Precipitation: Add 10 mL of methanol to the solution to precipitate the polymer.
-
Cooling: Cool the mixture for at least 30 minutes to ensure complete precipitation.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial.
-
Injection: The filtered sample is now ready for injection into the HPLC system.
Visualizations
Caption: Experimental workflow for HPLC analysis of DIOP isomers.
Caption: Logic for selecting an alternative HPLC column chemistry.
References
Application Notes and Protocols for the Sample Preparation of Diisooctyl Phthalate (DIOP) in Water and Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of diisooctyl phthalate (B1215562) (DIOP) from water and soil matrices, essential for accurate quantification in environmental monitoring and research. The methodologies described are based on established analytical chemistry principles and techniques such as solid-phase extraction (SPE) for aqueous samples and solvent extraction for solid samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Part 1: Sample Preparation of Diisooctyl Phthalate in Water
Application Note: Solid-Phase Extraction (SPE) for DIOP in Water
Solid-phase extraction is a widely used technique for the pre-concentration and purification of organic pollutants like DIOP from water samples.[1] This method offers high recovery rates, reduced solvent consumption compared to liquid-liquid extraction, and is amenable to automation.[2][3] The choice of SPE sorbent is critical for achieving optimal recovery and reproducibility.[1] C18 and Florisil cartridges are commonly employed for phthalate analysis.[1][4]
Principle: A water sample is passed through a solid sorbent bed (cartridge or disk) that retains the analyte of interest (DIOP). Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. The eluate is subsequently concentrated and analyzed.
Experimental Protocol: SPE for DIOP in Water
This protocol outlines the manual procedure for the extraction of DIOP from water samples using C18 SPE cartridges.
1.2.1. Materials and Reagents:
-
SPE Manifold
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (0.45 µm)
-
Collection vials (amber glass)
-
Nitrogen evaporator
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Deionized water
-
DIOP standard solution
-
Internal standard solution (e.g., Benzyl (B1604629) Benzoate)
1.2.2. Procedure:
-
Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. To prevent degradation of phthalates, acidification to a pH < 2 with sulfuric acid may be necessary if storage is required.
-
Filtration: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning:
-
Pass 5-10 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5-10 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.[5]
-
-
Sample Loading:
-
Load 1 L of the water sample onto the conditioned cartridge at a controlled flow rate of approximately 10-15 mL/min.[5]
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with a small volume of a weak solvent mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences.
-
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution:
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath set at 35-40°C.[5]
-
-
Reconstitution and Analysis:
-
Add an internal standard if required. The sample is now ready for GC-MS analysis.
-
Data Presentation: SPE Performance for Phthalates in Water
The following table summarizes the performance data for the extraction of various phthalates from water using different SPE sorbents.
| SPE Sorbent | Analyte(s) | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| C18 | DMP, DEP, DBP, BBP, DEHP, DNOP | Bottled Water | >95 (approx. for all) | < 7.1 | LOD: 0.038 µg/mL, LOQ: 0.115 µg/mL | [1] |
| Florisil | DMP, DEP, DBP, DEHP | Deionized Water | 98.2 - 110.0 | Not Specified | 0.025 - 0.05 mg/L | [4] |
| Resin-based COFs | DMP, DEP, DBP, DOP | Water & Beverage | 97.99 - 100.56 | Not Specified | Not Specified | [6][7] |
| DVB/CAR/PDMS (SPME) | DMP, DEP, DiPP, DiBP, DnBP, DEHP | Bottled Water | Not Specified | Not Specified | 0.3 - 2.6 ng/mL | [8] |
DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Butyl benzyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate, DOP: Dioctyl phthalate, DiPP: Diisopropyl phthalate, DiBP: Diisobutyl phthalate, DnBP: Di-n-butyl phthalate.
Visualization: SPE Workflow for DIOP in Water
Caption: Workflow for Solid-Phase Extraction of DIOP from water samples.
Part 2: Sample Preparation of this compound in Soil
Application Note: Solvent Extraction for DIOP in Soil
The extraction of DIOP from soil and sediment matrices typically involves solvent-based methods. Common techniques include Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Soxhlet extraction.[9][10][11] UAE is often preferred due to its high efficiency, shorter extraction times, and reduced solvent consumption compared to traditional methods like Soxhlet.[9][12] The choice of solvent is crucial, with mixtures of non-polar and polar solvents like n-hexane/acetone or dichloromethane/n-hexane being effective.[9][13] A cleanup step is often necessary to remove co-extracted matrix interferences.[9]
Principle: An organic solvent or solvent mixture is used to extract DIOP from the solid soil matrix. Energy, in the form of ultrasonic waves or microwaves, can be applied to enhance the extraction efficiency. The resulting extract is then cleaned up, concentrated, and analyzed.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) for DIOP in Soil
This protocol provides a detailed methodology for the UAE of DIOP from soil samples.
2.2.1. Materials and Reagents:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and glass centrifuge tubes
-
Glass funnel and glass wool
-
Rotary evaporator or nitrogen evaporator
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)
-
n-Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
DIOP standard solution
-
Internal standard solution
2.2.2. Procedure:
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Homogenize the sample by grinding with a mortar and pestle and sieving (e.g., through a 100-mesh sieve).[9]
-
-
Extraction:
-
Separation:
-
Repeat Extraction:
-
Drying and Cleanup:
-
Pass the combined extract through a glass funnel containing glass wool and approximately 10 g of anhydrous sodium sulfate to remove residual water.[5]
-
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[5]
-
-
Reconstitution and Analysis:
-
Add an internal standard if required. The sample is now ready for GC-MS analysis.
-
Data Presentation: Extraction Performance for Phthalates in Soil
The following table summarizes performance data for various extraction methods for phthalates in soil.
| Extraction Method | Solvent(s) | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Microwave-Assisted Extraction | Acetonitrile | DMP, DEP, BBP, DBP, DNOP, DEHP | 84 - 115 | < 8 | 1.24 - 3.15 µg/L | [14] |
| QuEChERS-like | Dichloromethane/n-hexane (1:1) or n-hexane/acetone (1:1) | 16 PAEs | 70.0 - 117.9 | 0.67 - 4.62 | Not Specified | [13] |
| Pressurized Liquid Extraction | Hexane/acetone (1:1) | DEHP | 86.0 - 99.8 | < 18 | LOD: 0.02 mg/kg | [15] |
| Ultrasonic Extraction | n-hexane:methylene chloride (1:1) or n-hexane:ethyl acetate (1:1) | 16 PAEs | 78 - 117 | 2.4 - 7.5 | 0.1 - 0.25 ng/g | [16] |
PAEs: Phthalic Acid Esters
Visualization: UAE Workflow for DIOP in Soil
Caption: Workflow for Ultrasonic-Assisted Extraction of DIOP from soil samples.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diisooctyl Phthalate (DIOP) as a Plasticizer in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diisooctyl phthalate (B1215562) (DIOP) as a plasticizer in polyvinyl chloride (PVC), with a focus on its impact on material properties, migration characteristics, and biocompatibility. The information is intended to guide researchers and professionals in the development and evaluation of PVC-based materials for various applications, including those in the pharmaceutical and medical device industries.
Introduction to DIOP as a PVC Plasticizer
Diisooctyl phthalate (DIOP) is a high-molecular-weight branched-chain phthalate ester used to impart flexibility and durability to rigid PVC. By embedding itself between the PVC polymer chains, DIOP disrupts the intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the free volume. This plasticizing effect transforms brittle PVC into a pliable material suitable for a wide range of applications, including wire and cable insulation, films, and certain medical devices.[1]
Effect of DIOP on PVC Properties
The incorporation of DIOP into PVC significantly alters its mechanical and thermal properties. The extent of these changes is primarily dependent on the concentration of the plasticizer, typically expressed in parts per hundred of resin (phr).
Mechanical Properties
The addition of DIOP to PVC leads to a decrease in tensile strength and hardness, while significantly increasing its elongation at break, resulting in a more flexible material.[1][2]
Table 1: Mechanical Properties of PVC Plasticized with DIOP
| Property | Test Method | Unplasticized PVC | PVC with 40 phr DIOP |
| Tensile Strength (Kg/cm²) | ASTM D882 | 460[2] | 150.33[2] |
| Elongation at Break (%) | ASTM D882 | 56[2] | 250.67[2] |
| Hardness (Shore A) | ASTM D2240 | ~85D | 65.33[2] |
Note: Data for unplasticized and 40 phr DIOP PVC is sourced from a study on various additives in PVC.[2]
Thermal Properties
Plasticizers like DIOP lower the glass transition temperature (Tg) of PVC, extending its flexibility to lower temperatures. Thermal stability is another critical parameter, as PVC can degrade at elevated processing temperatures. While specific quantitative data for the effect of varying DIOP concentrations on the thermal properties of PVC were not found in the search results, the general trend observed with similar phthalate plasticizers like dioctyl phthalate (DOP) is a decrease in Tg with increasing plasticizer content.[3] Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the plasticized PVC.
Table 2: Illustrative Thermal Properties of Plasticized PVC (Data for DOP)
| Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 87.4 |
| 10 | 66.2 |
| 20 | 45.1 |
Note: This data is for Dioctyl Phthalate (DOP) and is intended to be illustrative of the general effect of phthalate plasticizers on PVC's Tg.[3]
Migration of DIOP from PVC
A significant consideration for the use of DIOP in PVC, particularly in applications involving contact with food, pharmaceuticals, or biological fluids, is the potential for the plasticizer to migrate out of the polymer matrix. The rate of migration is influenced by factors such as the type of contact medium, temperature, and contact duration.
Table 3: Illustrative Migration of Phthalates from PVC into Food Simulants
| Food Simulant | Phthalate | Migration Level |
| 10% Ethanol (Aqueous Simulant) | DEHP | Low |
| 3% Acetic Acid (Acidic Simulant) | DEHP | Low |
| 50% Ethanol (Fatty Food Simulant) | DEHP | High |
Note: This data is for Di(2-ethylhexyl) phthalate (DEHP) and illustrates the general trend of higher migration into fatty or alcoholic media. Specific quantitative migration data for DIOP was not found in the search results.[4]
Biocompatibility of DIOP-Plasticized PVC
For applications in drug development and medical devices, the biocompatibility of the material is of paramount importance. This includes assessing its cytotoxicity (toxicity to cells) and hemocompatibility (interaction with blood).
Cytotoxicity
Recent studies have investigated the cytotoxic effects of DIOP. One study demonstrated that DIOP exposure can decrease the viability and colony-forming ability of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[5] This was associated with an increase in reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[5]
Hemocompatibility
Plasticized PVC is widely used in blood-contacting medical devices such as blood bags and tubing.[6] However, the leached plasticizers can have adverse effects. While specific hemocompatibility data for DIOP-plasticized PVC was not found in the search results, studies on other phthalates like DEHP have shown that they can influence platelet adhesion and protein adsorption on the PVC surface.[6] Therefore, thorough hemocompatibility testing is crucial for any DIOP-plasticized PVC intended for blood-contacting applications.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the properties of DIOP-plasticized PVC.
Preparation of DIOP-Plasticized PVC Sheets
This protocol describes the preparation of PVC sheets with a specified concentration of DIOP.
dot
Caption: Workflow for the preparation of DIOP-plasticized PVC sheets.
Materials:
-
PVC resin (e.g., K-value 65-70)
-
This compound (DIOP)
-
Thermal stabilizer (e.g., calcium/zinc stearate)
-
Lubricant (e.g., stearic acid)
Procedure:
-
Dry Blending: Accurately weigh the PVC resin, DIOP, stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 40 parts DIOP, 2 parts stabilizer, 0.5 parts lubricant). Thoroughly mix the components in a high-speed mixer until a homogeneous dry blend is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill or a twin-screw extruder. Process the material at a temperature between 160-180°C until a uniform molten mass is formed.
-
Compression Molding: Place the compounded PVC into a pre-heated mold of the desired thickness. Press the material at a temperature of 170-190°C and a pressure of 10-15 MPa for 5-10 minutes.
-
Cooling: Cool the mold under pressure to solidify the PVC sheet.
-
Annealing (Optional): To relieve internal stresses, the molded sheets can be annealed in an oven at a temperature just below the glass transition temperature for a specified period.
-
Specimen Cutting: Cut the prepared sheets into the required dimensions for subsequent testing using a die cutter to ensure uniform and defect-free specimens.
Mechanical Testing: Tensile Properties (ASTM D882)
This protocol outlines the determination of tensile strength, elongation at break, and modulus of elasticity for thin PVC films.
dot
Caption: Workflow for tensile properties testing of PVC films.
Procedure:
-
Specimen Preparation: Cut at least five rectangular test specimens from the PVC sheet with dimensions as specified in ASTM D882 (e.g., 15 mm width, 150 mm length).
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Set the initial grip separation and the crosshead speed. Initiate the test and record the load and elongation until the specimen breaks.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Thermal Analysis: Glass Transition Temperature (DSC)
This protocol describes the determination of the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
dot
References
- 1. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 3. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 4. tandfonline.com [tandfonline.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diisooctyl Phthalate in Industrial Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight ortho-phthalate ester primarily utilized as a plasticizer in various polymers. Its principal function is to enhance flexibility, durability, and workability by intercalating between polymer chains, thereby reducing the glass transition temperature.[1] DIOP is a colorless to light yellow, viscous liquid with a slight ester odor.[1] It is soluble in most organic solvents but insoluble in water.[1] This document provides detailed application notes and experimental protocols for the use of diisooctyl phthalate in industrial manufacturing, with a focus on its role as a plasticizer in polyvinyl chloride (PVC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of DIOP is essential for its effective application. The following table summarizes key quantitative data for DIOP.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₈O₄ | [NICNAS, 2008a] |
| Molecular Weight | 390.56 g/mol | [NICNAS, 2008a] |
| CAS Number | 27554-26-3 | [NICNAS, 2008a] |
| Appearance | Colorless to light yellow viscous liquid | [1] |
| Odor | Slight, characteristic of esters | [1] |
| Density | 0.983 - 0.986 g/cm³ at 20°C | [NICNAS, 2008a] |
| Boiling Point | 419.5 °C at 760 mmHg | |
| Melting Point | -50 °C | |
| Flash Point | 210 - 219 °C | |
| Water Solubility | <0.1 mg/L at 20°C | [NICNAS, 2008a] |
| Vapor Pressure | 1.3 x 10⁻⁷ mmHg at 25°C | |
| Viscosity | 74 - 83 cP at 20°C | |
| Purity (typical) | ≥ 99.0% | [1] |
Industrial Applications of this compound
The primary industrial application of DIOP is as a plasticizer, accounting for the majority of its use.
-
Polyvinyl Chloride (PVC) Plasticizer : DIOP is extensively used to impart flexibility and durability to PVC resins.[1] Plasticized PVC finds applications in:
-
Wire and cable insulation
-
Flooring and wall coverings
-
Automotive interiors
-
Synthetic leather and textiles
-
Hoses and tubing
-
-
Rubber and Polymer Compounding : It is used in the manufacturing of various rubber and polymer products to improve their physical properties.
-
Adhesives and Sealants : DIOP can be incorporated into adhesive and sealant formulations to enhance their flexibility and adhesion.
-
Paints, Inks, and Coatings : It acts as a plasticizer and film-forming agent in certain types of paints, inks, and coatings.
Experimental Protocols
I. Laboratory-Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of DIOP via the esterification of phthalic anhydride (B1165640) with isooctanol. The manufacturing process typically involves the reaction of phthalic anhydride with isooctanol in the presence of an acid catalyst.[2]
Materials:
-
Phthalic anhydride
-
Isooctanol (2-ethylhexanol is a common isomer used)
-
Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a titanate catalyst)
-
Sodium carbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (for azeotropic removal of water)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phthalic anhydride, a molar excess of isooctanol (typically a 2:1 to 2.5:1 molar ratio of alcohol to anhydride), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to phthalic anhydride).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isooctanol.
-
The resulting viscous liquid is crude this compound, which can be further purified by vacuum distillation if a higher purity is required.
Logical Relationship of DIOP Synthesis
Caption: Logical workflow for the synthesis of this compound.
II. Preparation of Flexible PVC Sheets with DIOP
This protocol outlines the preparation of flexible PVC sheets using DIOP as a plasticizer.
Materials:
-
PVC resin (e.g., K-value 65-70)
-
This compound (DIOP)
-
Thermal stabilizer (e.g., calcium/zinc stearate (B1226849) or an organotin stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heated platens
-
Molds for sheet preparation
Procedure:
-
Compounding: In a high-speed mixer, dry blend the PVC resin, thermal stabilizer, and lubricant.
-
Slowly add the desired amount of DIOP (e.g., 40-60 parts per hundred parts of resin, phr) to the dry blend while mixing continuously until a homogeneous powder is obtained.
-
Milling: Transfer the compound to a two-roll mill preheated to 150-160°C.
-
Mill the compound until it forms a cohesive sheet and a uniform melt is achieved. This process typically takes 5-10 minutes.
-
Molding: Place the milled PVC sheet into a preheated mold.
-
Position the mold in a hydraulic press and apply a pressure of approximately 10-15 MPa at a temperature of 160-170°C for 5-10 minutes.
-
Cool the mold under pressure to room temperature.
-
Carefully remove the flexible PVC sheet from the mold.
Experimental Workflow for PVC Sheet Preparation
Caption: Workflow for preparing flexible PVC sheets with DIOP.
III. Performance Evaluation of Plasticized PVC
The following are standard test methods to evaluate the performance of PVC sheets plasticized with DIOP.
A. Tensile Properties (ASTM D882)
This test determines the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC sheets.
Procedure:
-
Cut dumbbell-shaped specimens from the prepared PVC sheets according to the dimensions specified in ASTM D882.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Use a universal testing machine to apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the force and elongation data to calculate the tensile properties.
B. Hardness (ASTM D2240)
This test measures the indentation hardness of the plasticized PVC using a durometer.
Procedure:
-
Place the PVC sheet on a flat, hard surface.
-
Press the durometer indenter firmly and vertically onto the surface of the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the sheet and calculate the average.
C. Plasticizer Migration (ASTM D1239)
This test evaluates the resistance of the plasticized PVC to the loss of DIOP when in contact with a liquid.
Procedure:
-
Cut a specimen of a known weight and surface area from the PVC sheet.
-
Immerse the specimen in a specified liquid (e.g., hexane, olive oil, or a food simulant) at a controlled temperature for a defined period.
-
After the immersion period, remove the specimen, gently wipe it dry, and reweigh it.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the PVC.
Signaling Pathway of Plasticizer Action
Caption: Mechanism of DIOP as a plasticizer in PVC.
Conclusion
This compound is a versatile and widely used plasticizer in industrial manufacturing, particularly for enhancing the properties of PVC. The provided application notes and detailed experimental protocols offer a framework for researchers and scientists to synthesize, formulate, and evaluate the performance of DIOP in polymer applications. Adherence to standardized testing methods is crucial for obtaining reliable and comparable data.
References
In Vitro Toxicology of Diisooctyl Phthalate: A Protocol for Researchers
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used as a plasticizer in a variety of consumer products. Understanding its potential toxicological profile is crucial for risk assessment and ensuring human safety. This document provides detailed application notes and protocols for the in vitro toxicological evaluation of DIOP, focusing on cytotoxicity, genotoxicity, and endocrine disruption. The protocols are compiled from established methodologies and recent research findings.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration range of a substance that elicits a toxic response in cells. For DIOP, a recent study has highlighted its cytotoxic effects on Human Umbilical Vein Endothelial Cells (HUVECs), leading to decreased cell viability and colony-forming ability[1]. Key assays for assessing DIOP-induced cytotoxicity include the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays.
Experimental Protocols
1.1.1. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Line: HUVEC (or other relevant cell lines such as HepG2 for liver toxicity or MCF-7 for endocrine effects).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of DIOP (e.g., in DMSO, ensuring final DMSO concentration is non-toxic, typically <0.1%).
-
Replace the culture medium with medium containing various concentrations of DIOP and incubate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.1.2. Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Line: As per the MTT assay.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The formation of a colored formazan product is measured spectrophotometrically (e.g., at 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
-
Data Presentation
Table 1: Cytotoxicity of Diisooctyl Phthalate (DIOP) on HUVEC Cells
| Assay | Endpoint | Exposure Time | Concentration Range | IC50 (µM) | Reference |
| Cell Viability | Decreased Viability | Not Specified | Not Specified | Data Not Available | [1] |
| Colony Formation | Decreased Ability | Not Specified | Not Specified | Data Not Available | [1] |
| Oxidative Stress | Increased ROS | Not Specified | Not Specified | Data Not Available | [1] |
| Cell Cycle | G1 Phase Arrest | Not Specified | Not Specified | Data Not Available | [1] |
| Apoptosis | Induction | Not Specified | Not Specified | Data Not Available | [1] |
Note: Specific quantitative data for DIOP in these assays is limited in publicly available literature. The provided table reflects the qualitative findings of a recent study. Researchers are encouraged to generate dose-response curves to determine IC50 values.
Genotoxicity Assessment
Genotoxicity assays are employed to determine if a substance can cause damage to the genetic material of cells. For DIOP, in vitro studies have shown equivocal results in bacterial mutation assays and inactivity in a mammalian cell transformation assay[2].
Experimental Protocols
2.1.1. Bacterial Reverse Mutation Assay (Ames Test)
This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Procedure:
-
Prepare serial dilutions of DIOP.
-
In the presence and absence of a metabolic activation system (S9 fraction from rat liver), mix the DIOP dilution with the bacterial culture and a small amount of histidine/biotin (for initial growth).
-
Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
-
2.1.2. In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).
-
Procedure:
-
Culture cells and treat with various concentrations of DIOP, with and without S9 metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Data Presentation
Table 2: Genotoxicity of this compound (DIOP) in In Vitro Assays
| Assay | System | Metabolic Activation | Concentration Range | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without | Not Specified | Equivocal | [2] |
| Mammalian Cell Transformation | BALB/3T3 cells | Not Specified | Not Specified | Inactive | [2] |
Note: The available data on DIOP's genotoxicity is limited and in some cases decades old. Further studies with modern, standardized protocols are recommended to obtain more definitive results.
Endocrine Disruption Assessment
Endocrine disrupting chemicals can interfere with the body's hormonal systems. Phthalates, as a class, are known for their potential endocrine-disrupting effects.
Experimental Protocols
3.1.1. Yeast Estrogen Screen (YES) Assay
This assay uses a genetically modified yeast strain that expresses the human estrogen receptor and a reporter gene (e.g., lacZ) that is activated upon estrogen receptor binding.
-
Yeast Strain: Recombinant Saccharomyces cerevisiae.
-
Procedure:
-
Culture the yeast in a medium containing a chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
Expose the yeast to serial dilutions of DIOP.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Measure the color change resulting from the enzymatic reaction, which is proportional to the estrogenic activity.
-
Compare the results to a standard curve of a known estrogen, like 17β-estradiol, to determine the estrogenic potency. A study found DIOP to be negative for estrogenic activity in a yeast 2-hybrid assay[2].
-
3.1.2. H295R Steroidogenesis Assay
This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis, to assess the effects of chemicals on the production of steroid hormones.
-
Cell Line: NCI-H295R.
-
Procedure:
-
Culture H295R cells and expose them to various concentrations of DIOP for 48 hours.
-
Collect the culture medium.
-
Measure the concentrations of key steroid hormones, such as testosterone (B1683101) and estradiol, in the medium using methods like ELISA or LC-MS/MS.
-
A significant change in hormone production compared to the vehicle control indicates an effect on steroidogenesis.
-
Data Presentation
Table 3: Endocrine Disrupting Potential of this compound (DIOP)
| Assay | Endpoint | Concentration Range | Result | Reference |
| Yeast 2-Hybrid Assay | Estrogenic Activity | Not Specified | Negative | [2] |
Note: While DIOP itself has shown negative results in some estrogenicity assays, other phthalates are known to interact with the endocrine system. Further investigation into the anti-androgenic potential and effects on steroidogenesis of DIOP is warranted.
Signaling Pathways and Experimental Workflows
Recent research indicates that DIOP-induced cytotoxicity in HUVEC cells involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways[1]. Phthalates, in general, have also been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs).
Visualizations
Caption: Experimental workflow for assessing DIOP-induced cytotoxicity.
Caption: Implicated signaling pathways in DIOP-induced cellular toxicity.
Conclusion
The provided protocols offer a framework for the in vitro toxicological assessment of this compound. Current data suggests that DIOP can induce cytotoxicity, potentially through oxidative stress and modulation of key signaling pathways. However, there is a clear need for more comprehensive, quantitative studies to fully characterize its toxicological profile, particularly in the areas of genotoxicity and endocrine disruption. Researchers are encouraged to utilize these protocols to generate robust data that can contribute to a better understanding of the potential risks associated with DIOP exposure.
References
Application Notes and Protocols for the Use of Diisooctyl Phthalate (DIOP) as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester commonly used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Due to its widespread use in materials that come into contact with food, pharmaceuticals, and consumer products, regulatory bodies worldwide have set limits on its concentration. Accurate quantification of DIOP is therefore crucial for quality control, regulatory compliance, and risk assessment. Certified Reference Materials (CRMs) of DIOP are indispensable tools for ensuring the accuracy and traceability of these analytical measurements.
This document provides detailed application notes and experimental protocols for the use of DIOP CRMs in various analytical workflows. These guidelines are intended for researchers, scientists, and drug development professionals involved in the analysis of polymers, food contact materials, and pharmaceutical packaging. The use of CRMs is fundamental for method validation, calibration, and ensuring the reliability of analytical data. Phthalate CRMs are typically produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes.[1][2]
Applications of Diisooctyl Phthalate CRMs
DIOP CRMs are primarily utilized in the following applications:
-
Calibration of Analytical Instruments: Neat or solution-based DIOP CRMs are used to create calibration curves for instruments such as Gas Chromatographs (GC) and High-Performance Liquid Chromatographs (HPLC).
-
Method Validation: To ensure an analytical method is fit for its intended purpose, DIOP CRMs are used to assess accuracy, precision, linearity, and limits of detection and quantification.
-
Quality Control: Regular analysis of DIOP CRMs helps in monitoring the performance of analytical methods and instrumentation over time.
-
Analysis of Polymer Materials: DIOP is a common plasticizer in PVC and other polymers. CRMs are essential for the accurate determination of DIOP content in these materials, which is often subject to regulatory limits.[3][4]
-
Food Contact Material Testing: Phthalates can migrate from packaging into food.[5][6] DIOP CRMs are used to develop and validate methods for migration studies to ensure food safety.[5][6][7]
-
Pharmaceutical Packaging and Medical Devices: Polymers are extensively used in pharmaceutical packaging and medical devices.[8][9] Analysis of leachables and extractables, including DIOP, is a critical step in ensuring patient safety.
Data Presentation: Properties of Phthalate Certified Reference Materials
The following table summarizes the properties of commercially available DIOP and other relevant phthalate CRMs. This information is crucial for selecting the appropriate CRM for a specific application.
| Certified Reference Material | CAS Number | Form | Concentration/Purity | Matrix | Issuing Body/Supplier | Key Features |
| This compound (DIOP) (Tech Mix) | 27554-26-3 | Solution | 100 µg/mL | Methanol (B129727) | AccuStandard | Technical mixture of C8 isomers.[10] |
| This compound (DIOP) (Tech Mix) | 27554-26-3 | Neat | 100 mg | - | AccuStandard | High purity neat material for preparing custom standards.[10] |
| Di-n-octyl phthalate (DNOP) | 117-84-0 | Neat | - | - | Sigma-Aldrich (TraceCERT®) | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034.[1] |
| Phthalates in Polyvinyl Chloride (SRM 2860) | Various | Solid | Certified mass fractions (e.g., DEHP: 1514 ± 33 µg/g, DNOP: 1171 ± 83 µg/g in Level I) | PVC | NIST | Intended for validating methods for determining six phthalate esters in PVC.[3] |
| Phthalates Mix | Various | Solution | 1000 - 1005.8 µg/mL | n-Hexane | CPAchem | Contains multiple phthalates including diisodecyl and di-n-octyl phthalate; produced under ISO 17034.[11] |
| Diisobutyl phthalate (DIBP) | 84-69-5 | Neat | - | - | Sigma-Aldrich (TraceCERT®) | Certified according to ISO/IEC 17025 and ISO 17034.[12] |
Experimental Protocols
The following are detailed protocols for the determination of DIOP in polymer materials using a DIOP CRM. These methods are based on established procedures and are suitable for regulatory compliance testing.
Protocol 1: Determination of DIOP in Polyvinyl Chloride (PVC) by GC-MS
This protocol is adapted from the general approach described by the U.S. Consumer Product Safety Commission (CPSC) for phthalate analysis.[13]
1. Objective: To accurately quantify the concentration of DIOP in a PVC sample using a certified reference material for calibration.
2. Materials and Reagents:
- DIOP Certified Reference Material (solution in methanol or neat)
- Tetrahydrofuran (THF), high purity, phthalate-free
- Hexane (B92381), high purity, phthalate-free
- Cyclohexane, high purity, phthalate-free
- Internal Standard (e.g., Benzyl benzoate) solution
- PVC sample
- Scrupulously cleaned glassware (volumetric flasks, vials, pipettes) to avoid contamination.[14]
3. Instrumentation:
- Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector
- Analytical balance
- Sonicator
- Syringe filters (0.45 µm PTFE)
4. Preparation of Calibration Standards:
- If using a neat DIOP CRM, accurately weigh a precise amount and dissolve it in a suitable solvent (e.g., hexane or cyclohexane) to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by serial dilution of the stock solution or the certified solution CRM. The concentration range should bracket the expected concentration of DIOP in the sample. A typical range is 1 to 160 µg/mL.[15]
- Add a constant amount of internal standard to each calibration standard.
5. Sample Preparation:
- Accurately weigh approximately 0.1 g of the PVC sample into a glass vial.[3]
- Add 10 mL of THF to the vial and sonicate for 5-10 minutes to dissolve the PVC.[3]
- Add 20 mL of hexane to precipitate the PVC polymer.[3]
- Allow the polymer to settle for at least 5 minutes.[13]
- Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.[3][13]
- Transfer a known volume (e.g., 0.3 mL) of the filtered solution to a GC vial.
- Add a known volume (e.g., 0.2 mL) of the internal standard solution.
- Dilute the sample to a final volume (e.g., 1.5 mL) with cyclohexane.[13]
6. GC-MS Analysis:
- Injector: Split/splitless, 280 °C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl/95%-dimethylpolysiloxane (e.g., HP-5MS or equivalent)[9][13]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program: Initial temperature of 100 °C, ramp to 260 °C at 8 °C/min, then ramp to 320 °C at 35 °C/min.[15]
- MS Detector: Electron Impact (EI) ionization. Can be operated in full scan mode (e.g., 40-350 amu) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[13] A common ion for many phthalates is m/z 149.[16]
7. Data Analysis:
- Construct a calibration curve by plotting the ratio of the DIOP peak area to the internal standard peak area against the concentration of the DIOP calibration standards.
- Calculate the concentration of DIOP in the prepared sample extract from the calibration curve.
- Calculate the final concentration of DIOP in the original PVC sample, taking into account the initial sample weight and all dilution factors.
Protocol 2: Migration Testing for DIOP from Food Contact Materials by HPLC
This protocol outlines a general procedure for determining the migration of DIOP from a polymer into a food simulant.
1. Objective: To quantify the amount of DIOP that migrates from a food contact material into a food simulant under specified conditions.
2. Materials and Reagents:
- DIOP Certified Reference Material
- Food Simulants (e.g., 10% ethanol, 3% acetic acid, 95% ethanol, or a fatty food simulant like olive oil)
- Acetonitrile (B52724), HPLC grade
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)[7]
3. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
- Incubator or oven for controlled temperature exposure
- SPE manifold
4. Sample Preparation and Migration Test:
- Cut a piece of the food contact material of a known surface area.
- Place the sample in a clean glass container and add a known volume of the selected food simulant, ensuring the sample is fully immersed.
- Expose the sample to the simulant for a specified time and temperature according to relevant regulations (e.g., 10 days at 40 °C).
- After exposure, remove the polymer sample. The food simulant now contains the migrated DIOP.
5. Extraction and Clean-up (for aqueous simulants):
- Pass a known volume of the food simulant through a pre-conditioned C18 SPE cartridge to retain the DIOP.
- Wash the cartridge to remove interferences.
- Elute the DIOP from the cartridge with a small volume of a suitable solvent (e.g., acetonitrile).
- Concentrate the eluate if necessary and bring to a final known volume for HPLC analysis.
6. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Flow Rate: 1.0 mL/min
- Detector: UV or DAD set at a wavelength where DIOP has maximum absorbance (e.g., 224 nm).[7]
- Injection Volume: 20 µL
7. Data Analysis:
- Prepare calibration standards of DIOP in the final elution solvent and construct a calibration curve.
- Quantify the concentration of DIOP in the sample extract.
- Calculate the migration of DIOP from the food contact material, typically expressed in mg/kg of food simulant or mg/dm² of surface area.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of DIOP in a polymer sample using a CRM, as described in Protocol 1.
Caption: Workflow for DIOP analysis in polymers using a CRM.
Conclusion
The accurate determination of this compound in various materials is critical for ensuring consumer safety and meeting regulatory requirements. The use of certified reference materials is a cornerstone of achieving reliable and traceable analytical results. The application notes and detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize DIOP CRMs in their analytical workflows. By adhering to these protocols and employing proper quality control measures, laboratories can ensure the highest level of confidence in their analytical data for DIOP.
References
- 1. Di-n-octyl phthalate certified reference material, TraceCERT 117-84-0 [sigmaaldrich.com]
- 2. Phthalates Reference Materials | LGC Standards [lgcstandards.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. triskelion.nl [triskelion.nl]
- 6. blog.qima.com [blog.qima.com]
- 7. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accustandard.com [accustandard.com]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. Diisobutyl phthalate certified reference material, TraceCERT 84-69-5 [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
Application Notes and Protocols for the Extraction of Diisooctyl Phthalate (DIOP) from Consumer Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for the extraction of Diisooctyl Phthalate (DIOP), a common plasticizer, from various consumer product matrices. The following sections detail quantitative comparisons of extraction efficiencies, step-by-step experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Data Presentation: Quantitative Comparison of Extraction Techniques
The selection of an appropriate extraction method is critical for the accurate quantification of DIOP in diverse and complex matrices. The efficiency of each technique can vary significantly depending on the sample type, the physicochemical properties of the analyte, and the chosen solvent. The following tables summarize the recovery rates of DIOP and other phthalates using different extraction methods, providing a basis for methodological comparison.
Table 1: Comparison of DIOP Extraction Efficiency from Plastic Matrices
| Extraction Method | Plastic Type | Solvent(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soxhlet Extraction | PVC | Diethyl Ether | 92 - 100 | Not Specified | [1] |
| PVC | Ethyl Acetate | 92 - 100 | Not Specified | [1] | |
| Ultrasound-Assisted Extraction (UAE) | PVC | Not Specified | 96 | Not Specified | [2] |
| Solvent Dissolution | PVC | Chloroform | 92 - 100 | Not Specified | [1] |
Table 2: Comparison of Phthalate Extraction Efficiency from Liquid and Semi-Solid Matrices (e.g., Cosmetics, Beverages)
| Extraction Method | Matrix Type | Analytes | Recovery (%) | RSD (%) | Reference |
| Solid-Supported Liquid Extraction (SLE) | Body Wash | DEP, DPP, BBP, DCHP | 91 - 108 | Not Specified | [2][3] |
| Liquid-Liquid Extraction (LLE) | Body Wash | DEP, DPP, BBP, DCHP | Lower than SLE | Not Specified | [3] |
| Solid-Phase Extraction (SPE) | Bottled Water | Various Phthalates | > 70 | < 15 | [4] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Cleaning and Personal Care Products | Various Phthalates | Not Specified | Not Specified | [5] |
Note: Data for specific DIOP recovery was limited in some matrices; therefore, data for other common phthalates (e.g., DEP, DPP, BBP, DCHP) are included as representative examples of extraction performance.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the most common DIOP extraction techniques. Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9]
Protocol 1: Soxhlet Extraction of DIOP from Solid Consumer Products (e.g., Plastics, Textiles)
Soxhlet extraction is a classical and robust method for extracting analytes from solid matrices.[10][11][12] It ensures thorough extraction by continuously washing the sample with fresh, distilled solvent.[13]
Materials:
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)[10]
-
Heating mantle
-
Cellulose or glass fiber extraction thimbles[10]
-
Glass wool
-
Anhydrous sodium sulfate (B86663)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, hexane)[1]
-
Rotary evaporator
-
GC-MS vials
Procedure:
-
Sample Preparation:
-
Cut the solid sample into small pieces (e.g., 2-3 mm) to increase the surface area.
-
Accurately weigh approximately 1-2 g of the prepared sample and place it into an extraction thimble.
-
Add a small plug of glass wool to the top of the thimble to prevent the sample from floating.
-
-
Extraction:
-
Place the thimble inside the Soxhlet extractor.
-
Add 150-200 mL of the chosen extraction solvent to the round-bottom flask, along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent to a gentle boil using the heating mantle.
-
Allow the extraction to proceed for a minimum of 6-8 hours, ensuring a consistent cycle of solvent washing over the sample.
-
-
Concentration:
-
After extraction, allow the apparatus to cool to room temperature.
-
Dismantle the setup and transfer the extract from the round-bottom flask to a rotary evaporator.
-
Concentrate the extract to a volume of approximately 1-2 mL.
-
-
Final Preparation:
-
Pass the concentrated extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC-MS vial for analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of DIOP from Consumer Products
Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt the sample matrix and accelerate the extraction process, often resulting in shorter extraction times and reduced solvent consumption compared to traditional methods.[14][15][16][17][18]
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass vials with screw caps
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
GC-MS vials
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the Soxhlet protocol (Protocol 1, Step 1).
-
Accurately weigh approximately 0.5-1 g of the prepared sample into a glass vial.
-
-
Extraction:
-
Add 10 mL of the extraction solvent to the vial.
-
Place the vial in an ultrasonic bath or immerse the tip of a probe sonicator into the solvent.
-
Sonicate the sample for 30-60 minutes at a controlled temperature (e.g., 30-40°C).
-
-
Separation and Filtration:
-
After sonication, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the liquid extract) into a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC-MS vial.
-
Protocol 3: Solid-Phase Extraction (SPE) of DIOP from Liquid Consumer Products (e.g., Beverages, Personal Care Products)
Solid-phase extraction is a highly selective and efficient technique for isolating and concentrating analytes from liquid samples.[19][20][21]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., water/methanol (B129727) mixture)
-
Elution solvent (e.g., ethyl acetate, acetone)
-
Nitrogen evaporator
-
GC-MS vials
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 5 mL of the elution solvent through the cartridge to wet the sorbent.
-
Pass 5 mL of the conditioning solvent (e.g., methanol) through the cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load 10-20 mL of the liquid sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of a wash solvent (e.g., 10% methanol in water) through the cartridge to remove any interfering polar compounds.
-
-
Elution:
-
Place a collection vial inside the vacuum manifold.
-
Pass 5-10 mL of the elution solvent (e.g., ethyl acetate) through the cartridge to elute the retained DIOP.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) and transfer to a GC-MS vial for analysis.
-
Protocol 4: Liquid-Liquid Extraction (LLE) of DIOP from Aqueous Consumer Products
Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids.
Materials:
-
Separatory funnel
-
Extraction solvent (e.g., dichloromethane, hexane)[22]
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS vials
Procedure:
-
Extraction:
-
Place a known volume (e.g., 50 mL) of the aqueous sample into a separatory funnel.
-
Add 25 mL of the extraction solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 25 mL portion of the extraction solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to a GC-MS vial for analysis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the described extraction techniques.
Caption: Workflow for Soxhlet Extraction of DIOP.
References
- 1. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. oiv.int [oiv.int]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. camlab.co.uk [camlab.co.uk]
- 11. epa.gov [epa.gov]
- 12. scribd.com [scribd.com]
- 13. newtowncreek.info [newtowncreek.info]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 21. "Comparison of Supported Liquid Extraction and Solid Phase Extraction o" by Taylor Hood [aquila.usm.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Measurement of Diisooctyl Phthalate (DIOP) Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used as a plasticizer in a variety of polyvinyl chloride (PVC) products. Human exposure to DIOP is of interest due to the potential endocrine-disrupting effects of phthalates. Biomonitoring of urinary metabolites is the preferred method for assessing human exposure to phthalates as it provides an integrated measure of exposure from multiple sources and routes. Phthalates are rapidly metabolized in the body to their corresponding monoesters and subsequently to various oxidized metabolites, which are then excreted in the urine, primarily as glucuronide conjugates.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of DIOP metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
DIOP Metabolism and Key Urinary Biomarkers
Following ingestion, inhalation, or dermal absorption, DIOP is hydrolyzed to its monoester, mono-isooctyl phthalate (MIOP) . MIOP can then undergo further oxidation of its alkyl side chain. For high molecular weight phthalates like DIOP, the simple monoester is often a minor metabolite in urine, while the oxidized metabolites are typically more abundant and thus more sensitive biomarkers of exposure.[4]
The primary urinary metabolites of DIOP that should be targeted for analysis are:
-
Mono-isooctyl phthalate (MIOP): The initial hydrolysis product.
-
Oxidized metabolites of DIOP: These are formed by the oxidation of the isooctyl side chain of MIOP. A key oxidized metabolite is mono-carboxy-isooctyl phthalate (MCiOP) . Other hydroxylated and oxo metabolites may also be present.
Due to the complexity of isomeric mixtures in commercial DIOP, multiple metabolite isomers may exist.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
Proper sample collection and storage are critical to ensure the integrity of the analytes.
Materials:
-
Sterile, polypropylene (B1209903) urine collection cups
-
Cryovials for long-term storage
Procedure:
-
Collect a spot urine sample in a sterile polypropylene cup. First morning voids are often preferred due to their higher concentration, but samples can be collected at any time.
-
Immediately after collection, transfer the urine to labeled cryovials.
-
For short-term storage (up to 24 hours), samples can be refrigerated at 4°C.
-
For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize degradation of metabolites.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the enzymatic hydrolysis of glucuronidated metabolites followed by solid-phase extraction (SPE) for sample cleanup and concentration.
Materials:
-
Urine samples
-
β-glucuronidase (from E. coli is recommended)[1]
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Isotope-labeled internal standards for MIOP and MCiOP (e.g., ¹³C₄-labeled)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Methanol (B129727), acetonitrile (B52724), and ethyl acetate (HPLC or LC-MS grade)
-
Formic acid
-
Deionized water
-
Incubator or water bath (37°C)
-
SPE vacuum manifold or automated SPE system
-
Nitrogen evaporator
Procedure:
-
Enzymatic Hydrolysis:
-
Thaw frozen urine samples to room temperature and vortex for 10-15 seconds.
-
Pipette 1.0 mL of urine into a clean glass tube.
-
Add 50 µL of the internal standard spiking solution.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution (e.g., 200 U/mL).
-
Vortex the mixture gently and incubate at 37°C for 90 minutes to 2 hours in a shaking water bath to deconjugate the glucuronidated metabolites.[5][6]
-
After incubation, stop the reaction by adding 50 µL of formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.
-
Elution: Elute the target metabolites with 3 mL of acetonitrile or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. (e.g., Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions).
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.
Data Presentation
Quantitative data for DIOP metabolites is not as widely available as for other phthalates like DEHP. The following tables provide expected molecular weights and example MRM transitions based on the structures of the analytes and typical fragmentation patterns of phthalate metabolites.[7] Method performance characteristics are based on typical values for similar phthalate metabolite assays.[8][9]
Table 1: Target Analytes and Internal Standards
| Analyte | Abbreviation | Molecular Weight ( g/mol ) | Internal Standard |
| Mono-isooctyl phthalate | MIOP | 278.34 | ¹³C₄-MIOP |
| Mono-carboxy-isooctyl phthalate | MCiOP | 322.35 | ¹³C₄-MCiOP |
Table 2: Example LC-MS/MS MRM Transitions (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MIOP | 277.1 | 133.1 | -20 |
| 277.1 | 148.1 | -15 | |
| MCiOP | 321.1 | 121.0 | -25 |
| 321.1 | 207.1 | -15 | |
| ¹³C₄-MIOP | 281.1 | 137.1 | -20 |
| ¹³C₄-MCiOP | 325.1 | 125.0 | -25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [8][10] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | [11][12] |
| Linear Range | 0.3 - 200 ng/mL | [11] |
| Intra-day Precision (%RSD) | < 10% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (% Recovery) | 85 - 115% | [13] |
Table 4: Reported Urinary Concentrations of Phthalate Metabolites in the General Population (for context)
| Metabolite | Parent Phthalate | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Population |
| MEHP | DEHP | 2.8 | 21.1 | NHANES 2013-2014 |
| MEHHP | DEHP | 13.5 | 87.5 | NHANES 2013-2014 |
| MEOHP | DEHP | 9.0 | 56.9 | NHANES 2013-2014 |
| MECPP | DEHP | 17.5 | 134.0 | NHANES 2013-2014 |
| MnBP | DBP | 17.1 | 108.0 | NHANES 2013-2014 |
| MEP | DEP | 57.8 | 707.0 | NHANES 2013-2014 |
Source: Fourth National Report on Human Exposure to Environmental Chemicals, CDC. Data for DIOP metabolites are limited.
Visualizations
Caption: Experimental workflow for the analysis of DIOP metabolites in urine.
Caption: Simplified metabolic pathway of this compound (DIOP).
References
- 1. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive Association between Urinary Concentration of Phthalate Metabolites and Oxidation of DNA and Lipid in Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. s4science.at [s4science.at]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diisooctyl Phthalate (DIOP) Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and overcome diisooctyl phthalate (B1215562) (DIOP) contamination in laboratory analyses.
Troubleshooting Guides
High background levels of DIOP are a common issue in sensitive analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a systematic approach to identifying and eliminating sources of contamination.
Guide: Troubleshooting High DIOP Background in Analytical Blanks
Initial Observation: Your analytical blanks show significant peaks corresponding to diisooctyl phthalate. In mass spectrometry, DIOP is often detected as various adducts. The protonated molecule [M+H]⁺ is observed at m/z 391.2843, and a characteristic fragment ion, protonated phthalic anhydride, is often seen at m/z 149.0233.[1][2]
Objective: To systematically isolate and eliminate the source(s) of DIOP contamination.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting DIOP contamination.
Frequently Asked Questions (FAQs)
General Contamination
-
Q1: What are the most common sources of this compound (DIOP) contamination in a laboratory?
-
A1: DIOP is a widely used plasticizer, making it a pervasive contaminant in lab environments.[1] Common sources include:
-
Laboratory Consumables: Plastic tubing (especially PVC), solvent bottles, vial caps, well plates, pipette tips, and gloves can all leach DIOP.[1][3][4]
-
Laboratory Equipment: Components of HPLC/UPLC systems, such as tubings and fittings, can be sources. The heated ESI source in mass spectrometers has also been identified as a potential source of DIOP contamination.[2]
-
Solvents: Even high-purity solvents can become contaminated with DIOP during production, transport, or storage.[3][5]
-
Laboratory Environment: DIOP is semi-volatile and can be present in laboratory air and dust, originating from flooring, paints, and other building materials.[1][3][6] This airborne contamination can settle on surfaces and enter samples.
-
-
-
Q2: What are the common mass-to-charge (m/z) values for DIOP observed in a mass spectrum?
Data Presentation: Common DIOP Adducts and Fragments
| Ion Type | Adduct/Fragment | m/z (Positive Ion Mode) |
| Protonated Molecule | [M+H]⁺ | 391.2843 |
| Sodium Adduct | [M+Na]⁺ | 413.2662 |
| Potassium Adduct | [M+K]⁺ | 429.2402 |
| Ammonium Adduct | [M+NH₄]⁺ | 408.3109 |
| Protonated Dimer | [2M+H]⁺ | 781.5608 |
| Dimer with Sodium | [2M+Na]⁺ | 803.5492 |
| Phthalic Anhydride Fragment | [C₈H₅O₃]⁺ | 149.0233 |
Troubleshooting Specific Issues
-
Q3: I am observing ghost peaks in my chromatogram. Could these be DIOP?
-
A3: Yes, ghost peaks in chromatography can be caused by DIOP contamination. This often occurs when DIOP accumulates on the analytical column from contaminated solvents or samples and then elutes during a gradient run.[5]
-
-
Q4: How can I test my solvents for DIOP contamination?
-
A4: To test a solvent for DIOP, carefully evaporate a known, large volume (e.g., 100 mL) in a meticulously cleaned glass container under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean. Analyze this concentrated residue by GC-MS or LC-MS.[6]
-
-
Q5: Can my GC-MS or LC-MS system itself be a source of DIOP contamination?
Experimental Protocols
Protocol 1: Glassware Cleaning for Phthalate Analysis
This protocol outlines a rigorous cleaning procedure to minimize phthalate contamination from laboratory glassware.
Methodology:
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.
-
Tap Water Rinse: Thoroughly rinse with tap water at least six times.
-
Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone (B3395972) or hexane (B92381) to remove any residual organic compounds.[6]
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a high temperature. Avoid using plastic racks for drying.
-
Storage: Store the clean glassware covered with aluminum foil to prevent contamination from airborne phthalates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound contamination located to HESI source - Chromatography Forum [chromforum.org]
- 3. fishersci.com [fishersci.com]
- 4. research.thea.ie [research.thea.ie]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
Technical Support Center: Improving HPLC Peak Resolution for Phthalate Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the separation of phthalate (B1215562) isomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Phthalate Isomer Peaks
Symptoms:
-
Peaks are not baseline separated.
-
Two or more phthalate isomers elute as a single, broad peak.
-
Inconsistent peak integration and quantification.
Troubleshooting Workflow:
This workflow provides a systematic approach to diagnosing and resolving poor peak resolution for phthalate isomers.
Caption: Troubleshooting workflow for poor resolution of phthalate isomers.
Step-by-Step Troubleshooting:
-
Column Selection:
-
Initial Check: Are you using a standard C18 column? While C18 columns are widely used, they may not provide sufficient selectivity for structurally similar phthalate isomers.[1]
-
Recommendation: For challenging separations, a Phenyl-Hexyl column often provides superior resolution.[1] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can significantly enhance the separation of isomers.[1]
-
-
Mobile Phase Optimization:
-
Solvent Choice: The most common mobile phases for phthalate analysis are mixtures of water with acetonitrile (B52724) or methanol (B129727).[1] Acetonitrile often provides better resolution and lower backpressure compared to methanol.[1][2]
-
Gradient Elution: For complex mixtures of phthalates with varying polarities, a gradient elution is highly recommended.[1][3] A shallow gradient can improve the separation of closely eluting peaks.[2]
-
pH and Additives: For acidic phthalate metabolites, adjusting the mobile phase to a low pH (e.g., with 0.1% formic or acetic acid) can suppress ionization and improve peak shape.[2] Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are compatible with mass spectrometry and help maintain a stable pH.[1][2]
-
-
Column Temperature:
-
Effect of Temperature: Adjusting the column temperature can be a powerful tool. Increasing the temperature generally leads to shorter retention times and sharper peaks.[1][4][5]
-
Selectivity Changes: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.[1][4]
-
Recommended Range: Experiment with temperatures in the range of 30-50°C to find the optimal condition for your specific separation.[1][2]
-
-
Flow Rate:
-
Sample and System Considerations:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[1]
-
Contamination: Phthalates are common contaminants in laboratory plastics, solvents, and the air.[2][6][7] This can lead to high background noise and ghost peaks. Use high-purity solvents and glassware, and minimize the use of plastics in sample preparation.[2][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating phthalate isomers by HPLC?
The primary challenge lies in their similar chemical structures and physicochemical properties, which often results in co-elution or poor resolution.[1] Isomers can have the same molecular weight and similar hydrophobicity, making them difficult to differentiate with standard reversed-phase HPLC methods.[1] High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are particularly challenging as they exist as complex mixtures of isomers.[1]
Q2: Which HPLC column is best for phthalate isomer separation?
While a C18 column is a common starting point, for difficult separations of phthalate isomers, a Phenyl-Hexyl column often provides superior resolution.[1][8] The phenyl stationary phase offers different selectivity based on π-π interactions with the aromatic rings of the phthalates, which helps to better resolve structurally similar isomers.[1][8]
Q3: What is the typical elution order for phthalates in reversed-phase HPLC?
In reversed-phase HPLC, less polar compounds are retained longer. The polarity of phthalates generally decreases as the length of the alkyl chain increases. Therefore, the elution order typically proceeds from smaller, more polar phthalates to larger, less polar ones.[1] A general elution order is:
-
Dimethyl phthalate (DMP)
-
Diethyl phthalate (DEP)
-
Dipropyl phthalate (DPP)
-
Dibutyl phthalate (DBP)
-
Benzylbutyl phthalate (BBP)
-
bis(2-Ethylhexyl) phthalate (DEHP)
-
Di-n-octyl phthalate (DNOP)[1]
Q4: How can I optimize my mobile phase to improve the resolution of phthalate isomers?
Mobile phase optimization is crucial. Key strategies include:
-
Solvent Selection: Use acetonitrile instead of methanol for potentially better resolution and lower backpressure.[1][2]
-
Gradient Elution: Employ a gradient elution, especially for samples containing a wide range of phthalates. A shallow gradient is often beneficial.[1][3]
-
Additives: For ionizable phthalate metabolites, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[2] Using buffers like ammonium acetate can help control the pH and enhance reproducibility.[1]
Q5: Can adjusting the temperature improve the separation of phthalate isomers?
Yes, adjusting the column temperature is a valuable tool.
-
Reduced Retention Times: Higher temperatures decrease the viscosity of the mobile phase, leading to faster elution.[1][4]
-
Improved Peak Efficiency: Increased mass transfer at higher temperatures can result in sharper peaks.[1]
-
Changes in Selectivity: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.[1][4] It is recommended to explore temperatures between 30-50°C.[1][2]
Q6: I see ghost peaks in my chromatogram. Could they be phthalates?
Yes, ghost peaks that appear consistently, especially in blank runs, are often indicative of phthalate contamination.[6] Phthalates are ubiquitous in laboratory environments and can leach from plastic consumables, solvents, and tubing, or be present in the air.[2][6][7] They can accumulate in the GC injector port or HPLC system and be released slowly, causing ghost peaks.[6]
Data Presentation
Table 1: Comparison of HPLC Columns for Phthalate Separation
| Column Type | Stationary Phase Chemistry | Separation Principle | Advantage for Phthalate Isomers |
| C18 | Octadecylsilane | Hydrophobic interactions | General purpose, good for a wide range of nonpolar compounds. |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds like phthalates, often providing superior resolution for isomers.[1][8] |
Table 2: Effect of Mobile Phase Composition and Temperature on Phthalate Separation
| Parameter | Change | Effect on Resolution | Effect on Retention Time |
| Organic Solvent | Acetonitrile vs. Methanol | Acetonitrile often provides better resolution.[1][2] | Acetonitrile generally leads to shorter retention times due to lower viscosity.[2] |
| Gradient | Isocratic to Gradient | Improves separation of complex mixtures with a wide polarity range.[3][9] | Can shorten overall run time compared to isocratic methods for complex samples.[9] |
| Temperature | Increase from 30°C to 50°C | Can improve or alter selectivity, potentially resolving co-eluting peaks.[1][4] | Decreases retention time.[1][4] |
| pH (for metabolites) | Lowering pH (e.g., to 2-4) | Can improve peak shape for acidic metabolites by suppressing ionization.[2] | Increases retention of acidic metabolites on a reversed-phase column.[2] |
Experimental Protocols
Protocol 1: General HPLC Method for Phthalate Isomer Analysis
This protocol provides a starting point for developing a separation method for common phthalates.
Logical Workflow for Method Development:
Caption: Workflow for HPLC method development for phthalate analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm[3]
Procedure:
-
Prepare individual and mixed stock solutions of phthalate standards in acetonitrile.
-
Prepare working standards by diluting the stock solutions.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject standards and samples.
-
Analyze the resulting chromatograms for peak resolution, retention time, and peak shape.
-
Adjust the gradient slope, temperature, and flow rate as needed to optimize the separation based on the troubleshooting guide.
Protocol 2: Sample Preparation for Phthalates in Plastic Materials
This protocol is adapted from a method for the analysis of phthalates in plastic toys.[1]
Procedure:
-
Weigh approximately 0.05 g of the crushed plastic sample into a clean glass vial.[1]
-
Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample.[1]
-
Precipitate the polymer by adding 10 mL of methanol and cool the mixture for 1 hour.[1]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]
-
The sample is now ready for injection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Reducing Matrix Effects in DIOP-LC/MS Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to identify, evaluate, and mitigate matrix effects in Direct Ionization from Organic Polymers (DIOP) analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4]
Q2: Why are matrix effects a significant problem in bioanalysis?
Q3: What are the most common sources of matrix effects?
The most notorious sources of matrix effects in biological samples are phospholipids (B1166683), which are major components of cell membranes.[5][6] Other sources include salts, anticoagulants, dosing vehicles, and co-administered medications.[1] In DIOP, components from the polymer substrate itself could also potentially contribute to background interference.
Q4: How can I determine if my analysis is affected by matrix effects?
Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions in the chromatogram susceptible to ion suppression or enhancement.[7][8][9] The "gold standard" quantitative method involves calculating the Matrix Factor (MF) by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solvent.[1]
Troubleshooting Guide: Signal Suppression & Poor Reproducibility
When encountering issues like poor signal, low sensitivity, or inconsistent results, matrix effects are a likely culprit. The following workflow and Q&A provide a structured approach to troubleshooting.
Initial Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and resolve matrix effect issues.
Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS.
Q&A for Troubleshooting
Q: My analyte signal is suppressed. What is the quickest way to check if it's a matrix effect? A: Perform a post-column infusion experiment. This involves infusing a constant flow of your analyte standard into the MS while injecting a blank matrix extract onto the LC column.[8][9][10] A dip in the otherwise stable signal baseline indicates at which retention times co-eluting matrix components are causing ion suppression.[10]
Q: Post-column infusion confirmed suppression at my analyte's retention time. What should I try first? A: The simplest approaches are sample dilution or injecting a smaller volume.[7][11] This reduces the total amount of matrix components entering the ion source. However, this is only feasible if you have sufficient method sensitivity to begin with.[7][11]
Q: Dilution didn't work. How can I improve my sample preparation? A: The goal of sample preparation is to remove interferences before injection. Protein precipitation (PPT) is a common but often insufficient method, as it does not remove phospholipids effectively.[12][13] Consider more selective techniques:
-
Liquid-Liquid Extraction (LLE): Separates analytes based on their solubility in two immiscible liquids.[14]
-
Solid-Phase Extraction (SPE): Offers superior cleanup by selectively isolating analytes on a solid sorbent, effectively removing interfering compounds like phospholipids.[14] Mixed-mode SPE can be particularly effective.[12]
Q: Can I solve the problem by changing my LC method? A: Yes. Optimizing chromatographic conditions can separate your analyte from the interfering matrix components.[7][11] Try the following:
-
Modify the Gradient: Use a slower, more shallow gradient to increase peak separation.[4]
-
Change Stationary Phase: Switch to a column with different selectivity.
-
Use Metal-Free Columns: For certain compounds, especially those that chelate, interactions with stainless steel column hardware can cause signal loss and suppression. Using PEEK-coated or metal-free columns can recover signal.[15][16]
Q: I cannot completely eliminate the matrix effect. How can I still get accurate quantitative data? A: Use a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of your analyte.[4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[17] By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[17]
Experimental Protocols & Data
Protocol 1: Qualitative Assessment by Post-Column Infusion
This method provides a visual profile of where ion suppression or enhancement occurs throughout a chromatographic run.
-
Setup: Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Analyte Infusion: Prepare a solution of your analyte in the mobile phase at a concentration that gives a stable, mid-level signal. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Allow the infused analyte signal to stabilize, creating a flat baseline in the mass spectrometer.
-
Injection: Inject a prepared blank matrix sample (e.g., an extract of plasma that does not contain the analyte).
-
Analysis: Monitor the analyte's ion chromatogram. Any significant deviation (dip or spike) from the stable baseline indicates a region of matrix effect.[8][9] Compare the retention time of these deviations to your analyte's typical retention time.
Protocol 2: Quantitative Assessment by Matrix Factor (MF) Calculation
This method, adapted from Matuszewski et al., quantifies the extent of ion suppression or enhancement.[1]
-
Prepare Solutions:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the post-extracted blank matrix supernatant at the same final concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for the analyte and the IS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] An ideal MF is between 0.8 and 1.2.
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS) An IS-Normalized MF close to 1.0 demonstrates that the internal standard effectively tracks and compensates for the matrix effect.[1]
-
Data Summary: Sample Preparation Method Comparison
The choice of sample preparation significantly impacts the degree of matrix effect. The following table summarizes typical findings on the effectiveness of different techniques for removing phospholipids, a primary cause of matrix effects in bioanalysis.
| Sample Preparation Method | Typical Phospholipid Removal | Resulting Matrix Effect | Recommended Use Case |
| Protein Precipitation (PPT) | Low / Ineffective[12][13] | Significant ion suppression often observed[12] | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Reduced matrix effects compared to PPT[12] | When analytes have favorable partitioning properties. |
| Solid-Phase Extraction (SPE) | High / Very High[12] | Minimal matrix effects[12] | Regulated bioanalysis requiring high accuracy and precision. |
| Phospholipid Removal Plates | Very High (>99%)[13] | Substantially reduced matrix effects[13] | Targeted removal of phospholipids from plasma/serum. |
Mitigation Strategy Selection
The following diagram illustrates the decision-making process for selecting an appropriate strategy to combat matrix effects.
Caption: Decision tree for choosing a matrix effect mitigation strategy.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lctsbible.com [lctsbible.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. opentrons.com [opentrons.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
Technical Support Center: Optimization of Mobile Phase for Diisooctyl Phthalate (DIOP) Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diisooctyl phthalate (B1215562) (DIOP) and other phthalates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating diisooctyl phthalate (DIOP) and its isomers?
The main difficulty in separating DIOP and other high-molecular-weight phthalates lies in their similar chemical structures and physicochemical properties, which frequently lead to co-elution or poor resolution in chromatographic methods.[1] Phthalate isomers can possess the same molecular weight and similar hydrophobicity, making their differentiation with standard reversed-phase HPLC methods challenging.[1]
Q2: Which HPLC column is recommended for DIOP separation?
While a C18 column is a standard choice for reversed-phase HPLC, for challenging separations of phthalate isomers like DIOP, a Phenyl-Hexyl column often yields superior resolution.[1] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can improve the separation of structurally similar isomers.[1]
Q3: What is the typical elution order for phthalates in reversed-phase HPLC?
In reversed-phase HPLC, compounds that are less polar are retained longer on the nonpolar stationary phase and thus elute later.[1] The polarity of phthalates generally decreases as the length of their alkyl chain increases.[1] Consequently, the elution order typically starts with the smaller, more polar phthalates and proceeds to the larger, less polar ones.[1] A general elution order is as follows:
-
Dimethyl phthalate (DMP)
-
Diethyl phthalate (DEP)
-
Dipropyl phthalate (DPP)
-
Dibutyl phthalate (DBP)
-
Benzylbutyl phthalate (BBP)
-
bis(2-Ethylhexyl) phthalate (DEHP)
-
Di-n-octyl phthalate (DNOP)
Q4: How can the mobile phase be optimized to improve the resolution of DIOP?
Optimizing the mobile phase is a critical step for enhancing the resolution of phthalate isomers.[1] Key strategies include:
-
Solvent Selection: The most common mobile phases for phthalate analysis are mixtures of water with acetonitrile (B52724) or methanol.[1] Acetonitrile is often preferred as it can provide better resolution and lower backpressure.[1] For some complex separations, a ternary mobile phase system of acetonitrile, methanol, and water may be required to achieve satisfactory resolution.[2]
-
Gradient Elution: For mixtures containing phthalates with a wide range of polarities, a gradient elution is generally more effective than an isocratic method.[1] A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely eluting isomers.[1]
-
Mobile Phase Modifiers: The addition of small amounts of acids, such as formic acid or acetic acid, can improve peak shape and selectivity, particularly for LC-MS applications.[1] Buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) can also be used to control the pH and enhance the reproducibility of the separation.[1][3]
Q5: Can column temperature be adjusted to improve the separation of DIOP?
Yes, adjusting the column temperature is a powerful tool for optimizing phthalate separations. Increasing the temperature generally leads to reduced retention times and improved peak efficiency due to lower mobile phase viscosity and increased mass transfer.[1] Temperature can also alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.[1] It is recommended to experiment with temperatures in the range of 30-50°C to find the optimal condition for your specific separation.[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution
Symptoms:
-
Peaks are not baseline separated.
-
DIOP and other phthalate isomers elute as a single, broad peak.
-
Inconsistent peak integration and quantification.
References
stability of diisooctyl phthalate in different solvents and conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of diisooctyl phthalate (B1215562) (DIOP) in various solvents and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of diisooctyl phthalate (DIOP) in common laboratory solvents?
A1: this compound (DIOP) is a high molecular weight phthalate ester known for its good stability to heat and ultraviolet light.[1] It is soluble in most organic solvents and hydrocarbons but is practically insoluble in water.[2] While specific degradation kinetics in many organic solvents are not extensively documented in publicly available literature, its stability can be influenced by several factors including the solvent type, temperature, pH, and exposure to light.
Q2: How does pH affect the stability of DIOP in solvent solutions?
A2: Phthalate esters, including DIOP, are susceptible to hydrolysis, which is significantly influenced by pH. The rate of hydrolysis is substantially increased under acidic or basic conditions.[2] Generally, alkaline-catalyzed hydrolysis is much faster than acid-catalyzed hydrolysis. In neutral solutions (pH 7), the hydrolysis of phthalate esters is typically very slow.[2] When working with protic solvents like alcohols, the presence of acidic or basic catalysts can lead to transesterification or hydrolysis, respectively.
Q3: What is the expected thermal stability of DIOP in organic solvents?
A3: DIOP generally exhibits good thermal stability.[1] However, at elevated temperatures, thermal decomposition can occur, which may be accelerated by the presence of other reactive species in the solution. When heated to decomposition, it can emit acrid smoke and irritating fumes.[2] The rate of thermal degradation is dependent on the specific solvent and the temperature. For precise stability assessments at high temperatures, it is recommended to conduct a controlled stability study.
Q4: Is DIOP sensitive to light (photostability)?
A4: DIOP contains chromophores that can absorb light at wavelengths greater than 290 nm, which means it may be susceptible to direct photolysis by sunlight or artificial light sources.[2] The extent of photodegradation will depend on the solvent, the wavelength of light, and the intensity of the light source. To minimize photodegradation during experiments, it is advisable to protect solutions containing DIOP from light by using amber glassware or by covering the experimental setup.
Q5: What are the potential degradation products of DIOP?
A5: The primary degradation pathway for DIOP under hydrolytic conditions (acidic or basic) is the stepwise hydrolysis of the ester bonds. This results in the formation of mono-isooctyl phthalate (MIOP) and isooctanol in the first step, and ultimately phthalic acid and isooctanol upon complete hydrolysis.[3] Under thermal or photolytic stress, more complex degradation pathways may occur, potentially leading to a variety of smaller molecules.
Q6: Are there any known incompatibilities of DIOP with common laboratory materials?
A6: DIOP is a plasticizer and can leach from plastic materials, especially soft PVC. Therefore, it is crucial to avoid using plastic containers, pipette tips, and other plastic labware when conducting sensitive analyses of DIOP to prevent contamination.[4] Glassware should be scrupulously cleaned to remove any residual phthalates. DIOP can react exothermically with strong acids and oxidizing agents.[2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of DIOP stability.
Issue 1: High background levels of DIOP or other phthalates in blank samples.
-
Possible Cause: Phthalates are ubiquitous environmental contaminants and can be present in laboratory air, solvents, reagents, and labware.[5] Plastic materials are a primary source of phthalate contamination.
-
Troubleshooting Steps:
-
Solvent and Reagent Check: Test all solvents and reagents for phthalate contamination by concentrating a large volume and analyzing the residue.[6]
-
Glassware Cleaning: Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, followed by multiple rinses with tap and deionized water, and finally a solvent rinse (e.g., acetone (B3395972) or hexane).[6]
-
Eliminate Plastic: Whenever possible, use glassware exclusively. If plastic items are unavoidable (e.g., pipette tips), perform a leaching study to assess their potential for contamination.[6]
-
Laboratory Environment: Maintain a clean laboratory environment to minimize dust, which can contain phthalates.
-
Blank Subtraction: While not a substitute for preventing contamination, subtracting the average blank signal from sample signals can be a final resort for quantification.
-
Issue 2: Poor peak shape (e.g., tailing, fronting) in HPLC or GC analysis.
-
Possible Cause: This can be due to a variety of factors including active sites in the analytical column or inlet, improper solvent for sample dissolution, or column overload.
-
Troubleshooting Steps (for GC-MS):
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum, as these are common areas for the accumulation of non-volatile residues that can cause active sites.[6]
-
Column Maintenance: If peak tailing is observed for active compounds, clipping a small portion (e.g., 0.5-1 meter) from the front of the column can remove active sites.
-
Injection Volume/Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.
-
-
Troubleshooting Steps (for HPLC):
-
Mobile Phase and Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Column Contamination: Flush the column with a strong solvent to remove contaminants.
-
pH of Mobile Phase: For ionizable degradation products, adjusting the pH of the mobile phase can improve peak shape.
-
Issue 3: Inconsistent or non-reproducible stability results.
-
Possible Cause: This can stem from inconsistent experimental conditions, sample preparation variability, or instrument drift.
-
Troubleshooting Steps:
-
Control Experimental Parameters: Tightly control temperature, light exposure, and pH throughout the experiment.
-
Standardize Sample Preparation: Use a detailed, standardized protocol for sample preparation to minimize variability.
-
Instrument Performance: Regularly check the performance of your analytical instrument (e.g., HPLC, GC-MS) by running system suitability tests and calibration standards.
-
Internal Standard: Use an internal standard to correct for variations in sample preparation and instrument response.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for DIOP in various organic solvents in the public domain, the following table provides a general overview of factors influencing phthalate stability. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
| Parameter | Condition | General Effect on DIOP Stability | Reference |
| Solvent | Protic (e.g., Methanol, Ethanol) | Potential for solvolysis (transesterification) especially with acid/base catalyst. | [7] |
| Aprotic (e.g., Hexane, Acetonitrile) | Generally more stable, but photodegradation can still occur. | [2] | |
| Temperature | Increased Temperature | Accelerates degradation (hydrolysis, thermal decomposition). | [8] |
| pH | Acidic (pH < 7) | Catalyzes hydrolysis, though generally slower than alkaline conditions. | [2] |
| Neutral (pH ≈ 7) | Hydrolysis is very slow. | [2] | |
| Alkaline (pH > 7) | Significantly accelerates hydrolysis. | [2] | |
| Light | UV or Sunlight Exposure | Can induce photodegradation. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing DIOP Stability in an Organic Solvent
This protocol provides a framework for a stability study. The specific parameters (solvent, temperature, time points) should be adapted to the research needs.
-
Preparation of DIOP Stock Solution:
-
Accurately weigh a known amount of high-purity DIOP standard.
-
Dissolve it in the chosen organic solvent (e.g., methanol, ethanol, acetonitrile (B52724), hexane) in a Class A volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL) in several amber glass vials with PTFE-lined caps.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., 25°C, 40°C, under a specific wavelength of light).
-
Protect a set of control samples from light and store at a low temperature (e.g., 4°C) to serve as a baseline.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
-
-
Sample Analysis (HPLC-UV Method):
-
Analyze the samples immediately using a validated HPLC-UV method. A typical starting point for a reversed-phase method is:
-
-
Data Analysis:
-
Quantify the peak area of DIOP at each time point.
-
Calculate the percentage of DIOP remaining relative to the initial time point (T=0) or the control sample.
-
If degradation is observed, plot the concentration of DIOP versus time to determine the degradation kinetics (e.g., zero-order, first-order).
-
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation:
-
Take an aliquot of the degraded sample from the stability study.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a solvent suitable for GC-MS analysis (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system. Typical starting conditions are:
-
GC Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Mode: Full scan (e.g., m/z 50-550) to identify unknown peaks.
-
-
-
Data Analysis:
-
Compare the mass spectra of the new peaks to a spectral library (e.g., NIST) to tentatively identify the degradation products.
-
Confirm the identity of degradation products by analyzing authentic standards if available.
-
Visualizations
Caption: Workflow for assessing the stability of DIOP in a given solvent.
Caption: Troubleshooting workflow for identifying sources of phthalate contamination.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0251353) [hmdb.ca]
- 4. Phthalates: The Main Issue in Quality Control in the Beverage Industry | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Diisooctyl Phthalate (DIOP) Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diisooctyl phthalate (B1215562) (DIOP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Contamination Issues
Q1: I am observing a high background signal or blank contamination for DIOP in my analyses. What are the potential sources and how can I minimize them?
A1: Phthalate contamination is a common issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2] Potential sources are extensive and include:
-
Solvents and Reagents: Stock solvents (e.g., methylene (B1212753) chloride, ethyl acetate, acetone), deionized water, and reagents like sodium sulfate (B86663) can contain phthalates.[1] It is crucial to use high-purity or phthalate-free grade solvents and to test individual reagents for contamination.
-
Laboratory Materials: Many common lab plastics, such as tubing, pipette tips, sample vials, and bottle caps, are sources of leachable phthalates.[1][3][4] Using glassware and phthalate-free plasticware is recommended.
-
Sample Preparation: The entire sample preparation workflow, from collection to extraction, is a potential source of contamination.[5] This includes contact with plastic tubing, parafilm, and even some filters.[3]
-
Instrumentation: Parts of the analytical instrument itself, such as tubing in LC systems or the heated ESI source in a mass spectrometer, can be sources of DIOP contamination.[6][7] For instance, drain line tubing has been identified as a source of phthalate contamination.[7]
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from flooring, paints, and other building materials.[1]
To minimize contamination:
-
Thoroughly clean all glassware, for example, by rinsing with an organic solvent like ethanol (B145695) or acetone.[3][8]
-
Bake glassware at a high temperature (e.g., 400 °C) to volatilize any adsorbed phthalates.[1]
-
Use phthalate-free consumables wherever possible.
-
Run procedural blanks with every batch of samples to monitor for contamination.
-
In LC-MS, a delay column can be installed to separate phthalate contamination originating from the mobile phase from the analytes of interest.[9]
Chromatography & Data Quality Issues
Q2: My DIOP peak is showing tailing or fronting in my chromatogram. What could be the cause?
A2: Poor peak shape can be attributed to several factors in both GC and HPLC systems:
-
Column Issues: Column degradation, contamination of the column inlet frit, or a void in the column can lead to peak tailing.[10][11] Incompatibility between the sample solvent and the mobile phase can cause peak fronting.[11]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[11]
-
Inadequate Buffering (HPLC): For acidic or basic compounds, improper mobile phase pH can result in peak tailing.[11] While DIOP is neutral, this can be a factor for other analytes in your method.
-
Secondary Retention Effects: Interactions between the analyte and active sites on the stationary phase or other parts of the system can cause peak tailing.[11]
Troubleshooting Steps:
-
Ensure the sample solvent is compatible with the mobile phase.
-
Try reducing the injection volume.
-
Backflush the column or replace the inlet frit.
-
If the column is old or has been used extensively, consider replacing it.
Q3: I am experiencing inconsistent retention times for DIOP. What should I investigate?
A3: Retention time shifts can compromise the reliability of your quantification. Common causes include:
-
Mobile Phase (HPLC) / Carrier Gas (GC) Issues: Changes in mobile phase composition, inadequate degassing, or fluctuations in the carrier gas flow rate can alter retention times.[11][12]
-
Temperature Fluctuations: Poor temperature control of the column can lead to retention time drift.[11][13]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause shifts.[11][13]
-
Leaks: A leak in the system can cause pressure fluctuations and, consequently, retention time variability.[11]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[12]
Q4: What are "ghost peaks" and how can I get rid of them in my DIOP analysis?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They are often caused by:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. This is particularly problematic when analyzing samples with high concentrations of DIOP followed by low-concentration samples.[13]
-
Contamination: Contaminants in the mobile phase, sample, or from the system itself can appear as ghost peaks.[13]
-
Sample Degradation: The breakdown of components in the sample over time can introduce new peaks.[13]
Solutions:
-
Implement a thorough wash step for the injector and needle between sample injections.[13]
-
Use high-purity solvents and prepare mobile phases fresh daily.[13]
-
Ensure proper sample preparation and storage to prevent degradation.[13]
Quantification & Matrix Effects
Q5: My DIOP recovery is low or highly variable. What could be the reason?
A5: Low or inconsistent recovery can stem from issues in the sample preparation or analytical stages:
-
Sample Preparation: Inefficient extraction of DIOP from the sample matrix is a primary cause of low recovery. The extraction method, including the choice of solvent, sonication time, and stirring time, needs to be optimized for your specific matrix.[14]
-
Matrix Effects: The sample matrix can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification.[15][16] This is a significant challenge in complex matrices like food or environmental samples.[15][16]
-
Analyte Degradation: DIOP could potentially degrade during sample processing or analysis, although it is generally stable.
To improve recovery:
-
Optimize your sample extraction procedure.
-
Use matrix-matched calibration standards to compensate for matrix effects.[15][17]
-
Employ isotopically labeled internal standards to correct for both extraction efficiency and matrix effects.[16]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for phthalate analysis from various studies. Note that these values can vary significantly depending on the specific matrix, instrumentation, and method used.
| Parameter | Value Range | Matrix/Method | Source |
| Recovery | 75 - 115% | River Water / LC-MS | [17] |
| 70 - 98% | Environmental Matrices / LC-MS/MS | [16] | |
| 87 - 112% | Drinking Water & Edible Oil / HS-SPME | [18] | |
| Limit of Quantification (LOQ) | 0.41 - 1.72 ng/L | River Water / LC-MS | [17] |
| 5.5 - 110 µg/kg | Edible Oil / HPLC-MS/MS | [9] | |
| Linearity (Concentration Range) | 1 - 125 ng/L | River Water / LC-MS | [17] |
| 10 - 1,000 ng/mL | General / GC-MS | [19] | |
| Precision (%RSD) | < 15% | River Water / LC-MS | [17] |
| < 5% | Environmental Matrices / LC-MS/MS | [16] |
Experimental Protocols
General Workflow for DIOP Quantification by GC-MS
This is a generalized protocol and should be optimized for your specific application.
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
Measure a known quantity of the liquid sample (e.g., 10 mL of water).
-
Spike with an internal standard (e.g., a deuterated phthalate).
-
Extract the sample with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) by vigorous shaking in a separatory funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
-
-
GC-MS Analysis:
-
GC Column: A common choice is a non-polar or medium-polarity column, such as one with a 5%-phenyl/95%-dimethylpolysiloxane stationary phase.[8][20]
-
Carrier Gas: Helium or Hydrogen.[19]
-
Injection: Typically 1 µL in splitless mode.
-
Temperature Program: An example program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the phthalates, and hold for a few minutes.
-
MS Detection: Electron Impact (EI) ionization is common. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of DIOP (e.g., m/z 149, which is a common fragment for many phthalates, and the molecular ion).[20]
-
-
Quantification:
-
Create a calibration curve using standards of known DIOP concentrations.
-
Quantify the DIOP in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in DIOP quantification.
Caption: A typical experimental workflow for the quantification of DIOP in samples.
Caption: Common sources of diisooctyl phthalate contamination in a laboratory setting.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. research.thea.ie [research.thea.ie]
- 4. help.waters.com [help.waters.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromforum.org [chromforum.org]
- 7. This compound contamination located to HESI source - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. One moment, please... [medikamenterqs.com]
- 14. mdpi.com [mdpi.com]
- 15. sciex.com [sciex.com]
- 16. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 17. Development of a multiclass method to quantify phthalates, pharmaceuticals, and personal care products in river water using ultra‐high performance liquid chromatography coupled with quadrupole hybrid Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
Technical Support Center: Minimizing DIOP Background in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background levels of Di-iso-octyl phthalate (B1215562) (DIOP) in their mass spectrometry experiments. High background levels of DIOP can significantly interfere with the detection and quantification of target analytes, compromising data quality.
Troubleshooting Guide
This guide provides a systematic approach to identifying and eliminating sources of DIOP contamination.
Question: I am observing persistent background peaks corresponding to DIOP (e.g., m/z 391, 413). How can I identify the source of contamination?
Answer:
Identifying the source of DIOP contamination is the first critical step. A systematic approach, starting from the most common sources and moving towards less obvious ones, is recommended.
Experimental Workflow for Contamination Source Identification
A logical workflow for troubleshooting DIOP contamination in an LC-MS system.
Step-by-Step Troubleshooting Protocol:
-
Isolate the Mass Spectrometer:
-
Method: Disconnect the LC system from the mass spectrometer. Using a clean syringe and new tubing, directly infuse a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) into the mass spectrometer.
-
Interpretation:
-
If the DIOP signal disappears, the contamination is likely originating from the LC system.
-
If the DIOP signal persists, the contamination is likely within the mass spectrometer itself or the infusion setup.
-
-
-
Investigate the LC System (If identified as the source):
-
Investigate the Mass Spectrometer (If identified as the source):
-
Ion Source: The ion source is a common area for contamination to accumulate. Thoroughly clean the ion source components, including the spray shield and capillary, according to the manufacturer's guidelines.
-
Gas Lines: While less common, check the nitrogen gas lines and filters for potential contamination.[2]
-
-
Evaluate the Laboratory Environment:
-
Air Quality: Laboratory air can contain airborne phthalates from sources like floor tiles, paints, and plastic materials.[3][7] Consider using an active background ion reduction device that directs HEPA-filtered air to the ion source.[7]
-
Lab Consumables: Be mindful of other plastics in the lab, such as Parafilm®, vinyl gloves, and plastic containers, as they can be sources of DIOP.[5][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the common m/z values for DIOP in mass spectrometry?
A1: DIOP is often observed as various adducts in mass spectrometry. The most common ions to monitor for are:
| Ion | m/z |
| [M+H]⁺ | 391 |
| [M+Na]⁺ | 413 |
| [M+K]⁺ | 429 |
| [2M+NH₄]⁺ | 798 |
| [2M+Na]⁺ | 803 |
Data sourced from multiple references.[1][3]
Q2: What is the best way to clean glassware to prevent DIOP contamination?
A2: Avoid washing laboratory glassware in dishwashers as detergents can be a source of phthalates.[1][8] A recommended manual cleaning protocol is as follows:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone) to remove organic residues.[10] Dispose of the solvent waste appropriately.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water.[4][11]
-
Tap Water Rinse: Rinse thoroughly with tap water multiple times.[4]
-
Deionized Water Rinse: Rinse several times with deionized water.[4]
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or methanol to remove any remaining organic residues and to aid in drying.[4]
-
Drying: Air dry in a clean environment or dry in an oven. Avoid using paper towels which can be a source of contamination.[12]
-
Acid Wash (for stubborn contamination): For persistent contamination, a rinse with 30% nitric acid followed by a rinse with 2M ammonium (B1175870) hydroxide (B78521) can be effective.[1]
Q3: Can my solvents be a source of DIOP contamination?
A3: Yes, solvents are a common source of phthalate contamination.[1][2] To minimize this risk:
-
Use the highest purity solvents available (LC-MS or equivalent grade).
-
Purchase solvents in smaller bottles to minimize the time they are stored and exposed to the laboratory environment after opening.
-
Avoid storing solvents in plastic containers, as plasticizers can leach into the solvent.[8] Use glass bottles.
-
If you suspect a solvent is contaminated, you can test it by concentrating a known volume under a gentle stream of nitrogen and analyzing the residue.[4]
Q4: Are there any materials I should avoid using in the lab to minimize DIOP background?
A4: Yes, several common laboratory materials can be significant sources of DIOP and other phthalates. These include:
-
Soft PVC: Items like vinyl gloves and some types of tubing are major sources.[5]
-
Plastic Containers: Avoid storing samples or solvents in plastic containers unless they are certified to be free of plasticizers.[8]
-
Parafilm®: This common lab film can be a source of phthalate contamination.[8][9]
-
Recycled Paper Products: Dust from recycled paper and cardboard can contain phthalates.[5]
Q5: How can I differentiate between DIOP contamination and my analyte if they have similar m/z values?
A5: This can be challenging. Here are a few strategies:
-
High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument, the exact mass of your analyte will likely be different from the exact mass of the DIOP adduct, allowing for differentiation.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of your analyte from the DIOP peak.
-
Blank Injections: Run frequent blank injections (injecting only solvent) to monitor the background level of DIOP. This will help you distinguish between a consistent background signal and a signal that is co-eluting with your analyte.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of your analyte will be different from that of DIOP. By monitoring a specific fragment ion of your analyte, you can increase the selectivity of your measurement.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 12. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
Technical Support Center: Analysis of Diisooctyl Phthalate (DIOP) by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of diisooctyl phthalate (B1215562) (DIOP).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for diisooctyl phthalate (DIOP) analysis?
For the analysis of DIOP and other phthalates, a reversed-phase C18 column is a commonly used and effective choice.[1][2][3] However, for complex samples containing multiple phthalate isomers that are structurally similar, a Phenyl-Hexyl column may provide superior resolution.[4][5] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of these challenging compounds.[5]
Q2: What are the recommended mobile phases for DIOP analysis?
The most common mobile phases for phthalate analysis are mixtures of water with either acetonitrile (B52724) or methanol (B129727).[5] Acetonitrile often provides better resolution and lower backpressure compared to methanol.[5] For analyzing a mixture of phthalates with varying polarities, a gradient elution is generally more effective than an isocratic method.[1][5] A shallow gradient, with a slow increase in the organic solvent percentage, can significantly improve the separation of closely eluting phthalates.[5]
Q3: What is the typical UV wavelength for detecting DIOP?
DIOP and other phthalates can be detected using a UV detector. A wavelength of approximately 228 nm or 230 nm is commonly used for the analysis of these compounds.[2][5][6]
Q4: What are the primary sources of DIOP contamination in the laboratory?
DIOP is a common plasticizer found in many laboratory consumables, which can lead to background contamination.[7] Potential sources include:
-
Plastic tubing
-
Solvent bottles and caps
-
Vials and well plates
-
Gloves
-
Laboratory air[7]
Due to its semi-volatile nature, DIOP can leach or outgas from these materials, contaminating solvents, samples, and the HPLC system itself.[7]
Troubleshooting Guides
High background noise, unexpected peaks, and poor peak shape are common issues in DIOP analysis, often stemming from contamination or suboptimal chromatographic conditions.
Guide: Troubleshooting High Phthalate Background in Blanks
Initial Observation: Your analytical blanks show significant peaks corresponding to DIOP or other phthalates.
Objective: Systematically identify and eliminate the source of phthalate contamination.
Caption: Workflow for troubleshooting high phthalate background.
Guide: Addressing Common Chromatographic Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination | Flush the column with a strong solvent; if unresolved, replace the column. |
| Mismatch between sample solvent and mobile phase | Whenever possible, dissolve the sample in the initial mobile phase.[8] | |
| Column overloading | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing/degassing.[8] |
| Leaks in the HPLC system | Check all fittings and connections for leaks.[8] | |
| Unstable column temperature | Use a column oven to maintain a consistent temperature.[8] | |
| Poor Resolution | Inappropriate mobile phase composition | Optimize the mobile phase gradient or switch to a different organic solvent (e.g., acetonitrile instead of methanol).[5] |
| Unsuitable column chemistry | Consider a Phenyl-Hexyl column for better selectivity with phthalate isomers.[5] | |
| Column aging | Replace the column with a new one of the same type. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of DIOP in Plastic Materials
This protocol is adapted from a method for the analysis of common phthalates in plastic toys.[5]
1. Sample Preparation: a. Weigh approximately 0.05 g of the crushed plastic sample into a glass vial. b. Dissolve the sample in 5 mL of tetrahydrofuran (B95107) (THF). c. Precipitate the polymer by adding 10 mL of methanol and cool the mixture for 1 hour. d. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]
2. HPLC Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | 0 min: 5% B, 5% C2.5 min: 45% B, 45% C |
| Flow Rate | 2 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 1 µL |
| Detection | UV at 228 nm |
Table adapted from BenchChem.[5]
Protocol 2: Isocratic HPLC-UV Method for Phthalate Screening
This protocol is a simplified isocratic method suitable for less complex phthalate mixtures.[5]
1. Standard Preparation: a. Prepare individual stock solutions of phthalate standards in methanol at a concentration of 1000 µg/mL. b. Prepare working standards by diluting the stock solutions in the mobile phase.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm |
Table adapted from BenchChem.[5]
Data Presentation
Table 1: Comparison of Stationary Phases for Phthalate Separation
| Phthalate Isomers | C18 Column Resolution | Phenyl-Hexyl Column Resolution | Reference |
| DEHP, DNOP, DIDP | Less Resolution | Improved Resolution | [5] |
Table 2: Common DIOP Adducts and Fragments in Mass Spectrometry
| Ion Type | Adduct/Fragment | m/z (Positive Ion Mode) |
| Protonated Molecule | [M+H]⁺ | 391.2843 |
| Sodium Adduct | [M+Na]⁺ | 413.2662 |
| Potassium Adduct | [M+K]⁺ | 429.2402 |
| Ammonium Adduct | [M+NH₄]⁺ | 408.3109 |
| Phthalic Anhydride Fragment | [C₈H₅O₃]⁺ | 149.0233 |
Table adapted from BenchChem.[7]
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of DIOP in plastic samples.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Preventing Diisooctyl Phthalate (DIOP) Contamination
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and preventing the leaching of diisooctyl phthalate (B1215562) (DIOP) from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is diisooctyl phthalate (DIOP) and where does it come from in the lab?
A1: this compound (DIOP) is a chemical compound primarily used as a plasticizer to make plastics like polyvinyl chloride (PVC) more flexible and durable. In a laboratory setting, it is a common contaminant that can leach from a wide variety of consumables and equipment.[1] Common sources include flexible PVC tubing, vial caps (B75204), plastic sample containers, gloves, and syringe components.[1][2][3] Because DIOP is not chemically bound to the polymer matrix, it can easily migrate into solvents, samples, and the general lab environment.[4]
Q2: Why is DIOP contamination a concern for my experiments?
A2: DIOP contamination can significantly compromise experimental integrity. As an endocrine disruptor, it can interfere with hormone-dependent assays and cell signaling pathways, leading to unreliable or false results, particularly in toxicology and drug development studies.[4][5][6] In analytical chemistry, especially mass spectrometry, DIOP is a frequent source of background noise, which can obscure the detection of target analytes.[1][7]
Q3: What are the primary factors that increase DIOP leaching?
A3: The rate of DIOP leaching is influenced by several key factors:
-
Solvent Type: Lipophilic or non-polar solvents (like hexane, chloroform, or THF) and ethanol-water mixtures can significantly accelerate leaching compared to aqueous polar solutions.[8][9]
-
Temperature: Higher temperatures increase the rate of diffusion and leaching of phthalates from the plastic matrix.[10][11] Storing solutions in plastic containers at elevated temperatures should be avoided.
-
Contact Time: The longer a solvent is in contact with DIOP-containing plastic, the greater the amount of leached phthalate.[5][12]
-
pH: Studies on other phthalates have shown that leaching can be more pronounced in acidic or basic conditions compared to neutral pH.[13]
Q4: How can I identify DIOP contamination in my mass spectrometry data?
A4: DIOP has a monoisotopic mass of 390.2770 g/mol . It is commonly observed in mass spectra as several different adducts, primarily in positive ion mode. The most common ion is the protonated molecule [M+H]⁺ at m/z 391.2843.[1] Other common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺.[1] A characteristic fragment ion of phthalates at m/z 149.0233, corresponding to protonated phthalic anhydride, is also a strong indicator of contamination.[1]
Q5: What are some DIOP-free alternatives for common lab equipment?
A5: To avoid DIOP contamination, consider using equipment made from alternative materials:
-
Glassware: Use borosilicate glass for storing solvents and preparing solutions whenever possible.[14]
-
High-Density Polyethylene (HDPE) and Polypropylene (PP): These plastics are generally manufactured without phthalate plasticizers and are a safer alternative for many applications.
-
Teflon™ (PTFE) and other Fluoropolymers: Excellent for tubing and container liners due to their chemical inertness, although some studies have noted that other phthalates can leach from PTFE filter holders.[2][3]
-
Specialty Coated Plastics: Novel protein-based coatings are being developed to act as a barrier to prevent plasticizer leaching from PVC medical devices.[15]
Troubleshooting Guide
Issue 1: I see a persistent background signal at m/z 391.28, 413.26, or 149.02 in my LC-MS analysis, even in blank runs.
-
Possible Cause: This pattern strongly suggests DIOP or a similar phthalate contamination. The signals correspond to the [M+H]⁺, [M+Na]⁺, and fragment ions of phthalates.[1]
-
Troubleshooting Steps:
-
Isolate the Source: Systematically test each component of your workflow. Start by injecting your mobile phase directly, bypassing the injector and column if possible.
-
Check Solvents: Prepare fresh mobile phase in certified phthalate-free or new glassware. Do not use solvents stored in plastic containers.
-
Examine Tubing: The transfer lines in your LC system, especially flexible PVC tubing, are a common source. Replace with PEEK or stainless steel tubing where possible.
-
Evaluate Consumables: Check for contamination from vial caps (use PTFE-lined caps), pipette tips, and filters.[2][3]
-
Install a Delay Column: A delay column can help separate contaminant peaks originating from the mobile phase or pump from the analytical peaks.[7]
-
Issue 2: My cell cultures show poor viability, unexpected proliferation, or results indicative of endocrine disruption.
-
Possible Cause: Phthalates like DIOP are known endocrine disruptors that can mimic or antagonize hormone activity, affecting cell development and function.[4][6] The contamination could be coming from plastic cell culture flasks, serological pipettes, media stored in plastic bags, or flexible tubing used in media transfer.
-
Troubleshooting Steps:
-
Audit Plasticware: Review the material composition of all plasticware that comes into contact with your cells or media. Switch to manufacturers that certify their products as phthalate-free.
-
Test Media and Supplements: Run a blank medium sample (that has been handled with your standard labware) on a GC-MS or LC-MS to screen for phthalates.
-
Pre-rinse Equipment: Before use, thoroughly rinse any unavoidable plastic components with a solvent known to remove phthalates (see Protocol 1 below), followed by sterile, DIOP-free water or buffer.
-
Use Glass Alternatives: Whenever feasible, use glass media bottles and serological pipettes.[14]
-
Quantitative Data on Phthalate Leaching
The rate of phthalate leaching is highly dependent on experimental conditions. While specific data for DIOP is limited, the principles are consistent with more commonly studied phthalates like DEHP and DBP.
Table 1: Factors Influencing Phthalate Leaching from Plastics
| Factor | Condition | Observation | Reference(s) |
| Temperature | Increased from 25°C to 45°C | No detectable DEHP/DBP at 25°C, but DBP leaching (0.37–0.76 mg/L) was observed at 45°C from various microplastics. | [11] |
| Solvent Type | n-Hexane vs. Aqueous | n-Hexane, as a "worst-case" lipophilic solvent, caused significant leaching of DEHP from PVC articles (5.19–28.76 wt%). | [8] |
| Ethanol (B145695)/Water (1:1) vs. IV Fluid | The amount of DEHP leached from IV bags into an ethanol/water simulant was 1-2 orders of magnitude higher than into the IV fluid itself. | [9] | |
| Contact Time | Water in PVC pipes | The concentration of leached particles and microplastics increased with the stagnation period (24h vs. 48h vs. 72h). | [12][13] |
| PVC pellets in aqueous solution | Time-dependent leaching of DEHP was observed over a 50-day period, demonstrating that leaching is a continuous process. | [16][17] |
Table 2: Common DIOP Ions in Mass Spectrometry
| Ion Type | Adduct / Fragment | m/z (Positive Ion Mode) |
| Protonated Molecule | [M+H]⁺ | 391.2843 |
| Sodium Adduct | [M+Na]⁺ | 413.2662 |
| Potassium Adduct | [M+K]⁺ | 429.2402 |
| Ammonium Adduct | [M+NH₄]⁺ | 408.3109 |
| Phthalic Anhydride Fragment | [C₈H₅O₃]⁺ | 149.0233 |
| Data derived from common phthalate behavior in mass spectrometry.[1] |
Experimental Protocols
Protocol 1: Pre-treatment of PVC Tubing to Minimize Leaching
This protocol describes a pre-cleaning procedure for flexible PVC tubing to reduce the amount of leachable DIOP before experimental use.
Materials:
-
PVC tubing to be cleaned
-
Peristaltic pump or syringe pump
-
HPLC-grade ethanol
-
HPLC-grade n-hexane (use in a fume hood)
-
High-purity water (e.g., Milli-Q®)
-
Clean glassware for solvent collection
Procedure:
-
Cut the PVC tubing to the desired length.
-
Connect the tubing to the pump in a well-ventilated area or fume hood.
-
Step 1 (Ethanol Wash): Pump HPLC-grade ethanol through the tubing for 15-20 minutes at a moderate flow rate. This helps remove surface contaminants and more polar plasticizers.
-
Step 2 (Hexane Wash): Following the ethanol wash, pump n-hexane through the tubing for 15-20 minutes. Hexane is effective at removing non-polar compounds like DIOP.[8]
-
Step 3 (Ethanol Rinse): Pump HPLC-grade ethanol through the tubing again for 10 minutes to remove residual hexane.
-
Step 4 (High-Purity Water Rinse): Thoroughly flush the tubing with high-purity water for at least 20 minutes to remove all residual solvents.
-
Drying: Dry the tubing by passing a stream of clean, inert gas (like nitrogen) through it until all moisture is removed.
-
Store the cleaned tubing in a clean, sealed container (glass or PP) to prevent re-contamination.
Protocol 2: General Procedure for Quantification of DIOP in Aqueous Samples
This protocol outlines a general workflow for detecting and quantifying DIOP in aqueous samples (e.g., buffers, cell culture media) using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Aqueous sample (100-500 mL)
-
Separatory funnel (glass)
-
n-Hexane or Dichloromethane (DCM), high purity
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen evaporator
-
GC vials with PTFE-lined caps
-
DIOP analytical standard
-
Internal standard (e.g., DEHP-d4)[16]
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample into a glass separatory funnel. Spike with an internal standard to correct for extraction efficiency.
-
Liquid-Liquid Extraction (LLE):
-
Add 30-50 mL of n-hexane or DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom for DCM, top for hexane) layer.
-
Repeat the extraction two more times with fresh solvent, pooling the organic extracts.
-
-
Drying: Pass the pooled organic extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis by GC-MS:
-
Transfer the final concentrated extract to a GC vial.
-
Inject 1-2 µL into the GC-MS system.
-
GC Conditions (Example): Use a capillary column (e.g., DB-5). Program the oven temperature from 80°C to 300°C in ramps to separate the analytes.[9]
-
MS Conditions (Example): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic DIOP ions (e.g., m/z 149, 167, 279, depending on the specific phthalate).[9]
-
-
Quantification: Create a calibration curve using the DIOP analytical standard. Calculate the concentration of DIOP in the original sample based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for troubleshooting DIOP contamination.
Caption: Factors that increase DIOP leaching from plastics.
Caption: Simplified endocrine disruption pathway for DIOP.
References
- 1. benchchem.com [benchchem.com]
- 2. research.thea.ie [research.thea.ie]
- 3. researchgate.net [researchgate.net]
- 4. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 8. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 9. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia [mdpi.com]
- 13. deswater.com [deswater.com]
- 14. Eco-Friendly Lab Materials: Sustainable Solutions for Greener Laboratories — Lab Design News [labdesignnews.com]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level DIOP Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of low-level dioctyl phthalate (B1215562) (DIOP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of DIOP contamination in the laboratory?
A1: Phthalate contamination is a pervasive issue in laboratory settings. The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1]
-
Laboratory Consumables: Plastic items such as pipette tips, syringes, filter holders, and sample vials are significant sources of leaching.[1]
-
Glassware: Improperly cleaned or new glassware with coatings can introduce phthalate residues.[1]
-
Laboratory Equipment: Tubing (especially PVC), solvent frits in HPLC systems, and components of automated extraction systems can leach DIOP.[1]
-
Laboratory Environment: Airborne dust from flooring, paints, and building materials can contaminate samples.[1]
-
Personal Care Products: Cosmetics and lotions used by laboratory personnel can be a source of contamination.[1]
Q2: How can I minimize background noise and improve the signal-to-noise ratio in my analysis?
A2: Improving the signal-to-noise ratio is crucial for detecting low-level analytes. Key strategies include:
-
Optimizing Sample Preparation: Thorough sample clean-up using techniques like Solid-Phase Extraction (SPE) can reduce matrix effects and concentrate the analyte.[2]
-
High-Purity Reagents: Use LC-MS or hypergrade quality solvents and ultrapure additives to minimize background noise.[3]
-
Instrument Maintenance: Regular cleaning of the GC injector port and baking out the GC column can prevent the accumulation of contaminants that lead to ghost peaks.[1]
-
Blank Subtraction: Employing high-purity reagents and performing blank corrections are effective at minimizing background noise.[4]
Q3: What are the key differences in sensitivity for DIOP detection between GC-MS and LC-MS/MS?
A3: Both GC-MS and LC-MS/MS are powerful techniques for phthalate analysis, but they have different strengths. GC-MS is a well-established method for volatile and semi-volatile compounds like DIOP and is often required by regulatory bodies like the CPSC.[5] LC-MS/MS can offer significant increases in sensitivity, with peak heights increasing by 5-76% when using inert LC hardware compared to traditional setups.[6] LC-MS/MS is particularly useful for complex matrices and can achieve very low detection limits, in the range of 0.005 to 0.054 µg/L for some phthalates.[7]
Troubleshooting Guides
Issue 1: High Background or Ghost Peaks in GC-MS Chromatogram
Symptoms: The baseline of your chromatogram is noisy or shows unexpected peaks, even in blank runs. These "ghost peaks" can interfere with the detection of low-level DIOP.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Contaminated Syringe | Rinse the syringe multiple times with a high-purity solvent. | Reduction or elimination of ghost peaks in subsequent blank injections. |
| Injector Port Contamination | Clean or replace the injector liner and septum. Phthalates can accumulate in the injector port and be released slowly.[1] | A clean baseline is observed after maintenance and running solvent blanks. |
| Column Bleed | Bake out the GC column at the manufacturer's recommended temperature to remove contaminants.[1] | The baseline becomes stable and less noisy after the bake-out procedure. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas lines are not a source of contamination. | A stable baseline is achieved after switching to a new gas cylinder or checking the gas lines. |
| Sample Carryover | Run several solvent blanks after analyzing a highly concentrated sample to ensure the system is clean.[1] | Ghost peaks corresponding to the previous sample are no longer visible in the blanks. |
Issue 2: Poor Sensitivity or No Signal in LC-MS/MS Analysis
Symptoms: The signal for DIOP is weak or absent, even when it is expected to be present in the sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Success Indicator |
| Suboptimal Ionization | Optimize MS source conditions, such as dry gas temperature and flow.[3] Use mobile phase additives like formic acid to aid in protonation.[3] | An increased signal intensity for DIOP is observed during optimization. |
| Matrix Effects | Implement more rigorous sample clean-up procedures like Solid-Phase Extraction (SPE) to remove interfering substances.[2] | Improved peak shape and intensity for DIOP, with reduced signal suppression. |
| Inefficient Chromatographic Separation | Use a column with appropriate chemistry, such as a Raptor Biphenyl column, to resolve isomers and interferences.[6] Optimize the gradient elution to achieve sharper peaks.[8] | Better resolution of DIOP from other components and taller, narrower peaks. |
| Use of Non-Inert Hardware | Switch to inert LC columns and hardware to prevent analyte interaction with stainless steel surfaces, which can significantly improve sensitivity.[6] | A noticeable increase in peak area and height for DIOP. |
| Incorrect Mobile Phase Composition | Ensure the use of LC-MS grade solvents. The volatility of the mobile phase can impact baseline noise.[3][8] | A stable and low-noise baseline, allowing for better detection of low-level signals. |
Experimental Protocols
Protocol 1: Sample Preparation for Low-Level DIOP Analysis in Plastic Matrices
This protocol is based on a simple solvent extraction method followed by filtration, suitable for LC-MS/MS analysis.[6]
-
Sample Weighing: Accurately weigh a representative portion of the plastic sample into a clean glass vial.
-
Extraction: Add a known volume of a suitable solvent (e.g., 10 mL of acetonitrile) to the vial.
-
Vortexing: Cap the vial and vortex for approximately 30 seconds to ensure thorough mixing and extraction.
-
Solvent Evaporation: Transfer a 2 mL aliquot of the extract to a new glass vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 400 µL of a 50:50 mixture of water (with 0.5% acetic acid) and methanol. Vortex for about 30 seconds.
-
Filtration: Transfer the reconstituted sample to a 0.2 µm PTFE filter vial for filtration.
-
Injection: Inject a small volume (e.g., 5 µL) of the filtrate into the LC-MS/MS system.
Protocol 2: General Troubleshooting Workflow for Phthalate Contamination
This protocol provides a systematic approach to identifying the source of phthalate contamination in your analytical workflow.[1]
-
Analyze Final Blank: Begin by analyzing a final solvent blank that has gone through the entire sample preparation and analysis process. If contamination is present, proceed to the next steps.
-
Test Solvents: Evaporate a known volume of each solvent used in the procedure in a clean glass container, reconstitute the residue in a small volume of a clean solvent, and analyze by GC-MS or LC-MS/MS.[1]
-
Check Consumables: Test for leaching from plastic consumables like pipette tips by incubating them in a clean solvent and then analyzing the solvent.[1]
-
Clean Glassware: Implement a rigorous glassware cleaning procedure, including scrubbing with a phosphate-free detergent, followed by multiple rinses with tap and deionized water, and finally a solvent rinse before drying in an oven.
-
Isolate Environmental Factors: If contamination persists, consider airborne sources. Expose a clean solvent to the laboratory air for a period and then analyze it for phthalates.
Quantitative Data Summary
Table 1: Comparison of DIOP Detection Capabilities by Different Analytical Techniques
| Technique | Typical Detection Limit | Key Advantages | Common Challenges | Reference |
| GC-MS | Low ppm to ppb levels | Robust, well-established, regulatory acceptance.[5] | Susceptible to contamination, potential for ghost peaks.[1] | [5] |
| LC-MS/MS | Low ppb to ppt (B1677978) levels (e.g., 0.009 to 0.123 µg/L for some phthalates) | High sensitivity and selectivity, suitable for complex matrices.[7] | Matrix effects, requires careful optimization of ionization.[2][3] | [6][7] |
| FT-IR | Below 0.1 wt % with special techniques | Rapid screening, non-destructive. | Spectral interference from other additives in the plastic.[9] | [9] |
| ELISA | Varies by kit | High throughput, cost-effective for screening. | Cross-reactivity, matrix interference. |
Visual Diagrams
Caption: Workflow for DIOP detection in plastics by LC-MS/MS.
Caption: Troubleshooting pathway for high background in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Free Of Phthalates: How To Conduct Phthalate Testing For Your Product [cptclabs.com]
- 6. restek.com [restek.com]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Diisooctyl Phthalate (DIOP)
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of diisooctyl phthalate (B1215562) (DIOP), a commonly used plasticizer. The validation of these methods is critical for researchers, scientists, and drug development professionals to ensure data integrity, reliability, and compliance with regulatory standards. The comparison is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical procedure validation.
Framework for Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. According to ICH Q2(R2) guidelines, this involves a structured process of evaluating specific performance characteristics.
Comparison of Analytical Techniques for DIOP
The primary techniques for phthalate analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with detectors like Mass Spectrometry (MS), Electron Capture (ECD), or tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.
Table 1: Performance Comparison of Key Analytical Methods
| Performance Characteristic | GC-MS | GC-ECD | HPLC-UV | GC-MS/MS (Advanced) |
| Specificity | High (Mass-based) | Moderate (Prone to interference) | Moderate (Depends on resolution) | Very High (MRM mode) |
| Limit of Detection (LOD) | 3.46 - 10.10 µg/mL (for various phthalates) | 2.97 - 4.29 µg/mL (DIOP LOD: 2.97 µg/mL) | 0.05 - 1.7 µg/mL (for various phthalates) | 54.1 - 76.3 ng/g (LOQ) |
| Linearity (Typical R²) | >0.995 | >0.99 | >0.99 | >0.998 |
| Accuracy (% Recovery) | 76 - 100% | 76 - 100% | 80 - 105% | 91 - 122% |
| Precision (%RSD) | 0.6 - 19% | 0.6 - 19% | < 6.2% | 1.8 - 17.8% |
| Typical Application | Broad-spectrum screening and quantification. | Trace analysis of electronegative compounds. | Quantification in less complex matrices. | Ultra-trace quantification in complex matrices. |
Note: Values are compiled from multiple studies on various phthalates and matrices and should be considered representative. Method performance is highly dependent on the specific matrix, instrumentation, and protocol.
Experimental Protocols
A robust analytical method begins with meticulous sample preparation to isolate DIOP from the sample matrix, followed by instrumental analysis.
Protocol 1: GC-MS Method for DIOP in Polymers
This protocol is based on common methods for analyzing phthalates in plastic materials.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. Gentle heating or sonication can be used to expedite dissolution.
-
Precipitate the polymer by adding 10 mL of a non-solvent like n-hexane.
-
Filter the resulting solution through a 0.45 µm PTFE filter to separate the precipitated polymer from the supernatant containing DIOP.
-
Dilute an aliquot of the filtrate with an appropriate solvent (e.g., cyclohexane) to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5%-phenyl/95%-dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless inlet at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for DIOP (m/z): 149, 167, 279.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards of DIOP in the working solvent over a range of 0.5 - 50 µg/mL. Plot peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank polymer matrix with known concentrations of DIOP at three levels (low, medium, high) and analyze in triplicate.
-
Precision: Assess repeatability by analyzing six replicate samples of a medium-concentration spiked matrix. Assess intermediate precision by having a different analyst repeat the analysis on a different day.
-
LOD/LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: HPLC-UV Method for DIOP
This protocol is a generalized procedure for the analysis of phthalates by HPLC.
-
Sample Preparation:
-
For liquid samples (e.g., aqueous solutions), a liquid-liquid extraction (LLE) with n-hexane or solid-phase extraction (SPE) may be employed to extract and concentrate the DIOP.
-
For solid samples, an ultrasonic-assisted extraction with a suitable solvent (e.g., ethanol-water mixture) can be used.
-
Evaporate the solvent from the extract and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of methanol (B129727) and water. A typical starting point is 85:15 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set to 224 nm or 254 nm.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
The validation process follows the same principles as the GC-MS method, involving assessments of linearity, accuracy, precision, and sensitivity (LOD/LOQ) using appropriately prepared standards and spiked samples.
-
A Toxicological Showdown: Diisooctyl Phthalate (DIOP) vs. Di(2-ethylhexyl) Phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of plasticizers, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has long been a workhorse, valued for its ability to impart flexibility to a wide range of polymer products. However, mounting concerns over its toxicological profile have spurred a search for safer alternatives. One such alternative is diisooctyl phthalate (DIOP), a structurally similar compound. This guide offers an objective, data-driven comparison of the toxicological profiles of DIOP and DEHP to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
DEHP is a well-studied compound with a toxicological profile that includes reproductive and developmental toxicity, endocrine disruption, and carcinogenicity in rodents. In contrast, toxicological data for DIOP are less comprehensive. Available studies indicate that DIOP exhibits lower acute toxicity than some other phthalates and, while it can induce reproductive and developmental effects at high doses, the overall understanding of its long-term health effects, including carcinogenicity, remains limited. This guide presents a side-by-side comparison of key toxicological endpoints, supported by experimental data and methodologies, to illuminate the current state of knowledge on these two plasticizers.
Quantitative Toxicological Data Comparison
The following tables summarize available quantitative data for key toxicological endpoints for both DIOP and DEHP, facilitating a direct comparison of their potency.
Table 1: Acute Toxicity
| Endpoint | This compound (DIOP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Oral LD50 (Rat) | >22,000 mg/kg[1] | ~25,000 - 31,000 mg/kg |
| Oral LD50 (Mouse) | 2,769 mg/kg and >26,000 mg/kg[1] | ~29,500 - 33,900 mg/kg |
| Dermal LD50 (Rabbit) | >3,160 mg/kg[1] | ~25,000 mg/kg |
| Primary Skin Irritation (Rabbit) | Severe dermal irritant at high doses, minimal to mild at lower doses[1] | Not a primary dermal irritant |
| Primary Eye Irritation (Rabbit) | Not an irritant | Not an irritant |
Table 2: Reproductive & Developmental Toxicity
| Endpoint | This compound (DIOP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Reproductive Toxicity | Evidence of anti-androgenic activity and disruption of male reproductive development in rats. Abnormalities such as hypospadias and non-scrotal testes observed at 0.5 g/kg/day and with high incidence at 1 g/kg/day.[2] | Known reproductive toxicant. Causes testicular atrophy, decreased sperm production, and reduced fertility in male rodents. Can also affect female reproductive cycles and pregnancy outcomes. |
| Developmental Toxicity | Increased resorptions and reduced fetal weights at 0.5 and 1 g/kg/day in rats.[2] Malpositioned testes, supernumerary ribs, and ossification delays observed at 0.5 and 1 g/kg/day.[2] | Fetotoxic, embryolethal, and teratogenic at high doses (e.g., 1000 mg/kg in rats).[3] Can induce a "phthalate syndrome" in male offspring characterized by reproductive tract malformations. |
| NOAEL (No-Observed-Adverse-Effect Level) - Developmental | Not clearly established from available literature. | Varies by study and endpoint, but values as low as 4.8 mg/kg/day for reproductive effects in male offspring have been reported. |
| LOAEL (Lowest-Observed-Adverse-Effect Level) - Developmental | 0.1 g/kg/day (reduced fetal testicular testosterone (B1683101) in rats).[2] | Varies by study and endpoint, but effects have been observed at doses around 10-50 mg/kg/day.[4][5] |
Table 3: Carcinogenicity
| Endpoint | This compound (DIOP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Carcinogenic Potential | Inadequate evidence to determine carcinogenicity.[1] Negative in an in vitro mammalian cell transformation assay.[6] | Reasonably anticipated to be a human carcinogen based on sufficient evidence in experimental animals. Causes liver tumors (hepatocellular adenoma and carcinoma) in rats and mice. |
| Tumorigenic Sites (in rodents) | Not established. | Liver, testes (Leydig cell tumors), pancreas (adenomas). |
| Regulatory Classification | Not classified as a carcinogen by major regulatory bodies due to lack of data. | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of experimental protocols for key studies cited in this guide.
Reproductive and Developmental Toxicity Study of DIOP in Rats
This study aimed to assess the effects of in utero exposure to DIOP on the reproductive development of male rat offspring.
-
Test Substance: this compound (DIOP), CAS 27554-26-3.
-
Animal Model: Sprague-Dawley rats.
-
Experimental Design:
-
Pregnant dams were administered DIOP by gavage at doses of 0, 0.1, 0.5, and 1 g/kg/day on gestation days (GD) 6-20 for assessment of embryotoxicity and fetal examination.
-
In a subsequent study, DIOP was administered on GD 12-19 to assess fetal testicular testosterone levels.
-
For postnatal assessment, pregnant dams were dosed on GD 12-21, and male offspring were evaluated for reproductive development into adulthood.
-
-
Endpoints Measured:
-
Maternal: Body weight, clinical signs, food consumption.
-
Fetal: Number of implantations, resorptions, live/dead fetuses, fetal body weight, external and visceral malformations, skeletal abnormalities, anogenital distance (AGD), testicular testosterone levels.
-
Postnatal: AGD, nipple retention, age at puberty, reproductive organ weights, sperm parameters, and histopathology of reproductive tissues in adult male offspring.
-
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by appropriate post-hoc tests to compare dosed groups with the control group.
NTP Carcinogenicity Bioassay of DEHP in Rats
The National Toxicology Program (NTP) conducted 2-year carcinogenicity studies of DEHP in rats. The protocol for the postweaning exposure study is summarized below.
-
Test Substance: Di(2-ethylhexyl) phthalate (DEHP), CASRN 117-81-7.
-
Animal Model: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.
-
Experimental Design:
-
Groups of 50 male and 50 female rats were administered DEHP in their feed at concentrations of 0, 300, 1,000, 3,000, or 10,000 ppm for 104-105 weeks.
-
Animals were observed twice daily for morbidity and mortality. Clinical observations were recorded weekly for the first 13 weeks and then monthly. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
-
-
Endpoints Measured:
-
Survival, body weight, feed consumption.
-
Complete necropsy at the end of the study.
-
Histopathological examination of all major organs and tissues from all animals.
-
-
Statistical Analysis: Survival data were analyzed using life table methods. The incidence of neoplasms was analyzed using poly-3 tests.
Signaling Pathways and Mechanisms of Toxicity
The molecular mechanisms underlying the toxicity of DIOP and DEHP are complex and involve the disruption of key cellular signaling pathways.
This compound (DIOP)
The mechanistic understanding of DIOP toxicity is still developing. However, recent research in cellular and invertebrate models has implicated the following pathways:
-
Oxidative Stress: DIOP exposure has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and induce apoptosis.
-
PI3K/AKT and MAPK Signaling: Studies in C. elegans have suggested that the PI3K/AKT and MAPK signaling pathways are involved in the response to DIOP-induced toxicity.[7] These pathways are crucial regulators of cell survival, proliferation, and stress responses.
References
- 1. cpsc.gov [cpsc.gov]
- 2. Adverse effects of this compound on the male rat reproductive development following prenatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interactive.cbs8.com [interactive.cbs8.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diisooctyl Phthalate and Its Alternatives for Researchers and Drug Development Professionals
A comprehensive guide to the performance, safety, and application of diisooctyl phthalate (B1215562) (DIOP) versus leading alternative plasticizers, including dioctyl terephthalate (B1205515) (DOTP), acetyl tributyl citrate (B86180) (ATBC), and diisononyl phthalate (DINP). This guide provides a data-driven comparison to inform material selection in sensitive applications.
The selection of an appropriate plasticizer is a critical consideration in the development of a wide range of products, from medical devices to laboratory equipment. For decades, diisooctyl phthalate (DIOP), a member of the high-molecular-weight phthalate family, has been a common choice for imparting flexibility to polymers like polyvinyl chloride (PVC). However, increasing scrutiny of the toxicological profiles of phthalates has spurred the development and adoption of alternative plasticizers. This guide offers an objective, data-supported comparison of DIOP and its prominent alternatives to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This guide provides a comparative analysis of the performance characteristics of DIOP against three leading alternatives: dioctyl terephthalate (DOTP), acetyl tributyl citrate (ATBC), and diisononyl phthalate (DINP). The comparison focuses on key parameters including plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles. While DIOP has historically been an effective and widely used plasticizer, alternatives like DOTP and ATBC, which are not ortho-phthalates, are gaining prominence due to more favorable toxicological data and lower migration potential.[1][2] DINP, another high-molecular-weight phthalate, offers a performance profile similar to DIOP but also faces some of the same health-related scrutiny.[3][4] The choice of plasticizer ultimately involves a trade-off between performance, cost, and biocompatibility, making a thorough understanding of the available data essential for any application.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for DIOP and its alternatives based on available data.
Table 1: Physical and Toxicological Properties
| Property | This compound (DIOP) | Dioctyl Terephthalate (DOTP) | Acetyl Tributyl Citrate (ATBC) | Diisononyl Phthalate (DINP) |
| Chemical Family | Ortho-phthalate | Terephthalate (non-ortho-phthalate) | Citrate Ester | Ortho-phthalate |
| Molecular Weight ( g/mol ) | ~390.56 | ~390.56 | ~402.5 | ~418.6 |
| General Toxicity | Concerns regarding reproductive and developmental toxicity.[5] | Generally considered to have a more favorable toxicological profile than ortho-phthalates.[6] | Favorable toxicological profile; citrate is a natural metabolite. | Concerns regarding liver and kidney effects, though generally considered less toxic than lower-molecular-weight phthalates.[7] |
| Regulatory Status | Use is restricted in some regions and applications, particularly those involving direct human contact. | Generally not subject to the same restrictions as ortho-phthalates. | Generally recognized as safe for food contact and medical applications. | Use is restricted in some applications, similar to other high-molecular-weight phthalates.[4] |
Table 2: Performance in PVC Formulations
| Performance Metric | This compound (DIOP) | Dioctyl Terephthalate (DOTP) | Acetyl Tributyl Citrate (ATBC) | Diisononyl Phthalate (DINP) |
| Plasticizing Efficiency | Good | Good, comparable to DIOP.[8] | Good | Good, though sometimes considered slightly less efficient than DIOP.[9] |
| Tensile Strength of Plasticized PVC (MPa) | Varies with concentration, typically in the range of 15-25 MPa. | Similar to or slightly higher than DIOP-plasticized PVC. | Can result in slightly lower tensile strength compared to phthalates. | Similar to DIOP. |
| Elongation at Break of Plasticized PVC (%) | Typically in the range of 250-400%.[10] | Comparable to or slightly higher than DIOP.[10] | Can be higher than phthalates, indicating good flexibility. | Similar to DIOP.[10] |
| Migration Resistance | Moderate; prone to leaching.[2] | Significantly lower migration than DIOP.[1][8] | Low migration potential due to higher molecular weight. | Lower migration than lower-molecular-weight phthalates, but can still leach.[9] |
| Thermal Stability | Moderate | Superior thermal stability compared to DIOP.[8] | Good thermal stability. | Good thermal stability.[9] |
| Volatility | Moderate | Lower volatility than DIOP.[7][8] | Low volatility. | Lower volatility than lower-molecular-weight phthalates.[9] |
| Low-Temperature Flexibility | Good | Good to excellent.[8] | Good | Good |
Experimental Protocols
The data presented in this guide are typically generated using standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate plasticizer performance.
Tensile Properties of Plasticized PVC (ASTM D2284)
Objective: To determine the tensile strength and elongation at break of PVC formulations containing different plasticizers.
Methodology:
-
Sample Preparation: PVC resin is compounded with a specified concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr) and other necessary additives (stabilizers, lubricants) in a two-roll mill or a similar mixing apparatus at a controlled temperature (e.g., 160°C) to form a homogenous sheet.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the pressed sheets according to the dimensions specified in ASTM D638.
-
Conditioning: The specimens are conditioned for at least 24 hours at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
-
Testing: The specimens are tested using a universal testing machine (tensometer) at a specified crosshead speed (e.g., 50 mm/min). The force required to pull the specimen to its breaking point and the extent of elongation are recorded.
-
Data Analysis:
-
Tensile Strength (MPa): Calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Calculated as the change in length at the point of rupture divided by the original length, multiplied by 100.
-
Plasticizer Migration into a Liquid Medium (Simulated Leaching)
Objective: To quantify the amount of plasticizer that leaches from a plasticized polymer into a liquid simulant, which is particularly relevant for medical and pharmaceutical applications.
Methodology:
-
Sample Preparation: A known weight and surface area of the plasticized PVC material is prepared.
-
Simulant Selection: A liquid simulant is chosen based on the intended application. Common simulants include deionized water, ethanol/water mixtures, and various oils to represent aqueous and fatty environments.
-
Exposure: The PVC sample is fully immersed in a known volume of the simulant in a sealed container to prevent evaporation.
-
Incubation: The container is stored at a controlled temperature (e.g., 37°C to simulate physiological conditions or elevated temperatures to accelerate migration) for a specified period (e.g., 24 hours, 7 days, or longer).
-
Analysis of Simulant: After the incubation period, the PVC sample is removed. The concentration of the plasticizer in the simulant is then quantified using an appropriate analytical technique, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The simulant is extracted with a suitable solvent (e.g., hexane), and the extract is injected into the GC-MS for separation and quantification of the plasticizer.
-
High-Performance Liquid Chromatography (HPLC): The simulant can be directly injected or after a simple dilution into the HPLC system for analysis.
-
-
Data Analysis: The amount of migrated plasticizer is typically expressed as the mass of plasticizer per unit surface area of the polymer (e.g., µg/cm²) or as a percentage of the initial plasticizer content.
Volatility (Weight Loss on Heating)
Objective: To assess the permanence of a plasticizer by measuring its weight loss from a plasticized polymer upon heating.
Methodology:
-
Sample Preparation: A circular disc of the plasticized PVC of a specified diameter and thickness is prepared and its initial weight is accurately measured.
-
Heating: The sample is placed in a forced-air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Weight Measurement: After heating, the sample is removed from the oven, allowed to cool to room temperature in a desiccator, and then re-weighed.
-
Data Analysis: The volatility is calculated as the percentage of weight loss based on the initial weight of the sample.
Mandatory Visualizations
Signaling Pathway: Phthalate Disruption of Androgen Receptor Signaling
Certain phthalates, particularly ortho-phthalates, have been identified as endocrine-disrupting chemicals. They can interfere with the normal functioning of the androgen receptor (AR), a key regulator of male reproductive development and function.[11][12] The following diagram illustrates a simplified model of this disruption.
Caption: Disruption of the Androgen Receptor Signaling Pathway by Phthalates.
Experimental Workflow: Comparative Analysis of Plasticizer Migration
The following diagram outlines a typical experimental workflow for comparing the migration of different plasticizers from a polymer matrix.
Caption: Workflow for Comparing Plasticizer Migration from PVC.
Conclusion
The selection of a plasticizer is a multifaceted decision that requires careful consideration of performance, safety, and regulatory requirements. While DIOP has a long history of use, the data indicate that non-phthalate alternatives such as DOTP and ATBC offer significant advantages in terms of lower toxicity and reduced migration, making them more suitable for sensitive applications in research, drug development, and medical devices. DOTP, in particular, provides a comparable performance profile to DIOP with superior thermal stability and a more favorable regulatory standing.[1][8] ATBC also presents a strong safety profile and good performance.[9] DINP, while a viable alternative to lower-molecular-weight phthalates, shares some of the same toxicological concerns as DIOP.[4][7] Researchers and developers are encouraged to evaluate these alternatives based on the specific requirements of their applications, utilizing the experimental protocols outlined in this guide to generate data relevant to their unique needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Why Does DOP Plasticizer Leach Out of PVC Over Time? [eureka.patsnap.com]
- 3. thesuntek.com [thesuntek.com]
- 4. nbinno.com [nbinno.com]
- 5. scielo.br [scielo.br]
- 6. oaji.net [oaji.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. What Is The Difference Between DOTP And DINPï¼ - Blog [chinafuran.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Diisooctyl Phthalate (DIOP) Measurement: An Interlaboratory Comparison
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of diisooctyl phthalate (B1215562) (DIOP), a commonly used plasticizer, is critical for safety assessment and quality control of various materials. This guide provides an objective comparison of the two primary analytical techniques for DIOP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by data from interlaboratory comparison studies and peer-reviewed research to aid in the selection of the most suitable method for your specific analytical needs.
Quantitative Performance Data
The selection of an analytical method often hinges on its performance characteristics. The following tables summarize quantitative data from studies comparing GC-MS and HPLC-based methods for the determination of DIOP and other phthalates in polymer matrices.
Table 1: Performance Characteristics of GC-MS for Phthalate Analysis in Polymer Materials [1][2][3]
| Analyte | Method | Limit of Detection (LOD) (µg/mL) | Relative Standard Deviation (RSD) (%) |
| DIOP | GC/MS | - | - |
| DIOP | GC/ECD | 2.97 | - |
| DEHP | GC/MS | 10.10 | - |
| DINP | GC/MS | 3.46 | - |
Note: Specific LOD and RSD for DIOP by GC/MS were not explicitly provided in this particular study, however, data for other phthalates using the same methodology are included for comparative purposes. The same study provided a DIOP LOD for GC/ECD.
Table 2: Performance Characteristics of HPLC-PAD for Phthalate Analysis in PVC Toys [4]
| Analyte | Method | Limit of Detection (LOD) (mg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| DIOP | HPLC-PAD | - | - | - |
| DINP | HPLC-PAD | 0.08 | 82.85 - 107.40 | 0.8 - 4.2 |
| DIDP | HPLC-PAD | 0.10 | 82.85 - 107.40 | 0.8 - 4.2 |
| DEHP | HPLC-PAD | 0.03 | 82.85 - 107.40 | 0.8 - 4.2 |
Note: While the study developed a method for ten phthalates including DIOP, specific quantitative validation data for DIOP was not detailed in the abstract. Data for other high molecular weight phthalates are presented for context.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of DIOP in polymer matrices using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DIOP in Polymers[1][2][3]
1. Sample Preparation (Ultrasonic Extraction):
-
Weigh approximately 1g of the homogenized polymer sample into a glass vial.
-
Add a known volume of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).
-
Spike the sample with an appropriate internal standard (e.g., deuterated phthalate).
-
Subject the vial to ultrasonic extraction for a defined period (e.g., 30 minutes).
-
Allow the sample to cool and the polymer to settle.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[5]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 300 °C.[5]
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 220°C at 20°C/min and hold for 1 minute, then ramp to 280°C at 5°C/min and hold for 4 minutes.[6]
-
MS Detection: Operated in Selected Ion Monitoring (SIM) mode. Key ions for DIOP would be selected for quantification and confirmation.
High-Performance Liquid Chromatography (HPLC-UV/PAD) Protocol for DIOP in PVC[4]
1. Sample Preparation (Ultrasonic Extraction):
-
Cut the PVC sample into small pieces.
-
Accurately weigh a portion of the sample into a glass flask.
-
Add a precise volume of methanol.
-
Perform ultrasonic extraction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent.[7]
-
Detector: UV or Photodiode Array (PDA) detector set at 226 nm.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Mandatory Visualizations
Experimental Workflow for DIOP Analysis
Caption: A generalized experimental workflow for the analysis of Diisooctyl Phthalate (DIOP) in polymer samples.
Signaling Pathway: DIOP-Induced Oxidative Stress and Apoptosis
Phthalate exposure, including DIOP, has been linked to cellular apoptosis mediated by oxidative stress. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed signaling pathway for DIOP-induced apoptosis via oxidative stress.
References
- 1. redalyc.org [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.govst.edu [opus.govst.edu]
A Researcher's Guide to Diisooctyl Phthalate Certified Reference Materials for Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for diisooctyl phthalate (B1215562) (DIOP), a commonly used plasticizer. Ensuring the quality and safety of pharmaceutical and consumer products requires accurate and reliable analytical measurements. Certified Reference Materials are indispensable tools for method validation, calibration, and ongoing quality control, enabling laboratories to achieve data of the highest metrological traceability. This document details available DIOP CRMs, outlines standardized analytical methodologies, and presents visual workflows to support robust quality control programs.
Comparison of Diisooctyl Phthalate Certified Reference Materials
The selection of an appropriate CRM is critical for the accuracy of analytical measurements. The following table summarizes the key characteristics of commercially available this compound CRMs. Researchers should consult the Certificate of Analysis (CoA) from the supplier for complete and up-to-date information.
| Supplier | Catalog Number | Product Name | Format | Certified Value |
| AccuStandard | J-008 | This compound (Technical Mixture) | Neat | Not specified |
| AccuStandard | ALR-103S | This compound (DIOP) (Tech Mix) | 100 µg/mL in Methanol | Not specified |
Note: Certified values, including concentration and uncertainty, are provided in the Certificate of Analysis which should be obtained from the supplier.
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound in various matrices is essential for regulatory compliance and product safety. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
Determination of this compound in Polymers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of DIOP in plastic materials, such as those used in medical devices and packaging.
Sample Preparation:
-
Sample Size: Accurately weigh approximately 1 gram of the polymer sample.
-
Dissolution: Place the sample in a glass vial and add 10 mL of tetrahydrofuran (B95107) (THF).
-
Extraction: Sonicate the mixture for 30 minutes to facilitate the dissolution of the polymer and extraction of DIOP.
-
Precipitation: Add 20 mL of hexane (B92381) to the solution to precipitate the polymer.
-
Centrifugation/Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated phthalate) to the filtered extract.
-
Dilution: Dilute the sample to a final volume with hexane as needed to fall within the calibration range.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for DIOP: m/z 149.
-
Qualifier Ions for DIOP: m/z 167, 279.
Determination of this compound in Consumer Products by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is applicable for the analysis of DIOP in cosmetics, lotions, and other liquid or semi-solid consumer products.
Sample Preparation:
-
Sample Homogenization: Homogenize the sample if it is not a clear liquid.
-
Extraction: Weigh approximately 1 gram of the sample into a centrifuge tube. Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter.
-
Internal Standard: Add an appropriate internal standard.
-
Dilution: Dilute the sample with the mobile phase if necessary.
HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 70% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 224 nm.
Quality Control Workflow and Logic
To ensure the reliability of analytical results, a robust quality control (QC) workflow is essential. The following diagrams illustrate a typical QC workflow for DIOP analysis and the logical relationship for ensuring product quality.
Caption: A typical quality control workflow for this compound analysis.
Caption: Logical relationship for ensuring final product quality.
A Comparative Guide to the Cross-Validation of DIOP Quantification Across Different Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,3-dinor-11β-prostaglandin F2α (DIOP), a critical biomarker for systemic mastocytosis and other inflammatory conditions, is paramount for clinical research and diagnostics.[1][2][3] The choice of analytical platform significantly impacts the reliability, sensitivity, and specificity of these measurements. This guide provides an objective comparison of the primary analytical methods used for DIOP quantification, supported by available data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Method Comparison
While direct comparative studies for DIOP across multiple platforms are limited, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its quantification.[1][2][3][4][5] This is largely due to its high specificity and sensitivity, which are crucial for accurately measuring low-level biomarkers in complex biological matrices like urine.[1][6] Information on Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays for the specific quantification of DIOP is less prevalent in recent literature, indicating a shift towards LC-MS/MS for this particular analyte.
The following table summarizes the performance characteristics of these analytical platforms, with a focus on LC-MS/MS for DIOP and inferred comparisons for GC-MS and immunoassays based on their general capabilities for similar small molecules.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (e.g., ELISA) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification.[1][7] | Separation of volatile compounds followed by mass-based detection. | Antibody-based detection of the target analyte.[8] |
| Specificity | Very High (definitive identification through mass and fragmentation patterns).[1] | High to Very High. | Variable; susceptible to cross-reactivity with structurally similar molecules.[6] |
| Sensitivity (LOD/LOQ) | High; capable of detecting picogram levels.[1] | Generally high for volatile compounds. | Moderate to High, but can be limited by antibody affinity. |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction (SPE).[2] | Often requires derivatization to increase volatility. | Minimal sample preparation is often required. |
| Throughput | Moderate to High. | Moderate. | High. |
| Cost (Instrument) | High. | Moderate to High. | Low (for plate readers). |
| Typical Application for DIOP | Primary method for clinical and research quantification of DIOP in urine.[2][3][4][5] | Historically used for prostaglandins, but less common for DIOP now. | Screening applications; potential for high-throughput analysis but may lack specificity. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the most frequently cited for the accurate quantification of DIOP in urine.
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer is commonly used for detection.[1]
-
The instrument is operated in selected reaction monitoring (SRM) mode to ensure high specificity and sensitivity.
-
The use of technologies like the FAIMS Pro Duo interface can further enhance specificity by reducing chromatographic background noise.[1]
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
-
A calibration curve is generated using standards of known concentrations to determine the concentration of DIOP in the samples.
-
Results are often normalized to urine creatinine (B1669602) levels, which are typically measured using an enzymatic colorimetric assay.[2][4]
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for method implementation and comparison.
Caption: A generalized workflow for the quantification of DIOP.
Signaling Pathway Context
DIOP is a metabolite of the prostaglandin (B15479496) signaling pathway, which plays a significant role in inflammation.
Caption: The metabolic pathway leading to the formation of DIOP.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, 24 Hour, Urine, Thailand | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 4. 2,3-dinor 11B-Prostaglandin F2a [healthcare.uiowa.edu]
- 5. 2,3-Dinor 11Beta-Prostaglandin F2 Alpha, Urine | MLabs [mlabs.umich.edu]
- 6. selectscience.net [selectscience.net]
- 7. Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS | Lab Manager [labmanager.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
A Comparative Environmental Impact Assessment of DIOP and DINP
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts of two commonly used plasticizers, Diisooctyl phthalate (B1215562) (DIOP) and Diisononyl phthalate (DINP). As researchers and professionals in drug development and other scientific fields increasingly seek sustainable alternatives in their laboratory and manufacturing processes, a clear understanding of the environmental fate and toxicological profiles of these chemicals is paramount. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes affected biological pathways to support informed decision-making.
Quantitative Environmental Impact Data
The following table summarizes the available quantitative data for key environmental endpoints for DIOP and DINP. It is important to note that while data for DINP is more readily available in the scientific literature, there are significant data gaps for DIOP, particularly concerning its environmental persistence and bioaccumulation potential.
| Parameter | Diisooctyl phthalate (DIOP) | Diisononyl phthalate (DINP) |
| Environmental Persistence | ||
| Half-life in Water | Data not available | Estimated to be 50 days[1] |
| Half-life in Soil | Data not available | Estimated to be 300 days[1] |
| Half-life in Sediment | Data not available | Estimated to be 3,000 days[1] |
| Biodegradation | Considered biodegradable, but specific rates are not well-documented. | Readily biodegradable in laboratory tests[2]. Can be degraded by consortia of soil bacteria[3]. |
| Bioaccumulation | ||
| Bioconcentration Factor (BCF) in fish | Data not available | 1844[2] |
| Aquatic Toxicity | ||
| Acute Toxicity (Fish) | Low acute toxicity reported[4]. | No acute toxicity observed at or below water solubility[5][6]. |
| Acute Toxicity (Invertebrates) | Data not available | No acute toxicity to crustaceans observed[2]. |
| Chronic Toxicity (Invertebrates) | Data not available | LOEC = 0.089 mg/L (Daphnia magna)[5]; NOEC = 0.034 mg/L (Daphnia magna)[5] |
| Toxicity to Microorganisms | Data not available | No significant toxicity to microorganisms reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols relevant to the assessment of the environmental impact of phthalates.
Biodegradability Testing
Aerobic Biodegradation in Soil (ASTM D5988): This standard test method is used to determine the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon dioxide evolved over time.[5][7][8][9]
-
Apparatus: A series of flasks containing a mixture of the test substance and soil are incubated under controlled temperature and aeration.
-
Procedure: The test material is mixed with a standard soil matrix. The amount of carbon in the test material is known. The CO2 produced by microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a CO2 analyzer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test sample to the theoretical amount of CO2 that can be produced from the carbon in the test sample.
Aerobic Biodegradation in an Aqueous Medium (ISO 14851): This method determines the ultimate aerobic biodegradability of plastic materials in an aqueous medium by measuring the oxygen demand in a closed respirometer.[3][6]
-
Apparatus: A closed respirometer system with bottles containing the test substance, a mineral medium, and an inoculum of microorganisms.
-
Procedure: The test substance is added as the sole carbon source to a mineral medium inoculated with microorganisms from sources like activated sludge. The bottles are incubated in the dark at a constant temperature. The consumption of oxygen is measured over time.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD) of the test substance.
Bioaccumulation Testing
Bioconcentration in Fish: Flow-Through and Semi-Static Methods (OECD 305): This guideline describes procedures for determining the bioconcentration of chemicals in fish.[3][4][5][7][10]
-
Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Procedure: The test consists of two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to a constant concentration of the test substance in water. In the depuration phase, the fish are transferred to clean water. Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.
Toxicity Testing
Caenorhabditis elegans Toxicity Assay: This protocol is used to assess the toxicity of a substance on the nematode C. elegans, a common model organism in toxicological studies.
-
Culture and Synchronization: C. elegans are cultured on nematode growth medium (NGM) agar (B569324) plates seeded with E. coli OP50. A synchronized population of L1 larvae is obtained by bleaching gravid adults.
-
Exposure: Synchronized L1 larvae are exposed to different concentrations of the test substance in liquid S-basal medium containing E. coli OP50.
-
Endpoint Measurement: After a defined exposure period (e.g., 24, 48, or 72 hours), various endpoints can be measured, including survival, growth (body length), reproduction (brood size), and locomotion (head thrashes or body bends). Oxidative stress can be assessed by measuring reactive oxygen species (ROS) levels using fluorescent probes.[3]
Signaling Pathway Analysis
Western Blotting for PI3K/AKT and MAPK Pathway Activation: This technique is used to detect and quantify the phosphorylation status of key proteins in these signaling pathways, which indicates their activation.
-
Cell Culture and Treatment: A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) is cultured and treated with the test substance at various concentrations and for different durations.
-
Protein Extraction and Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.[5][7]
Signaling Pathways and Mechanisms of Toxicity
Both DIOP and DINP have been shown to exert toxic effects through the modulation of intracellular signaling pathways. Understanding these mechanisms is crucial for a comprehensive risk assessment.
DIOP-Induced Oxidative Stress and Apoptosis
Recent studies have indicated that DIOP exposure can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress in cells.[3] This oxidative stress can, in turn, activate signaling pathways such as the PI3K/AKT and MAPK pathways, ultimately leading to cellular apoptosis (programmed cell death).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Determination of soil biodegradation half-lives from simulation testing under aerobic laboratory conditions: a kinetic model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Bioaccumulation in Fish: Aqueous and Dietary Exposure [scymaris.com]
performance evaluation of diisooctyl glutarate as a DIOP alternative
A comprehensive performance evaluation of diisooctyl glutarate reveals it as a promising, safer alternative to the traditional plasticizer Di-iso-octyl phthalate (B1215562) (DIOP), particularly for applications in the pharmaceutical and medical device industries where toxicological profiles are of paramount concern. While DIOP has been a long-standing industry standard due to its high plasticizing efficiency, concerns over the potential health risks associated with phthalates have driven the search for suitable replacements. Diisooctyl glutarate, a glutaric acid ester, emerges as a strong candidate, offering a more favorable safety profile and comparable performance in key areas.
This guide provides a detailed comparison of the performance characteristics of diisooctyl glutarate and DIOP, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Comparative Performance Analysis
The effectiveness of a plasticizer is determined by its ability to impart flexibility, its permanence within the polymer matrix, and its thermal stability. The following tables summarize the key physical, chemical, and performance properties of diisooctyl glutarate and DIOP. Data for diisooctyl glutarate is, in some cases, represented by data for closely related glutarate esters due to limited publicly available information on the specific isomer.
Physical and Chemical Properties
| Property | Diisooctyl Glutarate | Di-iso-octyl Phthalate (DIOP) |
| Chemical Formula | C21H40O4 | C24H38O4[1][2] |
| Molecular Weight | 372.5 g/mol | 390.6 g/mol [1][2][3] |
| Appearance | Colorless to light yellow viscous liquid | Colorless, odorless oily liquid[1][3][4][5] |
| Boiling Point | Not readily available | ~385 °C[1][3] |
| Flash Point | High, characteristic of diesters | ~206 - 218 °C[2][3] |
| Water Solubility | Insoluble | Insoluble[1][2][4] |
Performance in PVC Formulations
| Performance Metric | Diisooctyl Glutarate (and Glutarate Esters) | Di-iso-octyl Phthalate (DIOP) |
| Plasticizing Efficiency | Good | High[3][5] |
| Migration Resistance | Potentially better than DIOP due to larger molecular size | Standard |
| Thermal Stability | Good | Good stability to heat and UV light[5][6] |
| Low Temperature Flexibility | Good | Good cold-resisting property[5] |
| Volatility | Low | Low[5][6] |
Toxicological Profile
| Aspect | Diisooctyl Glutarate | Di-iso-octyl Phthalate (DIOP) |
| General Toxicity | Generally considered to have a favorable toxicological profile. Glutaric acid is a known human metabolite.[3] | Concerns regarding reproductive and developmental toxicity.[3] Classified as a substance of very high concern in Europe.[3] |
| Endocrine Disruption | Not generally associated with endocrine disruption. | Known to exhibit anti-androgenic activity, interfering with the endocrine system.[3] |
| Carcinogenicity | No data available to suggest carcinogenicity. | Inadequate data to determine carcinogenicity.[7] |
| Acute Toxicity | Expected to be of low concern. | Low acute oral and dermal toxicity in laboratory animals.[7] |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of plasticizer performance. The following are standard experimental protocols for key performance indicators.
Migration Resistance (ASTM D1203)
This test method determines the loss of plasticizer from a polymer formulation when in contact with an absorbent material.
Apparatus:
-
Analytical balance
-
Oven
-
Containers with activated carbon
-
Test Specimen: A 50 mm diameter disc of the plasticized PVC.
Procedure:
-
Condition the test specimen and weigh it to the nearest 0.001 g.
-
Place the specimen in a container with a specified amount of activated carbon.
-
Place the container in an oven at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).
-
After the test period, remove the specimen, cool it in a desiccator, and reweigh it.
-
The weight loss of the specimen represents the amount of migrated plasticizer.
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating its thermal stability.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The temperature at which significant weight loss begins is an indicator of the material's thermal stability.
Visualizing the Evaluation Process
To conceptualize the comparative evaluation of these plasticizers, the following workflow diagram illustrates the key stages of assessment.
Caption: Workflow for the comparative evaluation of plasticizer performance.
Endocrine Disruption Pathway of Phthalates
A significant driver for seeking alternatives to DIOP is the endocrine-disrupting potential of phthalates. The diagram below illustrates a simplified signaling pathway of how certain phthalates can interfere with androgen signaling.
Caption: Simplified diagram of phthalate interference with androgen signaling.
References
Assessing the Anti-Androgenic Activity of Diisooctyl Phthalate (DIOP) in Comparison to Other Phthalates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-androgenic activity of Diisooctyl phthalate (B1215562) (DIOP) with other commonly studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). This document summarizes available experimental data, details key experimental protocols, and presents visual representations of relevant biological pathways and workflows.
Comparative Analysis of Anti-Androgenic Activity
The anti-androgenic potential of phthalates is a significant area of toxicological research. The primary mechanism of this activity is the disruption of androgen synthesis and action, leading to adverse effects on the male reproductive system. While extensive data exists for phthalates like DEHP and DBP, information on DIOP is less comprehensive, particularly from in vitro studies.
In Vivo Anti-Androgenic Effects
In vivo studies are crucial for observing the systemic effects of chemical exposure on a whole organism. The Hershberger assay is a key in vivo short-term screening method to identify substances with androgenic or anti-androgenic properties. It relies on the weight changes of androgen-dependent tissues in castrated male rats upon exposure to a test chemical, with or without co-administration of an androgen like testosterone (B1683101) propionate (B1217596) (TP).
A study on DIOP in rats demonstrated its anti-androgenic activity through the reduction of fetal testicular testosterone levels at doses of 0.1 g/kg/day and higher. This study also observed abnormalities in the reproductive system of male offspring at higher exposure levels, such as hypospadias and non-scrotal testes.
In comparison, DEHP has been shown to significantly decrease the weights of the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscles in the Hershberger assay.[1] Similarly, DBP and BBP have also demonstrated anti-androgenic effects in vivo.
Table 1: Summary of In Vivo Anti-Androgenic Activity of Selected Phthalates
| Phthalate | Assay | Species | Key Findings | Reference |
| DIOP | Prenatal Exposure | Rat | Reduced fetal testicular testosterone at ≥0.1 g/kg/day. Reproductive tract malformations at higher doses. | [No specific citation available in search results] |
| DEHP | Hershberger | Rat | Significant decrease in ventral prostate, seminal vesicles, and LABC muscle weights at 1000 mg/kg/day.[1] | [1] |
| DBP | Hershberger | Rat | Significant decrease in ventral prostate and seminal vesicle weights. | [No specific citation available in search results] |
| BBP | Hershberger | Rat | Significant decrease in levator ani/bulbocavernosus muscle weight at 1000 mg/kg/day.[1] | [1] |
| DINP | Hershberger | Rat | Decrease in seminal vesicle weight at >20 mg/kg/day and LABC muscle weight at 500 mg/kg/day. | [No specific citation available in search results] |
| DIDP | Hershberger | Rat | Decrease in ventral prostate and seminal vesicle weights at 500 mg/kg/day. | [No specific citation available in search results] |
Note: LABC = Levator ani/bulbocavernosus muscles. Data for DIOP is from a prenatal toxicity study, not a standard Hershberger assay.
In Vitro Anti-Androgenic Effects
In vitro assays provide mechanistic insights into how a substance may exert its anti-androgenic effects, typically by assessing its ability to inhibit testosterone synthesis or to antagonize the androgen receptor (AR).
Currently, there is a notable lack of publicly available in vitro data specifically for DIOP's anti-androgenic activity from key assays such as androgen receptor (AR) reporter gene assays or steroidogenesis assays (e.g., H295R).
In contrast, other phthalates have been more extensively studied in vitro. For example, in androgen receptor reporter gene assays, which measure the ability of a chemical to inhibit the transcriptional activity of the AR, DBP and its metabolite mono-n-butyl phthalate (MBP) have shown potent anti-androgenic activity with IC50 values in the micromolar range.[2] DEHP has shown weaker or no activity in some AR reporter gene assays.[2][3]
The H295R steroidogenesis assay, which uses a human adrenal carcinoma cell line that expresses key enzymes for steroid hormone synthesis, has shown that DEHP and DINP can disrupt steroidogenesis, primarily by increasing estradiol (B170435) production, while having a less pronounced effect on testosterone levels.[3][4]
Table 2: Summary of In Vitro Anti-Androgenic Activity of Selected Phthalates
| Phthalate | Assay Type | Cell Line | Endpoint | Result (e.g., IC50) | Reference |
| DIOP | Androgen Receptor Reporter | - | AR Antagonism | No data available | - |
| DIOP | Steroidogenesis | H295R | Testosterone Inhibition | No data available | - |
| DEHP | Androgen Receptor Reporter | MDA-kb2 | AR Antagonism | No significant activity observed.[4] | [4] |
| DEHP | Steroidogenesis | H295R | Testosterone Production | Weak increase observed.[3][4] | [3][4] |
| DBP | Androgen Receptor Reporter | CHO-K1 | AR Antagonism | IC50: 1.05 x 10⁻⁶ M[2] | [2] |
| MBP | Androgen Receptor Reporter | CHO-K1 | AR Antagonism | IC50: 1.22 x 10⁻⁷ M[2] | [2] |
| BBP | Androgen Receptor Reporter | XenoScreen YAS | AR Antagonism | IC50: 5.30 µM | [No specific citation available in search results] |
| DINP | Androgen Receptor Reporter | MDA-kb2 | AR Antagonism | No significant activity observed.[4] | [4] |
| DINP | Steroidogenesis | H295R | Testosterone Production | Weak increase observed.[3][4] | [3][4] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols referenced in this guide.
Hershberger Bioassay (Rat)
Objective: To screen for substances with androgenic or anti-androgenic activity in vivo.
Methodology:
-
Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar).
-
Acclimation: Animals are acclimated to laboratory conditions.
-
Dosing:
-
Anti-androgenicity assessment: The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. Concurrently, a reference androgen, testosterone propionate (TP), is administered subcutaneously at a dose sufficient to stimulate the growth of androgen-dependent tissues.
-
A positive control group receives TP and a known anti-androgen (e.g., flutamide).
-
A negative control group receives only the vehicle.
-
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.
-
Tissue Collection and Weighing: Five androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) including coagulating glands and their fluids
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: The weights of the androgen-dependent tissues from the test substance group are statistically compared to the group that received TP alone. A significant decrease in the weight of at least two of the five target tissues is indicative of anti-androgenic activity.
Androgen Receptor (AR) Reporter Gene Assay
Objective: To determine if a substance can act as an antagonist to the androgen receptor in vitro.
Methodology:
-
Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Human breast cancer cell line (MCF-7), or Human prostate cancer cell line (LNCaP)) that is stably or transiently transfected with two plasmids:
-
An expression vector for the human androgen receptor (hAR).
-
A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
Cell Culture and Treatment:
-
Cells are seeded in multi-well plates and allowed to attach.
-
For anti-androgenicity testing, cells are co-treated with a constant concentration of a reference androgen (e.g., dihydrotestosterone (B1667394) - DHT) and varying concentrations of the test substance.
-
Control wells include cells treated with the vehicle, DHT alone, and a known AR antagonist (e.g., flutamide) with DHT.
-
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for AR activation and reporter gene expression.
-
Signal Detection: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate.
-
Data Analysis: The ability of the test substance to inhibit the DHT-induced reporter gene expression is determined. The results are often expressed as an IC50 value, which is the concentration of the test substance that causes a 50% reduction in the androgen-induced response.
H295R Steroidogenesis Assay
Objective: To assess the effect of a substance on the production of steroid hormones, including testosterone, in vitro.
Methodology:
-
Cell Line: Human adrenal cortical carcinoma cell line (NCI-H295R), which expresses the key enzymes required for steroidogenesis.
-
Cell Culture and Treatment:
-
H295R cells are seeded in multi-well plates and allowed to acclimate.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test substance.
-
Control wells include a solvent control and positive controls that are known to either induce (e.g., forskolin) or inhibit (e.g., prochloraz) steroidogenesis.
-
-
Incubation: The cells are incubated with the test substance for a defined period, typically 48 hours.
-
Hormone Analysis: After incubation, the culture medium is collected, and the concentration of testosterone (and often other steroid hormones like estradiol) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to ensure that any observed changes in hormone production are not due to cytotoxicity.
-
Data Analysis: The hormone concentrations in the treated wells are compared to the solvent control. A significant increase or decrease in testosterone production indicates an effect on steroidogenesis.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: The androgen signaling pathway and potential points of interference by anti-androgenic compounds.
Caption: A simplified workflow of the in vivo Hershberger Bioassay for anti-androgenicity testing.
Caption: Logical flow for the comparative assessment of the anti-androgenic activity of DIOP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells [frontiersin.org]
- 4. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diisooctyl Phthalate (DIOP): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Diisooctyl phthalate (B1215562) (DIOP), a commonly used plasticizer, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of DIOP, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the Safety Data Sheet (SDS) for diisooctyl phthalate and to be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
In Case of a Spill:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways. Use an inert absorbent material such as sand, vermiculite, or earth to contain the liquid.[1]
-
Absorb and Collect: Carefully absorb the spilled DIOP with the inert material. Place the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly to ensure no residue remains.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to use a licensed professional waste disposal service.[2]
Step 1: Waste Identification and Classification
This compound should be managed as a hazardous waste. While "di-n-octyl phthalate" is listed by the U.S. Environmental Protection Agency (EPA) with the hazardous waste code U107, "this compound" does not have a specific listing.[2][3][4][5][6] In such cases, the waste may be classified based on its characteristics, such as toxicity. Always consult with your EHS department for the proper waste code assignment.
Step 2: Waste Collection and Storage
-
Container Selection: Collect DIOP waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
Segregation: Do not mix DIOP waste with other incompatible waste streams. Store it separately from strong oxidizing agents.[1]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a cool, dry, and well-ventilated location away from ignition sources.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or is approaching the storage time limit, contact your institution's EHS department to arrange for a pickup.
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and ultimate disposal of the DIOP waste.
-
Preferred Disposal Method: The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This process ensures the complete destruction of the chemical.
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with DIOP, such as PPE, absorbent materials from spills, and empty containers, should be disposed of as hazardous waste following the same procedures outlined above. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Quantitative Regulatory and Safety Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of chemical waste in a laboratory setting. It is important to note that specific concentration limits for the disposal of this compound are not broadly established; disposal is primarily guided by its classification as a hazardous waste.
| Parameter | Value/Guideline | Regulatory Body/Source |
| Hazardous Waste Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste | U.S. EPA / University EHS Guidelines[7][8] |
| Acutely Hazardous Waste (P-listed) SAA Limit | ≤ 1 quart of liquid or 1 kg of solid | U.S. EPA / University EHS Guidelines[7][8] |
| Di-n-octyl phthalate EPA Hazardous Waste Code | U107 | U.S. EPA[2][3][4][5][6] |
| Flash Point (this compound) | 227 °C (441 °F) | ICSC[1] |
Experimental Protocols
The proper disposal of this compound is a procedural protocol rather than an experimental one. The key "methodology" involves the systematic and compliant collection, storage, and transfer of the chemical waste as outlined in the step-by-step disposal procedure. Adherence to these steps, as established by regulatory bodies and institutional safety departments, is critical.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
References
Essential Safety and Handling Guide for Diisooctyl Phthalate (DIOP)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical, immediate safety and logistical information for the handling and disposal of Diisooctyl phthalate (B1215562) (DIOP) in a laboratory setting. Adherence to these procedural steps is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to Diisooctyl phthalate. Although DIOP has low acute toxicity and low vapor pressure at room temperature, direct contact should always be avoided. A harmful contamination of the air will not or will only very slowly be reached on evaporation of this substance at 20°C.[1]
Eye and Face Protection
Eye protection is mandatory to prevent splashes. The selection of appropriate eye and face protection depends on the scale of the operation and the potential for splash generation.
| Protection Level | Recommended Equipment | Rationale & Specifications |
| Standard Laboratory Use | Safety glasses with side shields | Protects eyes from minor splashes and aerosols during routine handling. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Splash Hazard | Indirectly-vented chemical safety goggles | Offers a more complete seal around the eyes, providing superior protection against splashes, sprays, and respiratory droplets.[2][3] |
| High Splash Potential | Face shield worn over chemical safety goggles | Recommended for large-volume transfers or when there is a significant risk of splashing to protect the entire face.[4] A face shield should be used in addition to, not as a substitute for, goggles.[2] |
Hand Protection
The selection of appropriate gloves is critical to prevent skin contact. Glove performance is dependent on the material, thickness, and duration of exposure. Always inspect gloves for signs of degradation or punctures before use.
The following table provides quantitative data on the chemical resistance of various glove materials to Dioctyl Phthalate (DOP), a close structural isomer of DIOP, which serves as a reliable guide.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Degradation Rating |
| Butyl Rubber | > 480 | Excellent | Excellent |
| Neoprene | > 360 | Excellent | Good |
| Nitrile | 30 | Fair | Not Recommended |
| Natural Rubber | > 360 | Excellent | Not Rated |
Source: Ansell Chemical Resistance Guide
Rating Key:
-
Breakthrough Time: The time it takes for the chemical to be detected on the inside of the glove.
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.
-
Degradation: The change in the physical properties of the glove upon chemical contact.
Body Protection
A standard laboratory coat should be worn to prevent contamination of personal clothing. For larger quantities or situations with a high risk of splashing, a chemically resistant apron or coveralls should be considered.
Respiratory Protection
Due to its low volatility, respiratory protection is generally not required when handling DIOP in a well-ventilated area.[1] However, a NIOSH-approved respirator with organic vapor cartridges should be used in the following situations:
-
Handling heated DIOP, which can produce irritating fumes.[1]
-
Cleaning up large spills where aerosolization may occur.
-
Working in poorly ventilated areas.
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe procedure for handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.
-
Designate Work Area: Conduct all handling of DIOP in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials (inert absorbent such as sand or vermiculite), and labeled waste containers.
-
Inspect PPE: Don the appropriate PPE as specified in Section 1, ensuring all items are in good condition.
Weighing and Transferring DIOP
-
Tare the Receiving Vessel: On an analytical balance, place the receiving container and tare its weight.
-
Dispense DIOP: Carefully pour or pipette the desired amount of DIOP into the tared container. To minimize the risk of spills, perform this action over a secondary containment tray.
-
Clean Spatulas/Pipettes: Immediately clean any utensils used for transfer with an appropriate solvent in the fume hood.
-
Secure Container: Tightly cap the container holding the DIOP.
-
Clean Balance: Should any DIOP be spilled on the balance, decontaminate it immediately with a suitable solvent and absorbent pads.
Disposal Plan: Waste Management Protocol
Proper disposal of DIOP and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all unused DIOP and solutions containing DIOP in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: All materials contaminated with DIOP, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste. Place these items in a separate, clearly labeled, and sealed waste container.
-
Empty Containers: "Empty" containers that previously held DIOP should be treated as hazardous waste, as they may retain residue. Do not rinse them into the sanitary sewer. Dispose of them in the solid hazardous waste stream.
Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidants.[1]
-
Disposal Procedure: Arrange for the disposal of all DIOP waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5]
-
Recommended Disposal Method: The preferred method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures: Spill and Exposure
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
